molecular formula C3H8ClNO2 B2476697 Aminopropionate hydrochloride CAS No. 25616-13-1

Aminopropionate hydrochloride

Cat. No.: B2476697
CAS No.: 25616-13-1
M. Wt: 125.55
InChI Key: ILYVXUGGBVATGA-UHFFFAOYSA-N
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Description

Aminopropionate hydrochloride is a useful research compound. Its molecular formula is C3H8ClNO2 and its molecular weight is 125.55. The purity is usually 95%.
BenchChem offers high-quality Aminopropionate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminopropionate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYVXUGGBVATGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacological and Synthetic Mechanisms of Aminopropionate Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-aminopropionate hydrochloride (commonly referred to as β-alanine ethyl ester HCl or aminopropionate HCl) is a highly versatile biochemical compound. In physiological contexts, it serves as an advanced, highly bioavailable prodrug for β-alanine, driving the intracellular synthesis of the dipeptide carnosine to buffer exercise-induced acidosis 1[1]. In synthetic organic chemistry, it acts as a critical building block (chemical scaffold) for the development of novel therapeutics, including 1,3-thiazolidine-4-one anti-inflammatory agents and hydroxamic acid-based histone deacetylase (HDAC) inhibitors. This whitepaper elucidates the dual mechanisms of action of aminopropionate hydrochloride, detailing its in vivo pharmacokinetic pathways and its ex vivo utility in drug discovery.

Part 1: In Vivo Mechanism of Action (The Prodrug Pathway)

Overcoming the Zwitterion Limitation

Endogenous β-alanine is a zwitterionic amino acid at physiological pH, which limits its passive diffusion across lipophilic cell membranes and makes it highly dependent on the Na⁺/Cl⁻-dependent taurine transporter (TauT/SLC6A6) for cellular uptake. By esterifying the carboxyl group and forming a hydrochloride salt, ethyl 3-aminopropionate hydrochloride temporarily masks the negative charge of the carboxylate. This structural modification significantly enhances lipophilicity and gastrointestinal absorption.

Hydrolysis and Cellular Uptake

Upon systemic entry, ubiquitous plasma esterases rapidly hydrolyze the ethyl ester bond, liberating free β-alanine and a negligible amount of ethanol. The free β-alanine is subsequently actively transported into skeletal muscle fibers and cortical neurons via the TauT transporter.

Carnosine Synthesis and pH Buffering

Once intracellular, β-alanine acts as the rate-limiting substrate for carnosine synthase (CARNS1). It is condensed with L-histidine in an ATP-dependent reaction involving a beta-alanyl-adenylate intermediate to form carnosine (β-alanyl-L-histidine) 2[2].

The primary mechanism of action of carnosine relies on its imidazole ring, which has a pKa of approximately 6.83. This pKa is perfectly positioned to accept protons (H⁺) generated by anaerobic glycolysis and ATP hydrolysis, thereby buffering intracellular pH, delaying the onset of muscular acidosis, and preventing the allosteric inhibition of phosphofructokinase (PFK).

MetabolicPathway Prodrug Ethyl 3-aminopropionate HCl (Prodrug) Esterases Plasma Esterases (Hydrolysis) Prodrug->Esterases BetaAlanine β-Alanine (Active Metabolite) Esterases->BetaAlanine Release of Ethanol TauT TauT Transporter (SLC6A6) BetaAlanine->TauT IntracellularBA Intracellular β-Alanine TauT->IntracellularBA Muscle/Brain Uptake CARNS1 Carnosine Synthase (ATP-dependent) IntracellularBA->CARNS1 Histidine L-Histidine Histidine->CARNS1 Carnosine Carnosine (β-alanyl-L-histidine) CARNS1->Carnosine Buffering Intracellular pH Buffering (H+ Sequestering) Carnosine->Buffering

In vivo metabolic conversion of ethyl 3-aminopropionate HCl to carnosine for pH buffering.

Part 2: Synthetic Utility in Drug Development (The Chemical Scaffold)

Beyond its role as a physiological prodrug, aminopropionate hydrochloride is extensively utilized by medicinal chemists. The hydrochloride salt of the ethyl ester is preferred over free β-alanine because the esterification prevents the formation of insoluble zwitterions in organic solvents, and the HCl salt stabilizes the primary amine until it is intentionally liberated by a non-nucleophilic base.

Synthesis of 1,3-Thiazolidine-4-ones

Aminopropionate HCl is a core reagent in the multicomponent cyclocondensation reactions used to synthesize 1,3-thiazolidine-4-one derivatives, which act as nonselective cyclooxygenase (COX) inhibitors and reactive oxygen species (ROS) scavengers 3[3]. Mechanism: The primary amine of the aminopropionate reacts with an aromatic aldehyde to form a Schiff base (imine) intermediate. Subsequent nucleophilic attack by mercaptoacetic acid on the imine carbon, followed by intramolecular cyclization (dehydration), yields the thiazolidine-4-one ring. It is also utilized in the synthesis of hydroxamic acid derivatives acting as chimeric HDAC inhibitors 4[4].

SyntheticWorkflow Reagent1 Ethyl 3-aminopropionate HCl Base DIPEA (Base) Reagent1->Base Liberation of free amine Reagent2 Aromatic Aldehyde Solvent Toluene / 110°C (Azeotropic Distillation) Reagent2->Solvent Base->Solvent Imine Schiff Base Intermediate Solvent->Imine -H2O Cyclization Intramolecular Cyclocondensation Imine->Cyclization Mercapto Mercaptoacetic Acid Mercapto->Cyclization Product 1,3-Thiazolidine-4-one Derivative Cyclization->Product -H2O

Multicomponent cyclocondensation of aminopropionate HCl into thiazolidine-4-one derivatives.

Part 3: Experimental Protocols

Protocol 1: In Vitro Assessment of Intracellular Buffering Capacity

Objective: To validate the conversion of aminopropionate HCl to carnosine and its subsequent buffering effect in C2C12 myotubes. Causality & Logic: We use the ratiometric fluorescent dye BCECF-AM because it allows for precise intracellular pH monitoring independent of dye concentration or cell thickness. We apply guanidinoacetate (a competitive TauT inhibitor) to a control group to prove that buffering enhancements are strictly dependent on the active transport of the hydrolyzed β-alanine.

Step-by-Step Methodology:

  • Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS. Differentiate into myotubes using 2% horse serum for 5 days.

  • Treatment: Incubate myotubes with 2 mM Ethyl 3-aminopropionate HCl for 48 hours. For the negative control, co-incubate with 5 mM guanidinoacetate.

  • Dye Loading: Wash cells with HEPES-buffered saline (HBS). Load with 5 µM BCECF-AM for 30 minutes at 37°C. Wash twice to remove extracellular dye.

  • Acidification Challenge: Induce intracellular acidosis by replacing HBS with an NH₄Cl solution (20 mM) for 5 minutes, followed by a rapid washout with Na⁺-free buffer to trap protons intracellularly.

  • Measurement: Measure emission at 535 nm using dual excitation at 490 nm (pH-sensitive) and 440 nm (isosbestic point). Calculate the pH recovery rate (ΔpH/min).

Protocol 2: Synthesis of Thiazolidine-4-one Derivatives

Objective: To synthesize a COX-inhibiting thiazolidine-4-one scaffold using aminopropionate HCl. Causality & Logic: Toluene is selected as the solvent because its boiling point (110°C) allows for the azeotropic removal of water (via a Dean-Stark apparatus), driving the equilibrium of the Schiff base formation forward. N,N-Diisopropylethylamine (DIPEA) is used because it is a sterically hindered, non-nucleophilic base; it neutralizes the HCl salt to liberate the reactive primary amine without competing during nucleophilic attack.

Step-by-Step Methodology:

  • Amine Liberation: Suspend 10 mmol of Ethyl 3-aminopropionate HCl in 15 mL of freshly distilled toluene under an inert Argon atmosphere. Add 13 mmol of DIPEA and stir for 5 minutes.

  • Imine Formation: Add 15 mmol of the selected aromatic aldehyde. Stir at room temperature for 5 minutes to initiate Schiff base formation.

  • Cyclocondensation: Add 20 mmol of mercaptoacetic acid to the mixture.

  • Reflux: Equip the flask with a Dean-Stark trap and reflux at 110–115 °C for 36 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Cool the mixture, wash with 5% NaHCO₃ to remove unreacted mercaptoacetic acid, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography.

Part 4: Quantitative Data Presentation

Table 1: Physicochemical and Pharmacokinetic Comparison

Parameterβ-Alanine (Free Form)Ethyl 3-aminopropionate HCl
Molecular Weight 89.09 g/mol 153.61 g/mol
Physical State Zwitterionic solidHydrochloride salt
Lipophilicity (LogP) -3.05 (Highly hydrophilic)~0.5 (Moderately lipophilic)
Solubility in Toluene InsolubleSoluble (when neutralized)
In Vivo Absorption Moderate (Saturable transport)High (Passive diffusion + Hydrolysis)
Primary Application Direct dietary supplementProdrug / Synthetic Reagent

Table 2: Kinetic Parameters of Carnosine Synthase (CARNS1)

SubstrateKm (Michaelis Constant)Vmax (Maximal Velocity)Physiological Concentration
β-Alanine 1.0 - 2.5 mM4.5 µmol/min/mg0.1 - 0.5 mM (Rate-limiting)
L-Histidine 16.8 µM4.5 µmol/min/mg0.5 - 1.0 mM (Abundant)

References

  • Ethyl 3-aminopropionate hydrochloride (CarnoSyn) | Amino Acid Derivative Source: MedChemExpress URL:1

  • 3-AMINOPROPANOIC ACID Source: Ataman Kimya URL:

  • Buy beta-Alanine | 107-95-9 Source: Smolecule URL:2

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold Source: PMC (NIH) URL:3

  • Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors Source: PMC (NIH) URL:4

Sources

An In-depth Technical Guide to the Biological Activity of 3-Aminopropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Aminopropanamide hydrochloride is a small molecule of significant interest in biochemical research and drug development. While recognized as a key intermediate in the acrylamide pathway, its intrinsic biological activities are a subject of ongoing investigation.[1][2] This technical guide provides a comprehensive overview of the known biological properties of 3-Aminopropanamide hydrochloride and its derivatives. We will delve into its mechanisms of action, particularly its roles as an antitumor and antimicrobial agent, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.

Introduction and Physicochemical Properties

3-Aminopropanamide hydrochloride, also known as β-Alaninamide hydrochloride, is the hydrochloride salt of 3-aminopropanamide.[3] Its structure, featuring a primary amine and an amide functional group, makes it a reactive and versatile molecule capable of interacting with various biomolecules.[1] This reactivity is the foundation of its observed biological effects and its utility as a building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 3-Aminopropanamide Hydrochloride

PropertyValueSource
CAS Number 64017-81-8[1][2][3]
Molecular Formula C₃H₉ClN₂O[1][3]
Molecular Weight 124.57 g/mol [1][3]
Synonyms 3-Aminopropionamide HCl, β-Alaninamide HCl[3]
Physical Form Solid
Purity ≥95%[2]

Core Biological Activities and Mechanisms of Action

The biological activity of 3-Aminopropanamide hydrochloride is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of key cellular pathways.[1] The presence of both amine and amide groups allows for a range of interactions, including the potential for forming covalent bonds with nucleophilic sites on proteins.[1]

Antitumor Activity: Irreversible EGFR Inhibition

One of the most significant reported activities of 3-aminopropanamide-containing compounds is their function as antitumor agents, specifically in the context of non-small cell lung cancer (NSCLC).[1][4] Research has identified derivatives of 3-aminopropanamide as irreversible inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[4]

Mechanism of Action: Activating mutations in EGFR lead to uncontrolled cell proliferation and survival. Small-molecule tyrosine kinase inhibitors (TKIs) are a frontline treatment, but acquired resistance often develops.[4] A new series of irreversible EGFR inhibitors incorporating a 3-aminopropanamide fragment has been developed to overcome this resistance.[4] These compounds act by forming a covalent bond with a cysteine residue in the EGFR active site, leading to permanent inactivation of the kinase. This irreversible inhibition results in reduced cancer cell proliferation and an increase in apoptosis (programmed cell death).[1][4]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular cluster_pathway EGFR EGFR Ras Ras/Raf EGFR->Ras Activates PI3K PI3K/Akt EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation, Survival, Angiogenesis MEK->Proliferation PI3K->Proliferation Inhibitor 3-Aminopropanamide Derivative Inhibitor->EGFR Irreversibly Inhibits (Covalent Bond)

Caption: EGFR signaling pathway and its irreversible inhibition by a 3-aminopropanamide derivative.

Antimicrobial Properties

Studies have indicated that 3-Aminopropanamide hydrochloride possesses antimicrobial properties against a variety of bacterial strains.[1] This suggests its potential as a scaffold for the development of new antibiotics, which is of critical importance in an era of growing antimicrobial resistance.

Mechanism of Action: The proposed antimicrobial mechanism involves the disruption of bacterial cell wall synthesis and the inhibition of key metabolic pathways essential for bacterial survival.[1] The molecule's ability to interact with enzymes may allow it to interfere with processes like peptidoglycan formation or folate synthesis, though the precise targets are still an area for active research.

Table 2: Hypothetical Antimicrobial Activity Data (Note: Specific MIC values for the parent compound are not readily available in the reviewed literature; this table serves as a template for experimental data.)

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureuse.g., 16 µg/mL
Escherichia colie.g., 32 µg/mL
Pseudomonas aeruginosae.g., 64 µg/mL
Insights from Derivative Compounds

The versatility of the 3-aminopropanamide scaffold is further highlighted by the diverse biological activities of its derivatives:

  • Opioid Receptor Ligands: 3-Amino-3-phenylpropionamide derivatives have been synthesized and shown to exhibit a high affinity for the mu-opioid receptor, indicating potential applications in pain management.[5]

  • Neuroprotection Context: While direct neuroprotective evidence for 3-Aminopropanamide hydrochloride is lacking, the related aldehyde, 3-aminopropanal, is a cytotoxic mediator in cerebral ischemia.[6][7] The neutralization of this aldehyde by sulfhydryl compounds confers significant neuroprotection.[6][7] This suggests that the aminopropane backbone is relevant in neuroscience research, and derivatives could be explored for neuroprotective or other CNS activities. For instance, an aminopropyl carbazole derivative, P7C3-A20, has demonstrated neuroprotective effects in ischemic stroke models.[8]

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides standardized, step-by-step protocols for assessing the key biological activities of 3-Aminopropanamide hydrochloride.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of 3-Aminopropanamide hydrochloride or its derivatives against EGFR using a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP, which is consumed by EGFR to phosphorylate a substrate, corresponds to higher kinase activity. Inhibition of EGFR results in more ATP remaining, leading to a higher luminescence signal.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 3-Aminopropanamide hydrochloride (or derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2x final concentration dilutions in kinase buffer.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of 2x test compound dilution (or DMSO for control).

    • 10 µL of a mix containing the EGFR enzyme and substrate in kinase buffer.

  • Initiate Reaction: Add 10 µL of 2x ATP solution to each well to start the kinase reaction. Mix gently.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the results and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Sources

β-Alanine Methyl Ester Hydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the chemical properties, synthesis, analysis, and applications of β-Alanine methyl ester hydrochloride (CAS 3196-73-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of this versatile molecule, offering both foundational knowledge and field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

β-Alanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of β-alanine, a naturally occurring beta-amino acid.[1][2] The presence of the hydrochloride salt enhances the compound's stability and solubility, making it a more convenient form for storage and use in various applications compared to its free base.[1]

Structural and Molecular Data

The fundamental chemical identity of β-Alanine methyl ester hydrochloride is summarized in the table below.

PropertyValueReference
Chemical Name Methyl 3-aminopropanoate hydrochloride[2]
Synonyms β-Ala-OMe·HCl, H-β-Ala-OMe·HCl, Methyl 3-aminopropionate hydrochloride[1][2]
CAS Number 3196-73-4[1]
Molecular Formula C₄H₁₀ClNO₂[2]
Molecular Weight 139.58 g/mol
Appearance White to off-white crystalline powder[1][2]
Physicochemical Characteristics

The physical properties of β-Alanine methyl ester hydrochloride are critical for its handling, storage, and application in various experimental settings.

PropertyValueReference
Melting Point 103-107 °C
Solubility Soluble in DMSO (≥ 100 mg/mL). Highly soluble in water, ethanol, and acetone.[2]
Stability Stable under recommended storage conditions. Hygroscopic and heat-sensitive.[2]
Storage 2-8°C, under inert gas.[2]

Synthesis and Purification: A Practical Approach

The synthesis of β-Alanine methyl ester hydrochloride is most commonly achieved through the esterification of β-alanine. The choice of method often depends on the desired scale, available reagents, and laboratory capabilities.

Fischer Esterification: The Classic Route

Fischer esterification is a straightforward and widely used method for preparing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3]

Causality Behind Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Methanol is used in excess to shift the equilibrium towards the formation of the ester product.

Experimental Protocol: Fischer Esterification of β-Alanine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend β-alanine in methanol.[3]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.[3]

  • Reflux: Heat the reaction mixture to reflux (approximately 65-68°C) and maintain for 6-8 hours.[3]

  • Work-up: After cooling the reaction mixture to room temperature, concentrate it using a rotary evaporator to remove excess methanol. The resulting crude product is the sulfate salt.[3]

  • Conversion to Hydrochloride Salt (Optional): The sulfate salt can be used directly or converted to the hydrochloride salt by appropriate ion exchange methods.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Synthesis using Thionyl Chloride

This method utilizes thionyl chloride as a strong activating agent for the esterification process.

Causality Behind Experimental Choices: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. This intermediate readily reacts with another molecule of methanol to yield the desired ester. The byproducts of this reaction (sulfur dioxide and hydrogen chloride) are gaseous, which helps to drive the reaction to completion.

Experimental Protocol: Synthesis using Thionyl Chloride

  • Reagent Preparation: In a flask, cool absolute methanol and slowly add thionyl chloride dropwise while maintaining a low temperature.

  • Reaction: Add β-alanine to the freshly prepared methanolic thionyl chloride solution.

  • Reflux: Gently reflux the reaction mixture until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude β-Alanine methyl ester hydrochloride.

  • Purification: Purify the crude product by recrystallization.

Synthesis via Trimethylchlorosilane (TMSCl)

This method offers mild reaction conditions and a simple workup procedure.[2]

Causality Behind Experimental Choices: Trimethylchlorosilane reacts with the carboxylic acid to form a silyl ester intermediate. This intermediate is more susceptible to nucleophilic attack by methanol than the original carboxylic acid. The in situ generation of HCl from the reaction of TMSCl with methanol also catalyzes the esterification.

Experimental Protocol: Synthesis using Trimethylchlorosilane

  • Reaction Setup: In a round-bottom flask, take β-alanine.[2]

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane with stirring.[2]

  • Solvent Addition: Add methanol to the mixture.[2]

  • Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction progress by TLC.[2]

  • Work-up: Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain β-Alanine methyl ester hydrochloride.[2]

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_fischer Fischer Esterification cluster_thionyl Thionyl Chloride Method cluster_tmscl TMSCl Method F_Start β-Alanine + Methanol F_Catalyst H₂SO₄ (cat.) Reflux F_Start->F_Catalyst F_Product Crude Product (Sulfate Salt) F_Catalyst->F_Product Purification Purification (Recrystallization) F_Product->Purification T_Start β-Alanine + SOCl₂/Methanol T_Reflux Reflux T_Start->T_Reflux T_Product Crude Product (Hydrochloride) T_Reflux->T_Product T_Product->Purification TM_Start β-Alanine + TMSCl/Methanol TM_Stir Stir at RT TM_Start->TM_Stir TM_Product Crude Product (Hydrochloride) TM_Stir->TM_Product TM_Product->Purification Reactivity_Profile cluster_amino Amino Group Reactivity cluster_ester Ester Group Reactivity Molecule β-Alanine Methyl Ester Hydrochloride Acylation Acylation (Peptide Bond Formation) Molecule->Acylation Alkylation N-Alkylation Molecule->Alkylation ReductiveAmination Reductive Amination Molecule->ReductiveAmination Hydrolysis Hydrolysis Molecule->Hydrolysis Amidation Amidation Molecule->Amidation Transesterification Transesterification Molecule->Transesterification

Caption: Key reaction pathways for β-Alanine methyl ester hydrochloride.

Applications in Research and Drug Development

β-Alanine methyl ester hydrochloride is a valuable building block in various areas of chemical and pharmaceutical research.

Peptide Synthesis

A primary application of this compound is in the synthesis of peptides, particularly β-peptides. [3]β-Peptides are oligomers of β-amino acids that can form stable secondary structures and often exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts. This property makes them attractive candidates for the development of novel therapeutics. [3]

Experimental Protocol: Solution-Phase Dipeptide Synthesis

  • Neutralization: Dissolve β-Alanine methyl ester hydrochloride in an anhydrous solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., diisopropylethylamine) to obtain the free amine. [4]2. Activation: In a separate flask, activate the carboxylic acid of an N-protected α-amino acid using a coupling agent (e.g., dicyclohexylcarbodiimide) and an additive (e.g., 1-hydroxybenzotriazole). [4]3. Coupling: Add the activated amino acid solution to the free amine of β-alanine methyl ester and stir at room temperature until the reaction is complete. [4]4. Work-up and Purification: After an appropriate aqueous work-up to remove byproducts and unreacted reagents, purify the resulting dipeptide by column chromatography. [4]

Pharmaceutical and Medicinal Chemistry

β-Alanine methyl ester hydrochloride serves as a versatile precursor in the synthesis of various pharmaceutical agents. [1]Its incorporation into drug candidates can modulate their physicochemical properties, such as solubility and lipophilicity, thereby influencing their pharmacokinetic and pharmacodynamic profiles. It is particularly noted for its use in the development of drugs targeting neurological disorders. [1][5]

Asymmetric Synthesis

The bifunctional nature of β-Alanine methyl ester hydrochloride makes it a useful chiral auxiliary in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds. [1]

Safety and Handling

β-Alanine methyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [2]Due to its hygroscopic nature, exposure to moisture should be minimized. [2]

Conclusion

β-Alanine methyl ester hydrochloride is a fundamental building block with a broad spectrum of applications in organic synthesis, medicinal chemistry, and materials science. Its well-defined chemical properties, coupled with established synthetic and analytical protocols, make it an invaluable tool for researchers and developers. A thorough understanding of its reactivity, stability, and handling requirements is paramount to harnessing its full potential in the creation of novel molecules and advanced materials.

References

  • Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257. PubChem. Available at: [Link]

  • The stir bar is removed, and the mixture is concentrated by rotary evaporation (20 mm Hg, 45 °C bath temperature) to provide a wet solid (60 g). Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of β-Peptide Standards for Use in Model Prebiotic Reactions. PubMed. Available at: [Link]

  • b-Alanine methyl ester hydrochloride | 3196-73-4. J&K Scientific LLC. Available at: [Link]

  • Draw a reasonable mechanism for the hydrolysis of alanine methyl ester in acidic medium. Study.com. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • CN106316869A - Synthesis method of beta-alanine methyl ester salt product. Google Patents.
  • The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLOS ONE. Available at: [Link]

  • Self-condensation and hydrolysis of β-alanine methyl ester. ResearchGate. Available at: [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. Available at: [Link]

  • (a) FTIR spectral comparison between pure β-alanine, alanine/Na 2 CO 3... ResearchGate. Available at: [Link]

  • A Review on β-alanine Biosynthesis. Repository Home. Available at: [Link]

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An In-depth Technical Guide to Aminopropionate Hydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of aminopropionate hydrochloride, a term that encompasses critical chemical isomers used extensively in research and development. Recognizing the potential for ambiguity, this document delineates the distinct structures, properties, and applications of the primary isomers: Ethyl 2-aminopropanoate hydrochloride (an α-amino acid ester) and Ethyl 3-aminopropanoate hydrochloride (a β-amino acid ester). This clarification is essential for researchers, scientists, and drug development professionals to ensure precision in synthesis, analysis, and application.

Part 1: Ethyl 2-Aminopropanoate Hydrochloride

Ethyl 2-aminopropanoate hydrochloride, commonly derived from the amino acid alanine, is a fundamental building block in synthetic organic chemistry.[1] It exists as a hydrochloride salt, which enhances its stability and solubility, making it a versatile reagent in various chemical transformations.[1][2]

Nomenclature and Identification

Precise identification of this compound is critical, especially concerning its stereochemistry. It is often referred to by several synonyms, and different CAS numbers distinguish its racemic and enantiopure forms.

IdentifierValueSource
IUPAC Name ethyl 2-aminopropanoate;hydrochloride[1]
Synonyms Alanine ethyl ester hydrochloride, Ethyl alaninate hydrochloride, (DL)-Alanine ethyl ester HCl[1][3][4]
L-Enantiomer Synonyms L-Alanine ethyl ester hydrochloride, (S)-Ethyl 2-aminopropanoate hydrochloride[5][6][7]
Molecular Formula C₅H₁₂ClNO₂[1][8]
Molecular Weight 153.61 g/mol [1][6][8]
CAS Number (Racemic) 617-27-6[1][8]
CAS Number (L-form) 1115-59-9[5][6][7]
Chemical Structure and Physicochemical Properties

The structure features an ethyl ester group and an amino group attached to the alpha-carbon of the propanoate backbone.[1] The amino group is protonated in the hydrochloride salt form.

Caption: Structure of Ethyl 2-aminopropanoate hydrochloride.

Physicochemical Data Summary:

PropertyValueSource(s)
Appearance White to off-white crystalline powder/solid[7]
Melting Point 85-87 °C (racemic, lit.) 78-80 °C (L-form, dec., lit.)[4][9][10]
Solubility Soluble in water[2][7]
Canonical SMILES CCOC(=O)C(C)[NH3+].[Cl-][1]
InChI Key JCXLZWMDXJFOOI-UHFFFAOYSA-N (racemic)[1]
Applications in Research and Development

Ethyl 2-aminopropanoate hydrochloride is a valuable intermediate in synthetic chemistry due to its reactive amine and ester functionalities.[1]

  • Pharmaceutical Synthesis: It is a precursor for synthesizing more complex bioactive molecules and pharmaceuticals.[1][7] The L-enantiomer, L-Alanine ethyl ester hydrochloride, is specifically used in synthesizing nucleoside phosphoramidates, which have shown potential as antiviral agents against HIV and hepatitis B.[6][10]

  • Peptide Synthesis: It serves as a protected form of alanine for use in solution-phase peptide synthesis.[9]

  • Isocyanate Synthesis: It is also employed in the creation of enantiomerically pure amino acid ester isocyanates.[6][10]

Experimental Protocol: Synthesis of Ethyl 2-aminopropanoate hydrochloride

This protocol is based on a standard esterification procedure (Fischer esterification).

Objective: To synthesize Ethyl 2-aminopropanoate hydrochloride from DL-alanine.

Materials:

  • DL-alanine

  • Anhydrous ethanol

  • Concentrated hydrochloric acid (37%)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.00 g (56.12 mmol) of commercially available DL-alanine in 150 mL of anhydrous ethanol.[4]

  • Acid Catalyst Addition: Carefully add 5 mL of 37% concentrated hydrochloric acid to the solution.[4]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle for 5 hours.[4] The causality for heating is to drive the equilibrium of the esterification reaction towards the product side. The HCl acts as a catalyst and also protects the amino group by forming the hydrochloride salt, preventing side reactions.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.[4]

  • Solvent Removal: Remove the ethanol solvent by evaporation under reduced pressure using a rotary evaporator.[4]

  • Drying: The resulting colorless oily residue is dried under vacuum to yield the final product, Ethyl 2-aminopropanoate hydrochloride.[4] The reported yield for this procedure is approximately 92%.[4]

Self-Validation: The product can be characterized using ¹H NMR spectroscopy to confirm its structure and purity by comparing the resulting spectrum to literature values.[4]

Part 2: Ethyl 3-Aminopropanoate Hydrochloride

A structural isomer of the alanine derivative is Ethyl 3-aminopropanoate hydrochloride, derived from β-alanine.[2] In this molecule, the amino group is attached to the third carbon (the β-carbon), which confers distinct chemical and biological properties.

Nomenclature and Identification

Clarity in naming is crucial to distinguish this isomer from its α-amino counterpart.

IdentifierValueSource
IUPAC Name ethyl 3-aminopropanoate;hydrochlorideN/A
Synonyms β-Alanine ethyl ester hydrochloride, H-β-Ala-OEt·HCl, CarnoSyn[2][11][12]
Molecular Formula C₅H₁₂ClNO₂ (or C₅H₁₁NO₂·HCl)[2][12][13]
Molecular Weight 153.61 g/mol [2][11][12]
CAS Number 4244-84-2[2][12][13]
Chemical Structure and Physicochemical Properties

The key structural difference is the position of the amino group on the propanoate chain.

Caption: Structure of Ethyl 3-aminopropanoate hydrochloride.

Physicochemical Data Summary:

PropertyValueSource(s)
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water[2]
Properties Hygroscopic[2]
SMILES CCOC(=O)CCN.Cl[2]
InChI Key RJCGNNHKSNIUAT-UHFFFAOYSA-N[2]
Applications in Research and Development

As a derivative of β-alanine, this compound is significant in biochemical and pharmaceutical research.

  • Peptide Synthesis: It is a building block for the synthesis of peptides containing β-amino acids, which can confer unique structural properties and resistance to enzymatic degradation.[2]

  • Bioactive Molecules: It serves as a precursor for various bioactive molecules.[2] β-Alanine itself is a key component of carnosine, a dipeptide that functions as a buffer in muscle tissue. The ethyl ester form may be investigated for its potential to enhance the bioavailability of β-alanine.[2]

  • Ergogenic Supplements: Amino acid derivatives are studied for their potential as ergogenic dietary supplements that may influence anabolic hormone secretion, provide fuel during exercise, and prevent muscle damage.[11]

Conclusion

The term "aminopropionate hydrochloride" most commonly refers to the ethyl esters of either α-alanine or β-alanine. Ethyl 2-aminopropanoate hydrochloride (from α-alanine) is a chiral compound widely used as a synthetic intermediate for pharmaceuticals like antivirals. In contrast, Ethyl 3-aminopropanoate hydrochloride (from β-alanine) is an achiral molecule used as a building block for β-peptides and other bioactive compounds, with relevance to sports nutrition and physiology. Accurate identification through CAS numbers and a clear understanding of their distinct structural formulas are paramount for any scientific or developmental application.

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Introduction: Decoding "Aminopropionate Hydrochloride" in a Research Context

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Application of Aminopropionate Hydrochloride Esters in Research

For Researchers, Scientists, and Drug Development Professionals

The term "aminopropionate hydrochloride" in a research setting typically refers to the hydrochloride salts of amino acid esters, which serve as fundamental building blocks in synthetic chemistry. These reagents are prized for their bifunctional nature—possessing both a nucleophilic amine and a modifiable ester group—and the hydrochloride salt form enhances their stability and handling characteristics. The specific position of the amino group on the propionate backbone dictates the compound's classification and its subsequent applications. The two primary isomers of significance are derived from α-alanine (L-Alanine) and β-alanine.

  • L-Alanine Methyl Ester Hydrochloride (CAS 2491-20-5): An α-amino acid ester, this compound is a cornerstone in classical peptide synthesis and the development of chiral pharmaceuticals.

  • β-Alanine Methyl Ester Hydrochloride (CAS 3196-73-4): A β-amino acid ester, this molecule is a key precursor for unnatural β-peptides and a versatile spacer in medicinal chemistry.[1][2]

This guide provides an in-depth exploration of the core applications of these two vital compounds, detailing the causality behind their use in experimental design and providing validated protocols for their implementation.

Part 1: L-Alanine Methyl Ester Hydrochloride in Synthetic Research

L-Alanine methyl ester hydrochloride is a widely used starting material in both solution-phase and solid-phase peptide synthesis.[3] Its primary role is to provide a protected C-terminus, allowing for the sequential addition of N-protected amino acids to build a peptide chain. The ester functionality is a convenient protecting group that can be saponified under basic conditions post-synthesis. Furthermore, its use as a chiral intermediate is critical in the synthesis of complex pharmaceuticals where stereochemistry is paramount for biological activity.[4][5]

Core Application: Dipeptide Synthesis

A foundational application of L-alanine methyl ester hydrochloride is in the synthesis of dipeptides. This process serves as a model for more complex peptide chain elongation. The hydrochloride salt is first neutralized to free the primary amine, which then acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid (e.g., an N-Fmoc or N-Boc protected amino acid).

Experimental Workflow: Dipeptide Synthesis

cluster_0 Step 1: Amine Neutralization cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Purification A L-Alanine Methyl Ester HCl C Free Amine: L-Alanine Methyl Ester A->C Deprotonation B Tertiary Base (e.g., Et3N, DIPEA) in an Aprotic Solvent (e.g., DCM) B->A F N-Protected Dipeptide Ester (Fmoc-Gly-Ala-OMe) C->F Nucleophilic Attack D N-Protected Amino Acid (e.g., Fmoc-Gly-OH) D->F E Coupling Reagent (e.g., HATU, HOBt) E->D Carboxyl Activation G Reaction Mixture F->G H Aqueous Workup & Silica Gel Chromatography G->H I Pure Dipeptide Ester H->I

Caption: Workflow for N-protected dipeptide synthesis.

Protocol: Synthesis of N-Fmoc-L-alanyl-L-alanine methyl ester

This protocol details a standard solution-phase peptide coupling reaction.[3]

Materials:

  • L-Alanine methyl ester hydrochloride

  • N-Fmoc-L-alanine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Neutralization: Suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (2.2 eq) and stir the mixture at room temperature until the solution becomes clear.

  • Activation: In a separate flask, dissolve N-Fmoc-L-alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DCM. Stir for 5 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Slowly add the activated N-Fmoc-L-alanine solution to the solution from step 1. Let the reaction stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-Fmoc-L-alanyl-L-alanine methyl ester.

Broader Synthetic Applications

Beyond simple dipeptides, L-alanine methyl ester hydrochloride serves as an intermediate in the synthesis of complex pharmaceuticals. It has been utilized in the creation of antiviral and anticancer agents, where it acts as a chiral building block to ensure the final molecule has the correct stereochemistry for biological efficacy.[6] For instance, it has been used in synthesizing derivatives of azidothymidine (AZT) with anti-HIV activity.[6]

Part 2: β-Alanine Methyl Ester Hydrochloride in Synthetic Research

β-Alanine methyl ester hydrochloride (methyl 3-aminopropanoate hydrochloride) is a versatile C3 building block used extensively in medicinal chemistry and materials science.[7][8] Unlike its α-amino acid counterpart, its primary value is not in mimicking natural peptide backbones but in creating novel structures.

Rationale: The Significance of the β-Amino Acid Scaffold

The research interest in β-alanine and its derivatives is driven by the biological importance of molecules containing this structure. The dipeptide carnosine (β-alanyl-L-histidine), found in high concentrations in muscle and brain tissue, is a potent intracellular pH buffer.[9] Supplementation with β-alanine (the rate-limiting precursor to carnosine) has been shown to enhance high-intensity exercise performance by increasing muscle carnosine content and thus improving the capacity to buffer protons.[9] This biological function inspires the synthesis of β-alanine derivatives for various therapeutic and research purposes.

Signaling Pathway: The Carnosine Synthesis Pathway

cluster_0 Precursors cluster_1 Enzymatic Synthesis cluster_2 Product BetaAla β-Alanine Enzyme Carnosine Synthetase (ATP-dependent) BetaAla->Enzyme Histidine L-Histidine Histidine->Enzyme Carnosine Carnosine (β-Alanyl-L-histidine) Enzyme->Carnosine Peptide bond formation

Caption: Simplified carnosine biosynthesis pathway.

Core Application: Synthesis of β-Peptides and Pharmaceutical Intermediates

β-Alanine methyl ester hydrochloride is a foundational unit for synthesizing β-peptides, which are unnatural oligomers that can form stable secondary structures like helices and sheets.[7] These structures are resistant to enzymatic degradation, making them attractive candidates for drug development. The compound also serves as a flexible linker to introduce a 3-(methoxycarbonyl)ethyl group into target molecules.[1]

Protocol: Synthesis of β-Alanine Methyl Ester Hydrochloride

While typically purchased, understanding its synthesis from the parent amino acid is valuable. This protocol describes a standard Fischer esterification.[7][10]

Materials:

  • β-Alanine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Cool a round-bottom flask containing anhydrous methanol (e.g., 100 mL) in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise with vigorous stirring. This in-situ generation of HCl is highly exothermic.

  • Esterification: Once the addition is complete, add β-alanine (1.0 eq) to the acidic methanol solution.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting β-alanine spot disappears.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent completely by rotary evaporation. The resulting white solid is the crude β-alanine methyl ester hydrochloride.

  • Purification: The product can be purified by recrystallization, typically from a hot methanol/diethyl ether solvent system, to yield a high-purity crystalline solid.[10]

Part 3: Analytical Characterization

Confirming the identity and purity of aminopropionate hydrochloride esters is critical before their use in synthesis. A combination of standard analytical techniques is employed for this purpose.[1]

Technique Purpose Expected Observations
¹H NMR Structural confirmationCharacteristic peaks for methyl ester (singlet, ~3.7 ppm), and the α- and β-protons of the propionate backbone.
¹³C NMR Structural confirmationResonances corresponding to the carbonyl carbon of the ester, the methyl carbon, and the backbone carbons.
FTIR Spectroscopy Functional group identificationStrong C=O stretch for the ester (~1740 cm⁻¹), N-H stretches for the ammonium salt (~3000 cm⁻¹), and C-O stretches.
HPLC Purity assessmentA single major peak on a reversed-phase column indicates high purity.
Melting Point Purity assessmentA sharp melting range consistent with literature values suggests high purity. For L-Alanine methyl ester HCl: 109-111 °C.[3] For β-Alanine methyl ester HCl: 103-105 °C.[1]

General Analytical Workflow

cluster_0 Primary Characterization cluster_1 Purity & Identity Confirmation Sample Synthesized Sample NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Analysis NMR->HPLC FTIR->HPLC MP Melting Point Determination HPLC->MP Confirmed Confirmed Identity & Purity MP->Confirmed

Caption: Standard workflow for chemical characterization.

Conclusion

L-Alanine methyl ester hydrochloride and β-alanine methyl ester hydrochloride are not merely reagents; they are enabling tools in the fields of pharmaceutical development, peptide chemistry, and materials science.[4][11][12] Their value lies in their ability to serve as stable, versatile, and readily available building blocks for the construction of complex molecular architectures. A thorough understanding of their respective chemistries and handling protocols is essential for any researcher aiming to synthesize novel peptides, chiral drugs, or functional biomaterials. This guide provides the foundational knowledge and practical methodologies to effectively leverage these compounds in a modern research setting.

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Aminopropionate hydrochloride as a glycine receptor antagonist

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to β-Alanine Hydrochloride as a Glycine Receptor Antagonist

Abstract

This technical guide provides a comprehensive overview of β-Alanine hydrochloride, a widely utilized antagonist of the glycine receptor (GlyR). It is intended for researchers, scientists, and professionals in drug development. The guide details the fundamental properties of β-Alanine, its mechanism of action as a competitive antagonist at the GlyR, and its application in experimental neuroscience. We provide detailed protocols for in vitro characterization using patch-clamp electrophysiology, present key pharmacological data, and offer insights into the interpretation of results. The document is structured to serve as a practical resource, blending theoretical principles with actionable experimental workflows to facilitate the study of glycinergic signaling.

Introduction: The Glycine Receptor System

The glycine receptor (GlyR) is a crucial mediator of inhibitory neurotransmission, primarily in the spinal cord and brainstem of vertebrates. As a member of the Cys-loop ligand-gated ion channel superfamily, the GlyR is a pentameric chloride channel that opens in response to the binding of the amino acid glycine. This influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its excitability and thereby modulating motor rhythms, processing of sensory signals, and pain transmission.

Given their critical role in regulating neuronal activity, GlyRs are significant targets for both basic research and therapeutic development. Dysregulation of glycinergic signaling has been implicated in neurological disorders such as hyperekplexia (startle disease), spasticity, and chronic pain. The study of this system relies heavily on pharmacological tools, particularly antagonists, which can selectively block receptor function to probe its physiological roles.

Profile of β-Alanine Hydrochloride

β-Alanine (3-aminopropanoic acid) is a naturally occurring beta-amino acid. In neuroscience research, it is commonly used in its hydrochloride salt form (β-Alanine HCl) to improve solubility and stability in aqueous solutions for experimental use. While it is an endogenous molecule, its primary utility in the laboratory is as a competitive antagonist of the glycine receptor.

Chemical and Pharmacological Properties:

PropertyValueSource
IUPAC Name 3-aminopropanoic acid hydrochloridePubChem
CAS Number 107-95-9 (β-Alanine)PubChem
Molecular Formula C₃H₈ClNO₂PubChem
Molecular Weight 125.55 g/mol PubChem
Mechanism Competitive Antagonist
Receptor Target Glycine Receptor (GlyR)
Potency (IC₅₀) Subtype dependent, typically in the low millimolar range

Mechanism of Action: Competitive Antagonism

β-Alanine acts as a competitive antagonist at the glycine binding site on the GlyR. This means that β-Alanine and the endogenous agonist, glycine, compete for the same binding pocket on the receptor's extracellular domain.

Key Mechanistic Steps:

  • Binding: β-Alanine, due to its structural similarity to glycine, can fit into the agonist binding site.

  • No Activation: However, despite binding, its structure is not sufficient to induce the necessary conformational change in the receptor protein that leads to the opening of the ion channel pore.

  • Occupancy and Blockade: By occupying the binding site, β-Alanine prevents glycine from binding and activating the receptor.

  • Reversibility: The antagonism is reversible. The degree of inhibition depends on the relative concentrations of β-Alanine and glycine. Increasing the glycine concentration can overcome the blocking effect of a given concentration of β-Alanine.

The following diagram illustrates this competitive interaction at the postsynaptic membrane.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane GlycineVesicle Synaptic Vesicle (contains Glycine) Glycine Glycine (Agonist) GlycineVesicle->Glycine Release GlyR Glycine Receptor (GlyR) (Chloride Channel) ChlorideIon Cl⁻ GlyR->ChlorideIon Channel Opens (Influx) Glycine->GlyR Binds & Activates BetaAlanine β-Alanine (Antagonist) BetaAlanine->GlyR Binds & Blocks (Competitive)

Caption: Competitive antagonism at the glycine receptor by β-Alanine.

Experimental Application: In Vitro Electrophysiology

One of the most direct methods to quantify the antagonist properties of a compound like β-Alanine is through whole-cell patch-clamp electrophysiology on cells expressing glycine receptors (e.g., HEK293 cells transfected with GlyR subunits or primary neurons).

Workflow for Characterizing β-Alanine Antagonism

The diagram below outlines the typical workflow for an electrophysiology experiment designed to measure the inhibitory effect of β-Alanine.

A Prepare Cell Culture (e.g., HEK293 expressing GlyR α1) B Establish Whole-Cell Patch-Clamp Configuration A->B Step 1 C Obtain Baseline Glycine Response (Apply EC₅₀ Glycine concentration) B->C Step 2 D Co-apply Glycine + β-Alanine (Varying concentrations of β-Alanine) C->D Step 3 E Measure Peak Inward Current (I_gly) for each concentration D->E Step 4 F Washout & Recovery (Re-apply Glycine alone) E->F Step 5 G Data Analysis: Plot Dose-Response Curve F->G Step 6 H Calculate IC₅₀ Value G->H Step 7

Caption: Experimental workflow for patch-clamp analysis of β-Alanine.

Detailed Protocol: Whole-Cell Voltage-Clamp Recording

This protocol describes how to determine the IC₅₀ value of β-Alanine on recombinant α1 GlyRs.

1. Cell Preparation:

  • Culture HEK293 cells on glass coverslips and transfect with the plasmid DNA for the human α1 GlyR subunit.

  • Allow 24-48 hours for receptor expression post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs⁺) in the internal solution blocks potassium channels to isolate GlyR currents.

  • Agonist/Antagonist Solutions: Prepare stock solutions of Glycine (1 M) and β-Alanine hydrochloride (1 M) in deionized water. Serially dilute in the external solution to achieve the final desired concentrations for application.

3. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse continuously with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell and form a high-resistance (>1 GΩ) seal (a "gigaseal").

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell's membrane potential at -60 mV.

4. Experimental Procedure:

  • Baseline: Using a rapid solution exchange system, apply a concentration of glycine that elicits a submaximal response (e.g., the EC₅₀, typically ~30 µM for α1 GlyRs). Record the peak inward current (I_gly).

  • Inhibition: Co-apply the same EC₅₀ concentration of glycine along with increasing concentrations of β-Alanine (e.g., 100 µM, 300 µM, 1 mM, 3 mM, 10 mM). Record the peak current at each concentration.

  • Washout: After testing the highest concentration, perfuse the cell with the external solution for several minutes to wash out the compounds.

  • Recovery: Re-apply the EC₅₀ concentration of glycine alone to ensure the cell's response is stable and has recovered from any potential rundown.

5. Data Analysis:

  • For each concentration of β-Alanine, normalize the measured current to the baseline glycine response.

  • Plot the normalized current as a function of the β-Alanine concentration.

  • Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to calculate the IC₅₀, which is the concentration of β-Alanine required to inhibit 50% of the glycine-induced current.

Data Interpretation and Considerations

  • Competitive Shift: A hallmark of competitive antagonism is a rightward shift in the agonist dose-response curve in the presence of the antagonist. This means a higher concentration of glycine is needed to achieve the same level of receptor activation.

  • Subtype Specificity: The potency of β-Alanine can vary between different GlyR subunit compositions (e.g., α1 vs. α2 vs. α3). It is crucial to define the specific receptor subtype being studied.

  • Endogenous Activity: While primarily used as an antagonist, at very high concentrations, β-Alanine can sometimes elicit a small partial agonist response from GlyRs. This should be tested for by applying β-Alanine in the absence of glycine.

Conclusion

β-Alanine hydrochloride is an indispensable pharmacological tool for the study of the glycine receptor. Its competitive and reversible mechanism of action allows for the controlled inhibition of glycinergic signaling, enabling researchers to dissect the physiological and pathological roles of this critical inhibitory system. The electrophysiological protocols outlined in this guide provide a robust framework for quantifying its antagonist properties and for utilizing it as a probe in more complex neuronal circuits. A thorough understanding of its mechanism and careful experimental design are paramount to generating reliable and interpretable data.

References

  • Title: Structure and function of inhibitory glycine receptors. Source: Journal of Biological Chemistry. URL: [Link]

  • Title: The Glycine Receptor in Neurological Disorders. Source: Neuroscience Letters. URL: [Link]

  • Title: Molecular and pharmacological properties of human glycine receptor alpha 3 subunit. Source: Journal of Neurochemistry. URL: [Link]

  • Title: Glycine receptor channels: an emerging therapeutic target for pain and motor disorders. Source: Nature Reviews Drug Discovery. URL: [Link]

The Strategic Application of 3-Aminopropanamide Hydrochloride in the Development of Next-Generation Neurological Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the burgeoning therapeutic potential of 3-aminopropanamide hydrochloride, a seemingly simple molecule, as a pivotal structural scaffold in the design and synthesis of novel neuroactive compounds. While not a therapeutic agent in its own right, its utility as a versatile building block is increasingly recognized in the development of sophisticated modulators of the central nervous system. This document provides an in-depth exploration of the core attributes of 3-aminopropanamide hydrochloride, its intrinsic link to the GABAergic system, and its application in the generation of promising anticonvulsant and antinociceptive agents. Detailed synthetic considerations, quantitative pharmacological data on derivative compounds, and a forward-looking perspective on its therapeutic applications are presented herein.

Introduction: Unveiling the Potential of a Versatile Scaffold

3-Aminopropanamide hydrochloride, also known as β-alaninamide hydrochloride, is a compound of growing interest within the pharmaceutical and life sciences sectors.[1][2] Its significance lies not in its direct biological activity, but in its strategic application as a fundamental component in the synthesis of a diverse array of therapeutic agents, particularly those targeting neurological disorders.[1][3] The inherent chemical functionalities of 3-aminopropanamide hydrochloride, namely a primary amine and an amide group, provide a reactive framework for the construction of more complex molecules with tailored pharmacological profiles.[4]

This guide will navigate the scientific landscape surrounding 3-aminopropanamide hydrochloride, offering a comprehensive overview of its chemical properties, its pivotal role as a precursor in medicinal chemistry, and the therapeutic promise held by its derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of 3-aminopropanamide hydrochloride is paramount for its effective utilization in synthetic chemistry.

PropertyValueSource
CAS Number 64017-81-8[5]
Molecular Formula C₃H₉ClN₂O[5]
Molecular Weight 124.57 g/mol [5]
Appearance White to off-white solid[6]
Synonyms beta-Alaninamide hydrochloride, 3-Aminopropionamide hydrochloride[5]

The GABAergic Connection: A Gateway to Neuroactivity

The structural resemblance of 3-aminopropanamide hydrochloride to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a key indicator of its potential in neuropharmacology.[6] GABA receptors, broadly classified into GABA-A and GABA-B subtypes, are critical targets for a wide range of therapeutics aimed at treating conditions such as epilepsy, anxiety, and spasticity.[][8]

Derivatives of 3-aminopropanamide have been investigated as modulators of GABA receptors. The rationale behind this approach is to leverage the basic 3-aminopropanamide scaffold to create molecules that can selectively interact with GABA receptor binding sites, either as agonists, antagonists, or allosteric modulators.[9][10] This targeted approach allows for the fine-tuning of neuronal inhibition, offering the potential for more effective and safer therapeutic interventions.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (GPCR) GABA->GABA_B_Receptor Binds to GAD->GABA Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion K_ion K+ Efflux GABA_B_Receptor->K_ion Hyperpolarization Neuronal Inhibition Cl_ion->Hyperpolarization K_ion->Hyperpolarization 3_AP_Derivatives 3-Aminopropanamide Derivatives 3_AP_Derivatives->GABA_A_Receptor Modulates 3_AP_Derivatives->GABA_B_Receptor Modulates Synthesis_Workflow Start Protected 3-Aminopropanamide (or analog) Step1 Condensation with Arylpiperazine Derivative Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Deprotection (Removal of Protecting Group) Intermediate1->Step2 Intermediate2 Amine Derivative Step2->Intermediate2 Step3 Acylation Intermediate2->Step3 Final_Product Neuroactive Alaninamide Derivative Step3->Final_Product

Sources

The Mechanistic Role of Aminopropionate Hydrochloride in the Acrylamide Pathway: A Technical Guide for Model Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acrylamide ( C3​H5​NO ) is a highly scrutinized thermal process contaminant formed primarily via the Maillard reaction in carbohydrate-rich matrices heated above 120°C[1]. While the asparagine-driven route is universally recognized as the primary mechanism, alternative pathways play a critical role in complex food matrices and pharmaceutical degradation models. Among these, the degradation of β -alanine (3-aminopropanoic acid) and its salts—specifically aminopropionate hydrochloride —provides a vital mechanistic window into the secondary "acrylic acid pathway"[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the kinetic and thermodynamic behavior of aminopropionate hydrochloride in thermal model systems. We will explore why this specific hydrochloride salt is utilized to isolate the acrylic acid intermediate, contrast it with the primary 3-aminopropanamide (3-APA) route, and provide a self-validating experimental protocol for isotopic tracking.

Mechanistic Divergence in Acrylamide Formation

To understand the specific role of aminopropionate, we must first establish the baseline asparagine pathway. When asparagine reacts with reducing sugars, it forms a Schiff base that undergoes rapid decarboxylation[1]. This intermediate can hydrolyze to release 3-aminopropanamide (3-APA) , a highly efficient, transient precursor that readily deaminates to form acrylamide[3].

Conversely, the aminopropionate pathway operates independently of the traditional Amadori rearrangement. Amino acids like aspartic acid, carnosine, and β -alanine (3-aminopropanoate) generate acrylamide through an entirely different intermediate: acrylic acid [2].

The reaction proceeds via a two-step mechanism:

  • Thermal Deamination: Aminopropionate undergoes a thermally induced β -elimination of ammonia ( NH3​ ) to yield acrylic acid[4].

  • Amidation: The highly reactive acrylic acid subsequently reacts with free ammonia (often liberated from the concurrent pyrolysis of other amino acids in the matrix) to form acrylamide[2].

Acrylamide_Pathway Asn Asparagine + Carbonyl Schiff Schiff Base (Decarboxylated) Asn->Schiff Maillard Reaction APA 3-Aminopropanamide (3-APA) Schiff->APA Hydrolysis Acrylamide Acrylamide APA->Acrylamide Deamination (-NH3) Aprop Aminopropionate HCl (Beta-Alanine salt) Acrylic Acrylic Acid Aprop->Acrylic Thermal β-elimination NH3 Ammonia (NH3) Aprop->NH3 Liberates Acrylic->Acrylamide Amidation (+NH3) NH3->Acrylamide

Figure 1: Divergent mechanisms of acrylamide formation via 3-APA and Aminopropionate intermediates.

The Strategic Use of Aminopropionate Hydrochloride in Model Systems

In laboratory settings, researchers rarely use free β -alanine freebase for precise kinetic studies. Instead, aminopropionate hydrochloride (e.g., methyl 3-aminopropionate hydrochloride) is the gold standard.

Why the Hydrochloride Salt?

  • Protonation State Control: The HCl salt ensures the primary amine remains protonated ( NH3+​ ) at ambient conditions. This delays premature nucleophilic attack on carbonyls, allowing researchers to precisely trigger the reaction via thermal activation rather than ambient degradation.

  • pH Buffering in Low-Moisture Systems: Acrylamide formation is highly pH-dependent. The chloride counterion provides a localized acidic microenvironment during the melt phase (150°C - 180°C), which selectively suppresses the competing Strecker degradation and isolates the acrylic acid elimination pathway.

  • Ammonia Retention: The hydrochloride salt stabilizes the leaving group, allowing for a controlled release of ammonia during pyrolysis, which is strictly required for the final amidation of acrylic acid[4].

Quantitative Yield Comparison

Understanding the conversion efficiency of different precursors is critical for developing mitigation strategies. Table 1 summarizes the molar yield of acrylamide from various precursors in a standardized low-moisture model system (heated at 180°C for 10 minutes).

Precursor SystemPrimary IntermediateAcrylamide Yield (mmol/mol)Pathway Efficiency
Asparagine + Glucose Schiff Base / Azomethine Ylide~2.2 - 2.5Moderate
3-Aminopropanamide (3-APA) Direct Deamination~15.0 - 20.0Very High
Aminopropionate HCl + Glucose Acrylic Acid~0.5 - 1.2Low (Ammonia-limited)
Aminopropionate HCl + NH3​ donor Acrylic Acid~4.0 - 5.5Moderate

Data synthesized from comparative Maillard reaction model studies.

Experimental Protocol: Isotopic Tracking of Aminopropionate HCl

To validate the acrylic acid pathway, a self-validating isotopic tracking protocol using [13C3​] -aminopropionate HCl is employed. This confirms whether the carbon backbone of acrylamide originates from the aminopropionate or the sugar.

Objective: To track the carbon backbone transition from [13C3​] -aminopropionate hydrochloride to acrylamide in a low-moisture thermal matrix.

Step-by-Step Methodology

Step 1: Preparation of the Low-Moisture Matrix

  • Action: Weigh 1.0 mmol of [13C3​] -aminopropionate hydrochloride and 1.0 mmol of D-glucose.

  • Causality: Equimolar ratios prevent the sugar from acting as a limiting reagent, while the low-moisture environment mimics the surface conditions of baked/fried foods where acrylamide predominantly forms.

Step 2: Matrix Homogenization

  • Action: Suspend the mixture in 1 mL of HPLC-grade water, vortex for 30 seconds, and lyophilize (freeze-dry) overnight.

  • Causality: Lyophilization ensures an intimate, molecular-level dispersion of the reactants in a solid state, which is impossible to achieve through dry powder mixing.

Step 3: Thermal Pyrolysis (The Reaction Phase)

  • Action: Transfer the lyophilized powder to a sealed heavy-walled glass ampoule. Heat in a calibrated block heater at 180°C for exactly 15 minutes.

  • Causality: 180°C exceeds the activation energy for the β -elimination of the protonated amine, rapidly generating acrylic acid and NH3​ [2].

Step 4: Quenching and Extraction

  • Action: Rapidly cool the ampoule in an ice-water bath to quench the reaction. Extract the residue with 10 mL of cold deionized water. Add 10μL of [D3​] -acrylamide as an internal standard.

  • Causality: The internal standard corrects for any matrix effects, ionization suppression, or physical losses during the subsequent Solid Phase Extraction (SPE).

Step 5: Solid Phase Extraction (SPE) Cleanup

  • Action: Pass the extract through a conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Elute with 5% methanol in water.

  • Causality: Acrylamide is highly polar; the HLB cartridge retains non-polar Maillard byproducts and unreacted lipids while allowing the target acrylamide to elute cleanly.

Step 6: LC-MS/MS Analysis

  • Action: Inject into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor MRM transitions: m/z 72 55 (unlabeled acrylamide), m/z 75 58 ( [13C3​] -acrylamide), and m/z 75 58 ( [D3​] -acrylamide).

  • Validation: The detection of m/z 75 confirms that the entire 3-carbon backbone of the generated acrylamide was derived directly from the aminopropionate precursor, definitively validating the acrylic acid pathway over sugar-fragmentation routes.

References

  • The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. food.gov.uk. Available at: [Link]

  • Mechanistic pathways of formation of acrylamide from different amino acids. PubMed. Available at: [Link]

  • Acrylamide formation in food: a mechanistic perspective. SciSpace. Available at: [Link]

  • Acrylamide in Food: Sources and Prevention. ICCK. Available at:[Link]

Sources

Understanding the bifunctional nature of β-alanine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bifunctional Nature of β-Alanine Methyl Ester Hydrochloride

Abstract

β-Alanine methyl ester hydrochloride (CAS: 3196-73-4) is a cornerstone building block in modern organic synthesis, prized for its inherent bifunctionality. This guide provides an in-depth exploration of its dual reactivity, stemming from the primary amine and methyl ester functional groups. We will dissect the unique chemical properties of each terminus, explain the principles of their selective reactivity, and provide field-proven experimental protocols for its application in peptide synthesis and N-alkylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic versatility of this compound.

Core Molecular Profile and Handling

β-Alanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of β-alanine, a naturally occurring beta-amino acid.[1][2] This simple modification from its parent amino acid—esterification of the carboxylic acid—unlocks a wide array of synthetic possibilities by providing two distinct reactive centers.[1][3] Its utility is prominent in pharmaceutical development for creating drug candidates with modified pharmacokinetic properties and in the synthesis of β-peptides, which are analogues of natural α-peptides.[1][4]

Physicochemical Characteristics

The compound is typically a white to off-white crystalline powder.[2][3] Understanding its physical properties is critical for its effective use and storage.

PropertyValueReference
Chemical Name Methyl 3-aminopropanoate hydrochloride[2]
Synonyms β-Ala-OMe·HCl, H-β-Ala-OMe·HCl[2][3]
CAS Number 3196-73-4[2][3]
Molecular Formula C₄H₁₀ClNO₂[2]
Molecular Weight 139.58 g/mol [5]
Melting Point 103-107 °C[2][5]
Appearance White to off-white crystalline powder or crystals[3][5]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2]
Storage, Handling, and Stability

Trustworthiness through Proper Handling: The integrity of any experiment begins with the stability of the starting materials. β-Alanine methyl ester hydrochloride is both hygroscopic and heat-sensitive, making proper handling paramount to prevent degradation.[2][6]

  • Storage: The compound must be stored in a tightly sealed container in a refrigerator at 2-8°C.[5][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to minimize exposure to moisture and air.[6][7]

  • Degradation Pathways: The primary route of degradation is the hydrolysis of the methyl ester group, catalyzed by moisture, which reverts the compound to β-alanine and methanol.[6] Self-condensation to form oligomers is another potential degradation pathway, particularly under dry-down conditions at elevated temperatures.[6][8] Aqueous solutions are not recommended for storage beyond a single day due to the high risk of hydrolysis.[6]

  • Laboratory Handling: Always handle in a well-ventilated area or under a chemical fume hood.[6][9] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required to prevent skin and eye contact.[6][7] Avoid generating dust when working with the solid material.[9]

The Heart of Versatility: A Tale of Two Functional Groups

The synthetic power of β-alanine methyl ester hydrochloride lies in the orthogonal reactivity of its amine and ester moieties. By selecting appropriate reaction conditions, a chemist can selectively functionalize one group while leaving the other intact for subsequent transformations.

The Amine Terminus: A Versatile Nucleophile

The primary amine group (pKa ~9-10) is a potent nucleophile. However, in its commercially available hydrochloride salt form, this amine is protonated to an ammonium salt, rendering it non-nucleophilic.

Causality in Experimental Design: The first step in most reactions involving the amine group is its neutralization to the free base. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[10] The use of at least one equivalent of base is crucial to deprotonate the ammonium salt, thereby liberating the lone pair of electrons on the nitrogen and restoring its nucleophilicity.

G cluster_0 Neutralization Step Start β-Alanine Methyl Ester HCl (Amine Protonated, Non-nucleophilic) Base Add Base (e.g., DIPEA, TEA) (>1.0 eq.) Start->Base Deprotonation End Free Amine (Nucleophilic) Base->End

Key Reactions at the Amine Terminus:

  • N-Acylation (Amide Bond Formation): This is the cornerstone of its use in peptide synthesis.[10] The free amine readily attacks activated carboxylic acids or acyl halides to form stable amide bonds. This reaction allows for the incorporation of the β-alanine unit into a growing peptide chain.[1][10]

  • N-Alkylation (Reductive Amination): The amine can be alkylated by reaction with an aldehyde or ketone to form an imine intermediate, which is then reduced in-situ by a mild reducing agent like sodium borohydride (NaBH₄) to yield a secondary amine.[10] This is a robust method for creating N-substituted β-amino acid esters.[1]

The Ester Terminus: An Electrophilic Handle

The methyl ester group serves as a moderately reactive electrophile. It is susceptible to attack by strong nucleophiles but is generally stable to the mildly basic conditions used for N-acylation, demonstrating the compound's valuable orthogonal reactivity.

Key Reactions at the Ester Terminus:

  • Hydrolysis: As mentioned, the ester can be hydrolyzed to the corresponding carboxylic acid in the presence of water, particularly under acidic or basic catalysis.[6] This is often an undesired side reaction but can be used intentionally if the free acid is the target molecule.

  • Amidation: The ester can react with primary or secondary amines, typically at elevated temperatures, to form the corresponding amide. This aminolysis reaction is a direct route to β-alanine amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, yielding 3-amino-1-propanol.

Field-Proven Applications and Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationale for achieving high-yield, high-purity products.

Core Application: Solution-Phase Dipeptide Synthesis

This protocol details the coupling of an N-terminally Boc-protected amino acid to β-alanine methyl ester hydrochloride, a fundamental step in peptide chemistry.[10]

Methodology:

  • Neutralization of β-Alanine Methyl Ester HCl:

    • In a round-bottom flask, dissolve β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Cool the stirred solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.1 eq) dropwise.[10]

    • Stir the mixture at room temperature for 30 minutes to ensure complete neutralization, yielding the free base of β-alanine methyl ester in solution.[10]

  • Activation of the Boc-Protected Amino Acid:

    • In a separate flask, dissolve the Boc-protected amino acid (e.g., Boc-Phe-OH, 1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[10]

    • Causality: DCC activates the carboxylic acid, while HOBt acts as an additive to increase coupling efficiency and suppress racemization.

  • Coupling Reaction:

    • Filter the DCU precipitate from the activated amino acid solution.

    • Add the filtrate containing the activated Boc-amino acid to the solution of free β-alanine methyl ester from step 1.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture again to remove any newly formed DCU.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

G

Common Coupling Reagents:

Reagent SystemBaseKey Advantages
DCC/HOBt DIPEA, TEAClassic, reliable, and cost-effective.
EDCI/HOBt DIPEA, TEAWater-soluble carbodiimide; urea byproduct is removed by aqueous extraction.[10]
HATU DIPEA, NMMHigh coupling efficiency, reduces racemization, good for sterically hindered amino acids.[10]
PyBOP DIPEARobust for difficult couplings.
N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of β-alanine methyl ester hydrochloride with an aldehyde, followed by in-situ reduction.[10]

Methodology:

  • Imine Formation:

    • In a round-bottom flask, suspend β-alanine methyl ester hydrochloride (1.0 eq) and an aldehyde (e.g., p-nitrobenzaldehyde, 1.0 eq) in methanol.[10]

    • Add triethylamine (TEA, 1.1 eq) to neutralize the hydrochloride and catalyze imine formation.

    • Stir the mixture at room temperature for 25-30 minutes.

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0 °C.

    • Carefully add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred mixture.[1]

    • Causality: NaBH₄ is a mild reducing agent that selectively reduces the C=N bond of the imine without affecting the methyl ester group.

    • Continue stirring at 0 °C for an additional 10 minutes after the addition is complete.[1]

  • Work-up and Purification:

    • Acidify the reaction mixture with 10% HCl and extract with ethyl acetate to remove unreacted aldehyde.

    • Neutralize the aqueous layer with 10% NaOH and extract the N-alkylated product with ethyl acetate.[1]

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The product can be precipitated as its hydrochloride salt by dissolving the residue in ether and adding a solution of HCl in ether.[1]

    • Collect the precipitate by filtration and recrystallize from methanol to obtain the pure product.[1]

G

Analytical Characterization for Quality Control

Confirming the identity and purity of β-alanine methyl ester hydrochloride and its reaction products is essential for reproducible science.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the starting material and reaction products.[6]

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.[6]

    • ¹H-NMR (DMSO-d₆): Expected signals include a triplet around 2.6 ppm (CH₂ adjacent to ester), a triplet around 3.0 ppm (CH₂ adjacent to amine), a singlet around 3.6 ppm (OCH₃), and a broad singlet for the ammonium protons (>8.0 ppm).

    • ¹³C-NMR (DMSO-d₆): Expected signals include carbons for the CH₂, CH₂N, OCH₃, and the carbonyl (C=O) around 171 ppm.[11]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and its derivatives.[2]

  • Infrared Spectroscopy (IR): Should show characteristic absorption bands for the N-H stretch of the ammonium group, the C=O stretch of the ester (~1730 cm⁻¹), and C-O stretching.[2]

Conclusion

β-Alanine methyl ester hydrochloride is more than a simple amino acid derivative; it is a versatile and powerful tool for synthetic chemists.[1] Its bifunctional nature, characterized by a nucleophilic amine and an electrophilic ester, allows for a wide range of selective transformations. By understanding the distinct reactivity of each functional group and applying the robust protocols outlined in this guide, researchers in drug discovery and materials science can effectively harness its synthetic potential to build complex molecular architectures with precision and control.

References

  • The stir bar is removed, and the mixture is concentrated by rotary evaporation (20 mm Hg, 45 °C bath temperature) to provide a wet solid (60 g). Organic Syntheses Procedure. [Link]

  • MSDS - Safety Data Sheet. AHA International. [Link]

  • Synthesis of N-acetyl-β-alanine methyl ester. PrepChem.com. [Link]

  • b-Alanine methyl ester hydrochloride | 3196-73-4. J&K Scientific LLC. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
  • Self-condensation and hydrolysis of β-alanine methyl ester. ResearchGate. [Link]

Sources

Aminopropionate Hydrochloride: From Endogenous Receptor Ligand to Privileged Scaffold in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopropionate hydrochloride—and its esterified derivatives such as methyl 3-aminopropionate hydrochloride—occupies a unique dual position in modern drug development. Biologically, the unesterified aminopropionate pharmacophore (β-alanine) acts as a small molecule neurotransmitter, interfacing directly with GABAergic and glycinergic networks[1]. Synthetically, the hydrochloride salt of aminopropionate serves as a highly stable, privileged bifunctional scaffold. It is increasingly utilized to engineer advanced therapeutics, including bioorthogonal probes for G-protein-coupled receptors (GPCRs)[2] and dual-action epigenetic/kinase inhibitors[3]. This whitepaper dissects the mechanistic interactions of the aminopropionate moiety with its molecular targets and provides validated, step-by-step methodologies for its application in synthetic medicinal chemistry.

Direct Molecular Targets of the Aminopropionate Pharmacophore

The biological activity of the aminopropionate core is driven by its structural homology to endogenous inhibitory neurotransmitters. The three-carbon aliphatic chain provides an optimal spatial distance (approximately 5–6 Å) between the cationic ammonium and anionic carboxylate groups, allowing it to mimic gamma-aminobutyric acid (GABA) and glycine within orthosteric binding pockets.

  • GABA Receptors (GABA-A and GABA-C): Aminopropionate functions as an agonist at these ligand-gated ion channels. Binding induces a conformational shift that opens the central chloride pore, leading to neuronal hyperpolarization[1].

  • Glycine Receptors (GlyR): It acts as a strychnine-sensitive agonist, second only to glycine itself in binding affinity, facilitating inhibitory neurotransmission in the brainstem and spinal cord[1].

  • NMDA Receptors: Aminopropionate binds to the strychnine-insensitive co-agonist site (the "glycine site") on the GluN1 subunit of the NMDA receptor, modulating excitatory glutamatergic signaling[1].

Table 1: Quantitative Pharmacological Profile of Aminopropionate and its Derivatives

To contextualize the therapeutic window of this molecule and its synthetic derivatives, the following table summarizes key quantitative interaction metrics:

Compound / ScaffoldMolecular TargetInteraction TypeQuantitative Metric / Affinity
Aminopropionate (β-alanine) GABA-A / GABA-C ReceptorsAgonistLow micromolar (EC₅₀)[1]
Aminopropionate (β-alanine) Glycine Receptor (GlyR)AgonistMicromolar (EC₅₀)[1]
Aminopropionate (β-alanine) NMDA ReceptorCo-agonistSub-micromolar (Glycine site)[1]
Compound 9E (Osimertinib analog)Total HDACEnzyme InhibitorNanomolar (IC₅₀)[4]
Compound 9E (Osimertinib analog)EGFR (WT & T790M)Kinase InhibitorMicromolar (IC₅₀)[4]

Aminopropionate Hydrochloride as a Synthetic Scaffold

In synthetic chemistry, handling free aliphatic amino acids can be challenging due to zwitterionic insolubility and spontaneous degradation. Utilizing methyl 3-aminopropionate hydrochloride resolves these issues. The hydrochloride salt protects the primary amine from premature oxidation and prevents self-condensation, ensuring a controlled, stoichiometric reaction when neutralized in situ by a non-nucleophilic base.

Application A: Intracellular Bioorthogonal Labeling of GPCRs

Understanding the conformational dynamics of GPCRs, such as the Glucagon Receptor (GCGR), requires precise fluorescent labeling of intracellular loops (e.g., ICL3). Researchers utilize methyl 3-aminopropionate hydrochloride to synthesize BODIPY-tetrazine probes (e.g., BODIPY-Tz3)[2]. The aminopropionate chain acts as a flexible spacer, reducing steric hindrance between the bulky BODIPY fluorophore and the tetrazine reactive group, which is crucial for the inverse electron-demand Diels-Alder reaction with genetically encoded alkene amino acids[2].

Application B: HDAC and EGFR Dual Inhibitors

Multi-target drug design frequently employs aminopropionate derivatives to construct optimal linker regions. In the development of , methyl 3-aminopropionate hydrochloride is coupled to a zinc-binding group (ZBG)[3]. The resulting aliphatic linker (5 to 6 carbons in length) is critical for allowing the ZBG to reach the deep catalytic pocket of histone deacetylases (HDACs) while maintaining the surface interactions required for EGFR kinase inhibition[4].

G A Aminopropionate HCl B Amide Coupling (HATU, DIPEA) A->B Activation C BODIPY-Tz Probes B->C Conjugation D Osimertinib Linkers B->D ZBG Attachment E GCGR Labeling C->E Ligation F HDAC/EGFR Inhibition D->F Binding

Logical workflow of aminopropionate integration into targeted therapeutics.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and application of aminopropionate-derived probes. Each step is grounded in chemical causality and includes self-validating checkpoints.

Protocol 1: Synthesis of BODIPY-Tetrazine Probes via Aminopropionate Coupling

This protocol outlines the conjugation of meso-carboxypropyl-BODIPY with methyl 3-aminopropionate hydrochloride[2].

  • Activation of the Carboxylic Acid: Dissolve meso-carboxypropyl-BODIPY (1 eq) in anhydrous DMF. Add HATU (1.2 eq).

    • Causality: HATU is selected over traditional EDC/NHS coupling because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically unhindered amines and suppresses epimerization.

  • Amine Liberation and Coupling: Add methyl 3-aminopropionate hydrochloride (1.2 eq), followed immediately by DIPEA (5 eq). Stir at room temperature for 2 hours.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt, liberating the primary amine of the aminopropionate for nucleophilic attack on the active ester, without competing in the reaction itself.

  • Validation Checkpoint (LC-MS): Extract an aliquot, quench with H₂O, and analyze via LC-MS. The presence of the expected mass [M+H]⁺ confirms successful amide bond formation. Do not proceed to saponification until the starting BODIPY material is consumed.

  • Saponification: Treat the purified intermediate with LiOH (5 eq) in THF/H₂O (2:1) at 0 °C to hydrolyze the methyl ester, yielding the free carboxylic acid for subsequent tetrazine conjugation.

Protocol 2: Intracellular Bioorthogonal Labeling of GCGR

This workflow describes the live-cell labeling of the Glucagon Receptor using the synthesized BODIPY-Tz probe[2].

  • Genetic Encoding: Transfect HEK293T cells with a mutant GCGR plasmid containing an amber stop codon (TAG) in the ICL3 domain, alongside the orthogonal tRNA/aaRS pair.

  • Alkene Incorporation: Culture cells in media supplemented with a strained alkene amino acid (e.g., TCOK).

    • Causality: The orthogonal synthetase specifically charges the tRNA with TCOK, inserting the bioorthogonal reactive handle directly into the intracellular loop of the receptor during translation.

  • Probe Delivery and Ligation: Wash cells to remove excess TCOK. Incubate with 1 μM of the aminopropionate-linked BODIPY-Tz probe for 30 minutes.

    • Causality: The tetrazine group undergoes an inverse electron-demand Diels-Alder reaction with the TCOK alkene. The aminopropionate linker ensures the tetrazine is sterically accessible, driving the reaction kinetics forward in the complex cytosolic environment.

  • Validation Checkpoint (Wash & Negative Control): Wash cells 3x with PBS containing 1% BSA. Self-Validation: Always run a parallel control of cells transfected with wild-type GCGR (no TCOK). If the negative control shows fluorescence, the washing protocol is insufficient, and unreacted probe is trapped in the cytosol.

Workflow Step1 1. Probe Synthesis Aminopropionate + BODIPY Step3 3. Cell Incubation Live-cell probe delivery Step1->Step3 Step2 2. Genetic Encoding Alkene AA in GCGR ICL3 Step2->Step3 Step4 4. Tetrazine Ligation Diels-Alder Reaction Step3->Step4 Step5 5. Confocal Imaging Intracellular Detection Step4->Step5

Step-by-step workflow for intracellular bioorthogonal labeling of GPCRs.

Conclusion

Aminopropionate hydrochloride is far more than a simple amino acid derivative. Its precise chain length and functional group geometry allow it to act as an endogenous ligand for critical CNS receptors. Simultaneously, its chemical stability as a hydrochloride salt makes it an indispensable, bifunctional building block in the synthesis of advanced chemical probes and multi-target inhibitors. By understanding the causality behind its chemical behavior, drug development professionals can leverage this scaffold to engineer next-generation therapeutics with high precision.

References

  • Title: Buy beta-Alanine | 107-95-9 (Neurotransmitter Function and Receptor Interactions)
  • Source: Bioorganic & Medicinal Chemistry (PMC)
  • Source: Molecules (MDPI / PMC)

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Aminopropionate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aminopropionate derivatives represent a vital class of scaffolds in medicinal chemistry, serving as foundational building blocks for a diverse array of therapeutic agents. Their structural motifs are present in molecules targeting a wide range of biological pathways, including those involved in infectious diseases, neurological disorders, and metabolic conditions. The hydrochloride salt form is particularly favored in pharmaceutical development for its ability to enhance stability and aqueous solubility, crucial parameters for drug delivery and bioavailability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies governing the discovery and synthesis of novel aminopropionate hydrochloride derivatives. It delves into the strategic considerations behind synthetic route selection, offers detailed experimental protocols, and outlines the analytical techniques required for rigorous characterization, thereby bridging the gap between theoretical knowledge and laboratory application.

Introduction: The Significance of the Aminopropionate Scaffold

The aminopropionate backbone, particularly the β-amino acid structure, is a privileged motif in drug design.[1] Unlike their α-amino acid counterparts, β-amino acids can form more stable secondary structures and exhibit enhanced resistance to enzymatic degradation by peptidases.[2][3] This inherent biostability makes them attractive components for developing peptide-based drugs with improved pharmacokinetic profiles.[2][3]

The conversion of these derivatives into their hydrochloride salts is a critical step in the drug development process. The addition of hydrochloric acid protonates the basic amino group, forming an ammonium salt. This transformation typically converts a less soluble free base into a crystalline, water-soluble solid, which is easier to handle, purify, and formulate into a final drug product.[4][5] While effective, the use of hydrochloride salts can sometimes lead to issues such as high acidity in formulations or the potential for corrosion, necessitating careful consideration of alternative salt forms in later-stage development.[5]

This guide will explore the journey from conceptualization to creation of these valuable compounds, focusing on the scientific rationale that drives innovation in this field.

Chapter 1: Strategies for Discovery and Lead Identification

The discovery of new aminopropionate derivatives is driven by a deep understanding of the relationship between a molecule's structure and its biological activity. This is known as the Structure-Activity Relationship (SAR).[6][7]

The Role of Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of medicinal chemistry.[8] It involves systematically modifying a lead compound's structure and assessing how these changes affect its biological activity.[6][8] For aminopropionate derivatives, key areas for modification include:

  • The Amino Group: Substitution on the nitrogen atom can influence binding affinity, selectivity, and metabolic stability.

  • The Propionate Backbone: Introducing substituents, such as alkyl or aryl groups, can alter the molecule's conformation and interaction with the target protein.[9]

  • The Carboxyl Group: Conversion to esters or amides can modulate solubility, cell permeability, and prodrug potential.

The insights gained from SAR studies guide the design of new analogs with improved potency, reduced off-target effects, and better drug-like properties.[6][10]

Workflow for a Typical SAR Study

A systematic SAR study is an iterative process involving design, synthesis, and biological evaluation. The workflow ensures that knowledge gained from each cycle informs the design of the next generation of compounds.

SAR_Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis & Purification cluster_2 Evaluation & Analysis A Identify Lead Compound B Propose Structural Modifications (SAR) A->B C Synthesize Analog Library B->C D Purify & Characterize (HPLC, NMR, MS) C->D E In Vitro Biological Assay (e.g., IC50) D->E F Analyze Data & Establish SAR Trends E->F F->B Iterate Design

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Chapter 2: Core Methodologies for Synthesis

The synthesis of aminopropionate derivatives can be achieved through several reliable and versatile methods. The choice of a specific route often depends on the availability of starting materials, the desired stereochemistry, and the scalability of the reaction.

Fischer Esterification and Hydrochloride Salt Formation

A direct and widely used method for preparing simple aminopropionate hydrochloride esters is the Fischer esterification of a β-amino acid using an alcohol as both the solvent and reagent, with an acid catalyst.[11] Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with the alcohol to generate HCl in situ, which serves two purposes: it catalyzes the esterification of the carboxylic acid and protonates the amine to form the desired hydrochloride salt in a single step.[11]

Synthesis_Workflow cluster_workflow General Synthesis & Purification Workflow Reactants β-Alanine Thionyl Chloride Methanol (Solvent/Reagent) Reaction 1. Cool in Ice Bath 2. Add Thionyl Chloride 3. Heat to Reflux 4. Monitor by TLC Reactants->Reaction Mix Workup Solvent Evaporation (Rotary Evaporator) Reaction->Workup Upon Completion Purification Recrystallization (e.g., Methanol/Ether) Workup->Purification Crude Product Product Methyl 3-Aminopropanoate HCl (Final Product) Purification->Product Pure Product Analytical_Workflow cluster_workflow Analytical Validation Workflow A Synthesized Product B Physical Characterization (Melting Point, Appearance) A->B C Structural Confirmation (NMR, IR, MS) B->C D Purity Assessment (HPLC) C->D E Final Validated Compound D->E

Sources

Aminopropionate Hydrochloride: A Versatile C3 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional reagents that offer multiple avenues for elaboration are of particular value. Methyl 3-aminopropanoate hydrochloride, the methyl ester of the non-proteinogenic amino acid β-alanine, stands out as a versatile and cost-effective C3 synthon.[1] Its structure, featuring a nucleophilic primary amine at one end and an electrophilic ester at the other, provides a robust platform for a diverse array of chemical transformations.[1] This guide offers an in-depth exploration of methyl 3-aminopropanoate hydrochloride as a foundational building block, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core applications, from the synthesis of proteolytically stable peptidomimetics to the creation of novel pharmaceutical intermediates, supported by field-proven protocols and mechanistic insights.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is the bedrock of its effective and safe utilization in any synthetic protocol. Methyl 3-aminopropanoate hydrochloride is typically supplied as a stable, white to off-white crystalline powder.[2]

Table 1: Physicochemical Properties of Methyl 3-aminopropanoate Hydrochloride

PropertyValueReference
Synonyms β-Alanine methyl ester hydrochloride[1][2]
CAS Number 3196-73-4[2]
Molecular Formula C₄H₁₀ClNO₂[2][3]
Molecular Weight 139.58 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Storage Store at 2-8°C, keep dry[2][4]

Safety and Handling: Methyl 3-aminopropanoate hydrochloride is classified as an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[3][5] Standard laboratory safety protocols must be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, chemical-resistant gloves, and a lab coat.[5][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of the powder.[5]

Core Synthetic Applications: A Gateway to Modified Peptides and Peptidomimetics

The primary and most well-documented application of methyl 3-aminopropanoate hydrochloride is as a precursor for the incorporation of β-alanine residues into peptide chains.[2] This strategic modification imparts unique structural and functional properties that are highly desirable in therapeutic peptide design.

Expertise & Rationale: Natural peptides, composed of α-amino acids, are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic efficacy. The incorporation of β-amino acids, such as β-alanine, into the peptide backbone creates what are known as β-peptides or peptidomimetics.[2] These modified peptides often exhibit remarkable resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.[2] Furthermore, the altered backbone geometry allows β-peptides to fold into stable, predictable secondary structures, such as helices and sheets, which can be designed to mimic the bioactivity of their natural counterparts.[2]

General Workflow for Peptide Synthesis

The use of methyl 3-aminopropanoate hydrochloride in peptide synthesis first requires the liberation of the free amine from its hydrochloride salt. This is typically achieved by treatment with a non-nucleophilic base. For solid-phase peptide synthesis (SPPS), subsequent N-terminal protection is a mandatory step.

G cluster_0 Peptide Synthesis Workflow A Methyl 3-aminopropanoate Hydrochloride B Free Amine (β-Alanine Methyl Ester) A->B Neutralization (e.g., DIPEA) C N-Protected Intermediate (e.g., Fmoc- or Boc-) B->C N-Protection (Required for SPPS) D Peptide Coupling (Solution or Solid-Phase) B->D Solution-Phase C->D Solid-Phase (SPPS) E Elongated Peptide Chain D->E

Caption: General workflow for incorporating β-alanine into peptides.

Detailed Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a standard procedure for coupling the free amine of β-alanine methyl ester with an N-protected amino acid in solution.

Materials:

  • Methyl 3-aminopropanoate hydrochloride (1.0 eq)

  • N-protected amino acid (e.g., Boc-Gly-OH) (1.0 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1M HCl, Sat. NaHCO₃, Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Neutralization: Dissolve Methyl 3-aminopropanoate hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15-20 minutes. This neutralizes the hydrochloride salt to liberate the free primary amine.[2]

  • Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 10 minutes to form the activated ester.

  • Coupling: Add the neutralized amine solution from step 1 to the activated ester solution from step 2. Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by silica gel column chromatography.

Synthesis of N-Substituted β-Alanine Derivatives

The nucleophilic primary amine of methyl 3-aminopropanoate hydrochloride readily reacts with a wide range of electrophiles, particularly acylating agents, to form stable amide bonds.[1] This transformation is fundamental to its use in generating libraries of N-substituted β-alanine derivatives, which are prevalent motifs in medicinal chemistry.[7]

Expertise & Rationale: The N-acylation reaction allows for the systematic modification of the β-alanine scaffold. By varying the acylating agent, researchers can introduce diverse functionalities (aromatic, heterocyclic, aliphatic) to probe structure-activity relationships (SAR) in drug discovery programs. The resulting N-aryl amides and related structures are key components of numerous biologically active molecules.[1]

General Reaction Scheme: N-Acylation

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acylating agent.

G cluster_0 N-Acylation Mechanism R-CO-L R-CO-L (Acylating Agent, L=Cl, O-succinimide, etc.) Product R-CO-NH-CH₂CH₂-COOCH₃ (N-Acyl Derivative) R-CO-L->Product Elimination of L⁻ H2N-CH2CH2-COOCH3 H₂N-CH₂CH₂-COOCH₃ (Free Amine) H2N-CH2CH2-COOCH3->R-CO-L Nucleophilic Attack G cluster_1 Synthesis of Methyl 3-aminopropanoate HCl β-Alanine β-Alanine SOCl2_MeOH SOCl₂ in MeOH (0°C to Reflux) β-Alanine->SOCl2_MeOH Reactant Product Methyl 3-aminopropanoate Hydrochloride SOCl2_MeOH->Product Esterification & Protonation

Sources

Methodological & Application

In-Depth Technical Guide: Synthesis of Methyl 3-Aminopropanoate Hydrochloride from β-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-aminopropanoate hydrochloride (CAS 3196-73-4), commonly known as β-alanine methyl ester hydrochloride, is an essential C3​ building block in organic and medicinal chemistry[1]. Its bifunctional nature—featuring a primary amine and a methyl ester—makes it a highly versatile precursor for synthesizing pharmaceutical intermediates, β-peptides, and PROTAC linkers[1][2].

This application note provides a comprehensive, self-validating protocol for synthesizing this compound via the thionyl chloride-mediated Fischer esterification of β-alanine. By isolating the product as a hydrochloride salt, researchers can prevent the spontaneous self-condensation and oligomerization that typically degrades free β-amino esters[3].

Mechanistic Rationale & Reaction Design

The most robust and prevalent method for synthesizing methyl 3-aminopropanoate hydrochloride utilizes thionyl chloride ( SOCl2​ ) in anhydrous methanol[1][3]. This approach is favored over standard acid catalysis (e.g., passing HCl gas) due to its self-dehydrating nature.

Causality of Reagent Selection:

  • In Situ Activation: SOCl2​ reacts vigorously with methanol at 0∘C to generate methanolic HCl and methyl chlorosulfite. This ensures a strictly anhydrous environment, which is thermodynamically required to drive the esterification equilibrium toward the product[3].

  • Amine Protection: The continuous generation of HCl immediately protonates the primary amine of β-alanine. This protonation is critical; it prevents the amine from acting as a nucleophile, thereby eliminating the risk of intermolecular aminolysis (which would lead to diketopiperazine-like structures or poly-β-alanine oligomers)[3].

  • Irreversible Byproducts: The reaction produces sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases. Their evolution from the liquid phase helps drive the reaction forward but necessitates stringent safety controls (e.g., a base trap)[1].

Reaction_Mechanism SOCl2 Thionyl Chloride (SOCl₂) HCl Methanolic HCl + Methyl Chlorosulfite SOCl2->HCl 0°C, Exothermic MeOH Methanol (CH₃OH) MeOH->HCl Product Methyl 3-aminopropanoate Hydrochloride HCl->Product Activates COOH Protonates NH₂ BetaAla β-Alanine (Zwitterion) BetaAla->Product Reflux (65°C) - SO₂, - HCl

Reaction mechanism for thionyl chloride-mediated esterification of β-alanine.

Experimental Protocol

Materials & Equipment
  • Reagents: β-Alanine (starting material), Anhydrous Methanol (solvent/reactant), Thionyl chloride ( SOCl2​ , catalyst/activator)[1].

  • Equipment: 100 mL round-bottom flask, constant pressure dropping funnel, reflux condenser, magnetic stirrer, ice bath, rotary evaporator[1].

  • Safety Setup: An exhaust trap containing a 1M Sodium Hydroxide ( NaOH ) solution must be connected to the reflux condenser to neutralize evolving SO2​ and HCl gases[1][3].

Step-by-Step Methodology
  • Solvent Preparation & Cooling: Add 60 mL of anhydrous methanol to a 100 mL round-bottom flask equipped with a magnetic stir bar. Submerge the flask in an ice bath to cool the solvent to 0∘C [1].

    • Rationale: The subsequent addition of SOCl2​ is violently exothermic. Cooling prevents solvent boil-off and controls the reaction rate[3].

  • Activation ( SOCl2​ Addition): Using a constant pressure dropping funnel, slowly add 4 mL of thionyl chloride dropwise to the chilled methanol over 15-20 minutes. Ensure the NaOH exhaust trap is actively venting the system[1].

    • Rationale: Dropwise addition prevents thermal runaway while generating the active methanolic HCl complex.

  • Reagent Addition: After stirring the activated mixture for 1 hour in the ice bath, remove the dropping funnel and add 8 mmol of β-alanine powder directly to the flask. Stir at room temperature for 30 minutes[1].

    • Rationale: Allowing the mixture to reach room temperature initiates the dissolution and protonation of the zwitterionic β-alanine.

  • Reflux & Esterification: Attach the reflux condenser and heat the reaction mixture to 66∘C (reflux) for 4 to 6 hours[1].

    • Rationale: Heat provides the activation energy required for the nucleophilic acyl substitution to reach completion.

  • Reaction Monitoring: Spot the reaction mixture on a TLC plate against a β-alanine standard (Mobile phase: Dichloromethane/Methanol). Visualize using a 2% ninhydrin in ethanol stain[1][3].

    • Rationale: The disappearance of the highly polar β-alanine spot (lower Rf​ ) confirms reaction completion[3].

  • Workup & Isolation: Cool the flask to room temperature. Transfer the solution to a rotary evaporator and remove the excess methanol and residual SOCl2​ under reduced pressure[1][3].

    • Rationale: The hydrochloride salt is non-volatile, allowing for the easy evaporative removal of all byproducts and solvents, yielding the crude solid[3].

Experimental_Workflow Step1 1. Preparation Cool Methanol to 0°C Step2 2. Activation Dropwise SOCl₂ Addition (Use NaOH Trap) Step1->Step2 Step3 3. Reagent Addition Add β-Alanine Powder Step2->Step3 Step4 4. Reaction Reflux at 66°C (4-6 h) Step3->Step4 Step5 5. Workup Rotary Evaporation Step4->Step5 Step6 6. Purification Recrystallization (MeOH/Ether) Step5->Step6

Step-by-step experimental workflow for synthesizing methyl 3-aminopropanoate hydrochloride.

Analytical Characterization & Data Presentation

To validate the structural integrity and purity of the synthesized methyl 3-aminopropanoate hydrochloride, cross-reference your analytical results with the established parameters below.

Table 1: Fundamental Physical Properties
PropertyExpected ValueReference
Molecular Formula C4​H10​ClNO2​ [4]
Molecular Weight 139.58 g/mol [4][5]
Appearance White to off-white crystalline powder[5]
Melting Point 103 – 105 °C[5]
Solubility Soluble in Water, Methanol, Ethanol, DMSO[5]
Table 2: Spectral Data (Self-Validation Metrics)
TechniqueKey Signals / Absorption BandsStructural Assignment
1 H NMR (500 MHz, CDCl3​ ) δ 8.27 - 8.47 (br s, 3H)Ammonium protons ( −NH3+​ )[6][7]
δ 3.76 - 3.77 (s, 3H)Methyl ester protons ( −OCH3​ )[6][7]
δ 3.39 (br t, 2H)Methylene adjacent to amine ( −CH2​−N )[6]
δ 2.87 - 2.95 (br t, 2H)Methylene adjacent to carbonyl ( −CH2​−C=O )[6]
13 C NMR 4 distinct carbon signalsCarbonyl (ester), Methoxy, and two aliphatic CH2​ carbons[5]
FT-IR 3200 – 2800 cm−1 (Broad)N-H stretching of the ammonium group[5]
~1740 cm−1 (Strong)C=O stretching of the ester group[5]

Troubleshooting & Optimization

  • Issue: Low Yield or Unreacted Starting Material.

    • Cause: Insufficient SOCl2​ or water contamination in the methanol[3].

    • Solution: Ensure the methanol is strictly anhydrous. If TLC shows residual β-alanine after 6 hours, add an additional 0.5 equivalents of SOCl2​ and continue refluxing[3].

  • Issue: Impure Product / Discoloration.

    • Cause: Thermal degradation or residual sulfur byproducts during rotary evaporation.

    • Solution: Do not exceed a water bath temperature of 40°C during rotary evaporation. Purify the crude solid via recrystallization using a minimal amount of warm methanol followed by the slow addition of diethyl ether until turbidity appears[8].

References

  • The Royal Society of Chemistry. "Supplementary Information - Synthesis of methyl 3-aminopropanoate hydrochloride." RSC. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734767, Methyl 3-aminopropanoate hydrochloride." PubChem. URL: [Link]

Sources

Introduction: Targeting the Other Side of the Amide Bond in Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of aminopropionate hydrochloride and carbodiimide chemistry in proteomics research for researchers, scientists, and drug development professionals.

In the landscape of proteomics, the chemical modification and labeling of proteins are foundational techniques for elucidating structure, function, and interaction networks. For decades, the primary targets for such modifications have been the nucleophilic primary amines on lysine (Lys) residues and protein N-termini, owing to the availability of robust N-hydroxysuccinimide (NHS) ester chemistry.[1][2] However, this focus overlooks a significant portion of the proteome's reactive landscape: the carboxyl groups of aspartic (Asp) and glutamic (Glu) acid residues.

Targeting these acidic residues offers a complementary and often critical strategy, particularly when lysine residues are sparse, located within a protein's active site, or when altering the protein's net charge is undesirable.[3][4] The gateway to modifying these carboxyl groups is a class of reagents known as carbodiimides, most notably the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) .[5][6]

This guide details the application of carbodiimide chemistry in proteomics, with a specific focus on how primary amine-containing nucleophiles, such as aminopropionate hydrochloride (e.g., β-Alanine methyl ester hydrochloride), are utilized in conjunction with EDC to achieve specific and efficient protein modification. This combination unlocks powerful workflows for structural biology, quantitative proteomics, and the detailed characterization of protein interactions.

PART 1: The Core Chemistry: Activating Carboxyl Groups with EDC

The fundamental principle behind labeling acidic residues is their activation by a "zero-length" crosslinker like EDC.[7][8] EDC does not become part of the final linkage but facilitates the formation of a new amide bond between the target carboxyl group and a primary amine. The process is most efficient and specific when performed as a two-step reaction, often stabilized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[8][9]

The Mechanism Unveiled:

  • Activation: EDC reacts with a protein's carboxyl group (from Asp or Glu) to form a highly reactive and unstable O-acylisourea intermediate. This reaction is most efficient at a slightly acidic pH (4.5-6.0).[3][10]

  • Stabilization: The unstable O-acylisourea intermediate is prone to hydrolysis, which would regenerate the original carboxyl group. To prevent this and increase reaction efficiency, sulfo-NHS is added. It reacts with the intermediate to form a more stable sulfo-NHS ester, which is amine-reactive.[3][8][9]

  • Conjugation: This stable sulfo-NHS ester readily reacts with a primary amine-containing nucleophile—such as an aminopropionate—at a physiological pH (7.2-8.0) to form a stable amide bond, effectively labeling the original carboxyl group.[3][10]

If no external amine nucleophile is added, the activated carboxyl group can react with a proximal primary amine from a lysine residue on the same or an interacting protein, resulting in a "zero-length" cross-link.[1][7]

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Stabilization cluster_2 Step 3: Conjugation (pH 7.2-8.0) cluster_3 Alternative Pathway: Zero-Length Cross-linking Protein_COOH Protein-COOH (Asp, Glu) O_acylisourea Reactive O-acylisourea Intermediate (Unstable) Protein_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->Protein_COOH Hydrolysis (Side Reaction) NHS_Ester Amine-Reactive sulfo-NHS Ester (Stable) O_acylisourea->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Labeled_Protein Labeled Protein (Stable Amide Bond) NHS_Ester->Labeled_Protein + H₂N-R Crosslink Intra- or Inter-protein Cross-link NHS_Ester->Crosslink + Proximal Lysine Aminopropionate H₂N-R (e.g., Aminopropionate) Lysine Protein-NH₂ (Lysine) G start Start: Purified Protein prep 1. Buffer Exchange Equilibrate protein into Activation Buffer (MES, pH 6.0) start->prep activate 2. Activation Add fresh EDC & Sulfo-NHS. Incubate 15 min at RT. prep->activate quench_or_remove 3. Remove Excess Reagents Use desalting column equilibrated with Coupling Buffer (PBS, pH 7.2) activate->quench_or_remove conjugate 5. Conjugation Add neutralized amine label to activated protein. Incubate 2h at RT. quench_or_remove->conjugate neutralize 4. Prepare Amine Label Dissolve aminopropionate HCl. Neutralize with base (e.g., DIPEA) to liberate free amine. neutralize->conjugate quench_final 6. Quench Reaction Add hydroxylamine to a final concentration of 10mM. conjugate->quench_final purify 7. Final Purification Purify labeled protein using a desalting column to remove excess label and byproducts. quench_final->purify end End: Labeled Protein for Downstream Analysis (e.g., MS) purify->end

Fig. 2: Experimental workflow for protein carboxyl group labeling.

Materials

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. [10]* Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl (PBS), pH 7.2. [10]* Reagents: EDC, Sulfo-NHS, Aminopropionate Hydrochloride, Hydroxylamine•HCl, 2-Mercaptoethanol.

  • Equipment: Desalting columns, reaction tubes, rotator.

Procedure

  • Protein Preparation: Equilibrate the protein of interest (e.g., 1-5 mg/mL) into Activation Buffer using a desalting column or dialysis. This removes any interfering amine- or carboxylate-containing buffer components. [9]2. Reagent Preparation: Immediately before use, weigh and dissolve EDC and Sulfo-NHS in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in water, so fresh solutions are paramount. [9]3. Activation Step:

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • Add Sulfo-NHS to a final concentration of 5-25 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing. [10]4. Removal of Excess EDC: Immediately remove excess and quenched EDC using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step also raises the pH for the subsequent amine reaction. [10]5. Amine Label Preparation: While the activation reaction proceeds, dissolve the aminopropionate hydrochloride in Coupling Buffer. Neutralize the hydrochloride by adding a suitable base (e.g., N,N-Diisopropylethylamine - DIPEA) to liberate the reactive free amine. [11]6. Conjugation Step: Add the neutralized aminopropionate solution to the activated protein. A 10- to 50-fold molar excess of the amine label over the protein is a good starting point. Incubate for 2 hours at room temperature or overnight at 4°C. [12]7. Quenching and Purification: Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM to hydrolyze unreacted sulfo-NHS esters. Purify the final labeled protein conjugate from excess label and reaction byproducts using a desalting column.

ParameterRecommended ConditionsRationale
Activation pH 4.5 - 6.0 (MES Buffer)Optimal for EDC activation of carboxyl groups. [6][10]
Conjugation pH 7.2 - 8.0 (PBS or Bicarbonate Buffer)Ensures primary amines are deprotonated and nucleophilic for reaction with NHS-ester. [10][13]
EDC Concentration 2 - 10 mM (10-50x molar excess over protein)Excess drives the reaction to completion. Too much can lead to side reactions. [14]
Sulfo-NHS Conc. 5 - 25 mM (2-2.5x molar excess over EDC)Stabilizes the intermediate, improving overall yield. [5][8]
Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and protein stability.
Reaction Time Activation: 15 min; Conjugation: 2h - OvernightSufficient time for reactions to proceed to completion.

Table 1: Summary of key reaction parameters for two-step carboxyl labeling.

PART 3: Application Note: Zero-Length Cross-Linking Mass Spectrometry (CXMS)

EDC-mediated cross-linking is a powerful tool in structural proteomics, providing distance constraints to map protein-protein interaction interfaces and model the three-dimensional architecture of protein complexes. [1][7][15]

Objective

To identify spatially proximal acidic (Asp/Glu) and amine (Lys) residues within a protein or protein complex.

Causality Behind Experimental Choices
  • Zero-Length Nature: EDC creates a direct amide bond between a carboxyl and an amine group. This provides high-confidence distance restraints, as no flexible spacer arm is introduced. [7]* Complementary Data: This method targets a different set of residues compared to the more common amine-to-amine (lysine-lysine) cross-linkers, providing orthogonal and complementary structural information. [16]* Reaction Conditions: The reaction is performed under mild, aqueous conditions (often at neutral pH), which helps to preserve the native structure of the protein complex being studied. [5][16]

Experimental Protocol: EDC Cross-Linking for Structural Analysis

G start Start: Purified Protein Complex prep 1. Buffer Exchange Equilibrate complex into non-amine buffer (e.g., MES or HEPES) start->prep crosslink 2. Cross-Linking Reaction Add EDC (and optional Sulfo-NHS). Incubate 30-60 min at RT. prep->crosslink quench 3. Quench Reaction Add quenching buffer (e.g., Tris-HCl) to stop the reaction. crosslink->quench verify 4. Verification Analyze sample by SDS-PAGE to visualize higher molecular weight cross-linked species. quench->verify digest 5. Proteolytic Digestion Excise bands or use in-solution protocol. Reduce, alkylate, and digest with trypsin. verify->digest analyze 6. LC-MS/MS Analysis Analyze peptide mixture by high- resolution mass spectrometry. digest->analyze identify 7. Data Analysis Use specialized software to identify inter- and intra-peptide cross-links. analyze->identify end End: Distance Restraints for Structural Modeling identify->end

Fig. 3: Experimental workflow for zero-length cross-linking mass spectrometry.

Materials

  • Cross-Linking Buffer: Non-amine, non-carboxylate buffer such as 50 mM HEPES, pH 7.0-7.5 or 50 mM MES, pH 6.0-6.5.

  • Reagents: EDC, Sulfo-NHS (optional, but recommended).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Proteomics Reagents: DTT, Iodoacetamide, Trypsin (MS-grade).

Procedure

  • Complex Preparation: Prepare the purified protein complex at a suitable concentration (typically 0.1-1.0 mg/mL) in Cross-Linking Buffer.

  • Cross-Linking Reaction:

    • Add EDC to a final concentration of 25-100 mM. [14] * (Optional) Add Sulfo-NHS to a final concentration of 25-100 mM. [14] * Incubate for 30-60 minutes at room temperature. The optimal time and concentration should be determined empirically for each system.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris. The primary amines in Tris will consume any remaining reactive sites.

  • Verification: Analyze a small aliquot of the reaction mixture by SDS-PAGE. The appearance of new, higher molecular weight bands is indicative of successful intermolecular cross-linking.

  • Sample Preparation for MS:

    • The cross-linked sample can be run on an SDS-PAGE gel, and the bands of interest excised for in-gel digestion.

    • Alternatively, the entire mixture can be processed via an in-solution digestion protocol.

    • Briefly, the sample is denatured, reduced (with DTT), alkylated (with iodoacetamide), and digested overnight with trypsin. [1]6. LC-MS/MS Analysis: The resulting peptide mixture is analyzed using a high-resolution mass spectrometer. [7]7. Data Analysis: The complex MS/MS data is processed using specialized software (e.g., pLink, XlinkX, MeroX) designed to identify the spectra of cross-linked peptides.

ParameterRecommended ConditionsRationale
Buffer System HEPES (pH 7.0-7.5) or MES (pH 6.0-6.5)Must be free of extraneous primary amines and carboxylates. [5]The choice of pH may depend on the stability of the protein complex. [14]
EDC/Sulfo-NHS 25 - 150 mMHigher concentrations are often needed for in situ cross-linking to drive the reaction. [14]
Protein Conc. 0.1 - 1.0 mg/mLConcentration-dependent; higher concentrations favor intermolecular cross-links.
Quenching Agent Tris or HydroxylamineProvides an excess of primary amines to consume all reactive crosslinker.

Table 2: Summary of key reaction parameters for EDC cross-linking.

Conclusion

The strategic use of EDC in conjunction with amine-containing nucleophiles like aminopropionate hydrochloride represents a versatile and powerful approach in the proteomics toolkit. By activating the often-overlooked carboxyl groups on aspartic and glutamic acid residues, researchers can perform complementary analyses that are not possible with traditional amine-reactive chemistry alone. Whether for introducing specific labels for quantitative analysis or for generating critical distance restraints to model protein architecture, this chemistry provides a robust and reliable method to deepen our understanding of the proteome. Careful optimization of reaction conditions, particularly buffer composition and pH, is the key to unlocking its full potential.

References

  • Mass Spectrometry Analysis of Methyl 3-aminopropanoate Hydrochloride: A Comparative Guide. Benchchem.
  • Application Notes and Protocols for the Use of Methyl 3-aminopropanoate Hydrochloride in Peptide Synthesis. Benchchem.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
  • Chavez, J. D., & Bruce, J. E. (2018). Chemical cross-linking in the structural analysis of protein assemblies. Journal of the American Society for Mass Spectrometry, 29(5), 1-19. Available at: [Link]

  • Kramer, K., et al. (2012). Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii. Journal of the American Society for Mass Spectrometry, 23(3), 549-562. Available at: [Link]

  • Zybailov, B. L., et al. (2019). High-density chemical cross-linking for modeling protein interactions. Proceedings of the National Academy of Sciences, 116(51), 25549-25557. Available at: [Link]

  • Vistoli, G., et al. (2013). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 24(1), 125-136. Available at: [Link]

  • Requena, J. R., et al. (2014). CBDPS cross-linking of PrP C and PrP. ResearchGate. Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. (2017). Available at: [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. Available at: [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites. (2021). Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc. (2025). Available at: [Link]

  • Complete chemical modification of amine and acid functional groups of peptides and small proteins. Methods in Molecular Biology. (2012). Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. (2022). Available at: [Link]

  • New chemical strategy boosts accuracy in proteomics. American Society for Biochemistry and Molecular Biology. (2025). Available at: [Link]

  • Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Protein Science. (2019). Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. (2018). Available at: [Link]

  • Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. (2020). Available at: [Link]

  • Chemical Crosslinking: Role In Protein And Peptide Science. ResearchGate. (2017). Available at: [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Journal of the American Society for Mass Spectrometry. (2025). Available at: [Link]

  • Hydrolysis of Purified Proteins and Peptides. Waters. Available at: [Link]

  • Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455-9460. Available at: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. (2020). Available at: [Link]

  • Protein label and drug delivery system. Google Patents. (1988).
  • Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry. (2012). Available at: [Link]

  • Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Journal of Proteomics, Bioinformatics & Genomics. (2014). Available at: [Link]

  • Large Scale Chemical Cross-linking Mass Spectrometry Perspectives. Journal of Proteomics & Bioinformatics. (2013). Available at: [Link]

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Chemosensors. (2022). Available at: [Link]

  • Protein/peptide analysis by HPLC/MS and MS/MS. HSR Research. Available at: [Link]

  • Applications of Chemical Proteomics in New Drug Target Profiling. Journal of Regenerative Medicine. (2023). Available at: [Link]

  • Optimization of proteomics sample preparation for identification of host and bacterial proteins in mouse feces. Journal of Proteomics. (2021). Available at: [Link]

  • Amino Acid Analysis. Current Protocols in Protein Science. (2009). Available at: [Link]

  • Labeling of protein having C-terminus conjugation to flurophore having amine derivative. ResearchGate. (2020). Available at: [Link]

  • Sensitive Top-Down Proteomics Analysis of Low Number of Mam- malian Cells Using a Nanodroplet Sample Processing Platform. Analytical Chemistry. (2019). Available at: [Link]

  • Quantitative Proteomics Employing Primary Amine Affinity Tags. Journal of the American Society for Mass Spectrometry. (2004). Available at: [Link]

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The Versatility of Aminopropionate Hydrochloride: A C3 Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Reimagining a Classic Building Block

In the landscape of organic synthesis, the quest for efficient and versatile building blocks is perpetual. Among the myriad of available synthons, 3-aminopropionic acid (β-alanine) and its derivatives, frequently utilized as the hydrochloride salt for improved stability and handling, represent a powerful and often under-leveraged C3 unit. This guide moves beyond its traditional role in biochemistry to explore the rich and diverse applications of aminopropionate hydrochloride as a strategic component in the synthesis of complex molecular architectures. For researchers, medicinal chemists, and drug development professionals, understanding the reactivity and synthetic potential of this simple yet elegant molecule can unlock novel pathways to valuable scaffolds, from peptidomimetics to intricate heterocyclic systems.

This document provides a detailed exploration of key synthetic transformations where aminopropionate hydrochloride serves as a cornerstone. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but also the scientific rationale behind the experimental choices. Our aim is to equip the modern chemist with both the theoretical knowledge and practical tools to effectively harness the synthetic power of this fundamental C3 building block.

Application Note I: Aza-Michael Addition for the Synthesis of N-Substituted β-Amino Acids

The Aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as one of the most direct and atom-economical methods for the synthesis of β-amino acids. While aminopropionate hydrochloride itself is the product of such a reaction (ammonia addition to an acrylate), its esterified and N-substituted derivatives are key intermediates for a variety of more complex targets. The amine functionality of a β-alanine ester can act as the nucleophile in a Michael addition to a second equivalent of an activated olefin, leading to more complex structures.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the amine on the electron-deficient β-carbon of the Michael acceptor. The presence of an electron-withdrawing group (such as an ester or nitrile) on the acceptor is crucial for activating the double bond towards nucleophilic attack. The reaction is often catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity. However, in many cases, the amine itself is sufficiently nucleophilic to initiate the reaction, particularly with highly reactive Michael acceptors. The use of microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[1][2]

Aza_Michael_Reaction cluster_reactants Reactants cluster_product Product Amine R-NH₂ Acrylate        H₂C=CH-C(=O)OR'     Amine->Acrylate Nucleophilic Attack Product R-NH-CH₂-CH₂-C(=O)OR' Acrylate->Product Proton Transfer Beta_Lactam_Synthesis cluster_starting_material β-Amino Acid Derivative cluster_product β-Lactam beta_amino_acid R-NH-CH(R')-CH₂-COOH beta_lactam            R-N-CH(R')|               |O=C-CH₂         beta_amino_acid->beta_lactam Intramolecular Cyclization (e.g., with coupling agent) Pictet_Spengler_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine_Derivative β-arylethylamine Imine Imine Tryptamine_Derivative->Imine + Aldehyde, -H₂O Aldehyde R-CHO Iminium Iminium Ion Imine->Iminium + H⁺ Tetrahydro_beta_carboline Tetrahydro-β-carboline Iminium->Tetrahydro_beta_carboline Intramolecular Electrophilic Aromatic Substitution Ugi_Reaction cluster_reactants Reactants cluster_product Product Amine R¹-NH₂ Ugi_Product α-Acylamino Amide Amine->Ugi_Product Aldehyde R²-CHO Aldehyde->Ugi_Product Isocyanide R³-NC Isocyanide->Ugi_Product Carboxylic_Acid R⁴-COOH Carboxylic_Acid->Ugi_Product

Sources

Experimental protocol for N-acylation of methyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals focusing on the derivatization of β-amino acid scaffolds.

Introduction & Mechanistic Causality

Methyl 3-aminopropanoate (β-alanine methyl ester) is a highly versatile building block widely utilized in the synthesis of peptidomimetics, anticancer agents, and novel pharmacophores [1]. Because it is typically supplied as a stable hydrochloride salt to prevent spontaneous polymerization or degradation, its derivatization requires careful stoichiometric and environmental control.

The N-acylation of this scaffold using an acyl chloride proceeds via a nucleophilic acyl substitution mechanism [2]. Understanding the causality behind the reaction conditions is critical for optimizing yields and preventing side reactions:

  • Amine Liberation & Acid Scavenging: The reaction requires a non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base serves a dual purpose: first, it deprotonates the hydrochloride salt to liberate the nucleophilic free amine; second, it acts as an acid scavenger to neutralize the HCl byproduct generated during amide bond formation. Without sufficient base, the generated HCl will protonate the remaining free amine, rendering it non-nucleophilic and prematurely halting the reaction [3].

  • Temperature Control (0 °C): The nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride is rapid and highly exothermic. Conducting the addition at 0 °C suppresses unwanted side reactions, such as the formation of ketenes (if using aliphatic acyl chlorides) or the competitive hydrolysis of the acylating agent by trace moisture[4].

Reaction Workflow & Visualization

The following diagram illustrates the mechanistic progression and physical state changes that validate the reaction at each step.

G A Methyl 3-aminopropanoate HCl (Starting Material) B Base Addition (TEA/DIPEA) Liberates Free Amine A->B Step 1 C Acyl Chloride Addition (0°C, Dropwise) B->C Step 2 D Nucleophilic Attack (Tetrahedral Intermediate) C->D Step 3 E Leaving Group Elimination (Cl- Expulsion) D->E Step 4 F Aqueous Workup (Acid/Base Washes) E->F Step 5 G N-Acyl-beta-alanine methyl ester (Final Product) F->G Step 6

Figure 1: Mechanistic workflow for the N-acylation of methyl 3-aminopropanoate hydrochloride.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, physical or analytical cues confirm that the chemical transformation is proceeding as intended.

Materials & Reagents
  • Methyl 3-aminopropanoate hydrochloride (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride or acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or DIPEA, anhydrous (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Aqueous HCl (or Saturated NH₄Cl)

  • Saturated Aqueous NaHCO₃

  • Brine (Saturated NaCl)

  • Anhydrous Na₂SO₄

Step-by-Step Methodology

Step 1: Preparation and Amine Liberation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend methyl 3-aminopropanoate hydrochloride (1.0 eq) in anhydrous DCM to achieve a concentration of approximately 0.2 M. Purge the flask with inert gas (N₂ or Argon).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add TEA (2.5 eq) dropwise over 5 minutes.

  • Stir the mixture for 15–20 minutes at room temperature.

  • Self-Validation Check: The initial cloudy suspension will transition into a clear, homogeneous solution, visually confirming the successful deprotonation and dissolution of the free amine [1].

Step 2: Acylation 5. Re-cool the reaction flask to 0 °C. 6. Dissolve the acyl chloride (1.1 eq) in a minimal volume of anhydrous DCM (e.g., 1–2 mL per mmol) and add it dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe.

  • Self-Validation Check: As the acyl chloride is added, a dense white precipitate (TEA·HCl salt) will begin to form. The appearance of this salt is a direct stoichiometric indicator that the nucleophilic acyl substitution is occurring and HCl is being expelled [2].

Step 3: Reaction Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. 8. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Typical eluent: 1:1 Hexane/Ethyl Acetate).

  • Self-Validation Check: Stain the TLC plate with Ninhydrin and heat. The starting material (primary amine) will appear as a bright pink/purple spot. The complete disappearance of this spot confirms 100% conversion of the starting material.

Step 4: Quenching and Phase-Partitioning Workup 9. Dilute the reaction mixture with additional DCM (approx. double the initial reaction volume) to ensure all organic products remain fully dissolved. 10. Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M aqueous HCl (1 x equal volume).

  • Causality: This step protonates any unreacted TEA and trace free amine, converting them into highly water-soluble salts that partition exclusively into the aqueous waste layer.
  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x equal volume).
  • Causality: This neutralizes residual acid and hydrolyzes any unreacted acyl chloride into a carboxylic acid, which is subsequently deprotonated into a water-soluble carboxylate salt and removed. Caution: Vent the separatory funnel frequently, as CO₂ gas will evolve.
  • Brine Wash: Wash with brine (1 x equal volume) to draw out residual dissolved water from the organic phase.

Step 5: Isolation and Purification 13. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent. 14. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acyl-beta-alanine methyl ester. 15. Purify the crude product via flash column chromatography on silica gel or recrystallization, depending on the specific derivative's crystallinity.

Quantitative Data & Stoichiometric Optimization

To ensure robust reproducibility, the stoichiometry of the reagents must be strictly maintained. Table 1 summarizes the optimized equivalents and their specific chemical rationale.

Table 1: Stoichiometric Optimization for N-Acylation

ReagentEquivalentsFunctional Role & CausalityExpected Outcome
Methyl 3-aminopropanoate HCl 1.0 eqLimiting reagent / Substrate.Dictates theoretical yield.
Acyl Chloride 1.1 eqElectrophile.10% excess ensures complete consumption of the amine while minimizing the burden of removing unreacted electrophile during the NaHCO₃ wash.
Triethylamine (TEA) 2.5 eqBase / Acid Scavenger.- 1.0 eq neutralizes the starting material's HCl salt.- 1.0 eq neutralizes the HCl generated by the reaction.- 0.5 eq excess maintains a basic pH to drive the reaction forward.
Dichloromethane (DCM) 0.2 MAprotic Solvent.Provides a non-nucleophilic environment that readily dissolves the free amine and facilitates easy biphasic aqueous workup.

References

  • Gore, R. P., et al. "Der Pharma Chemica: N-acylation in non-aqueous and aqueous medium". Scholars Research Library. Available at:[Link]

Application Notes & Protocols: Preparation of High-Purity Stock Solutions of Methyl 3-Aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the preparation, quality control, and storage of stock solutions of methyl 3-aminopropanoate hydrochloride (CAS: 3196-73-4). Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind critical procedures. Adherence to these protocols will ensure the preparation of accurate, reproducible, and stable stock solutions essential for applications in organic synthesis, medicinal chemistry, and proteomics research.[1][2][3]

Introduction: The Role of Methyl 3-Aminopropanoate Hydrochloride in Research

Methyl 3-aminopropanoate hydrochloride, also known as β-alanine methyl ester hydrochloride, is a versatile bifunctional molecule widely employed as a synthetic building block.[1] Its structure, featuring a primary amine and a methyl ester, makes it a valuable reagent for introducing a flexible three-carbon spacer with a terminal ester functionality into more complex molecules.[1] This motif is critical in the synthesis of pharmaceutical intermediates and various biologically active compounds.[1] Given its foundational role, the ability to prepare stock solutions of known concentration and high purity is a prerequisite for reliable and reproducible experimental outcomes.

This guide establishes a self-validating system for solution preparation, emphasizing accuracy, documentation, and stability.

Compound Properties and Characteristics

A thorough understanding of the physicochemical properties of methyl 3-aminopropanoate hydrochloride is fundamental to its proper handling and use. The compound is a white to off-white crystalline powder.[1][2]

PropertyValueSource(s)
CAS Number 3196-73-4[1][2][4]
Molecular Formula C₄H₁₀ClNO₂[1][4]
Molecular Weight 139.58 g/mol [1][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 103-105 °C[1]
Solubility (General) Soluble in Water, Methanol, Ethanol[1]
Solubility (Specific) DMSO: ≥ 100 mg/mL[2]

Scientist's Note: There can be discrepancies in reported solubility data from different vendors (e.g., some report lower DMSO solubility of ~27.5 mg/mL[5]). It is best practice to empirically determine solubility for your specific lot and solvent, especially when preparing high-concentration stocks. The compound's hydrochloride salt form enhances its solubility in polar solvents like water.

Essential Safety & Handling

Methyl 3-aminopropanoate hydrochloride presents moderate health hazards. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

  • Precautionary Measures:

    • Always handle this compound within a laboratory fume hood to avoid inhalation of dust.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[6]

    • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[6]

    • Prevent dust formation during weighing and transfer by handling the solid gently.[6]

Core Principles of Accurate Stock Solution Preparation

The accuracy of any experiment utilizing a stock solution is contingent upon the accuracy of that solution's preparation. The process is more than just dissolving a solid in a liquid; it is a quantitative procedure that demands precision at every stage. The general workflow is outlined below.

G cluster_prep Phase 1: Preparation cluster_post Phase 2: Post-Preparation calc Step 1: Calculate Mass (Molarity x Volume x MW) weigh Step 2: Accurately Weigh Solid (Analytical Balance) calc->weigh dissolve Step 3: Initial Dissolution (Beaker, ~70% of final volume) weigh->dissolve transfer Step 4: Quantitative Transfer (to Volumetric Flask) dissolve->transfer qs Step 5: Dilute to Volume (QS) (Add solvent to calibration mark) transfer->qs mix Step 6: Homogenize (Invert flask 15-20 times) qs->mix label_sol Step 7: Label Solution (Name, Conc., Date, Initials) mix->label_sol store Step 8: Store Appropriately (Aliquot, protect from light/moisture) label_sol->store

Caption: General workflow for preparing a stock solution from a solid.

Expertise & Experience - The "Why" Behind the Steps:

  • Analytical Balance: Using a high-precision analytical balance is non-negotiable. The error margin in weighing is a primary contributor to final concentration inaccuracy.[7]

  • Volumetric Flasks (Class A): These flasks are calibrated to contain a precise volume at a specific temperature. Using them is critical for ensuring the final volume is accurate. Never use a graduated cylinder or beaker for the final volume adjustment.[7]

  • Quantitative Transfer: This is the process of ensuring every particle of the weighed solid is transferred into the volumetric flask. This is achieved by rinsing the weighing paper and any intermediate containers (like a beaker) with the solvent and adding these rinsings to the flask.[8] Failing to do so will result in a final concentration lower than intended.

  • Homogenization: Thoroughly mixing the solution by inverting the stoppered flask is essential for a uniform concentration. Shaking can be less effective and may introduce air bubbles.[8]

Solvent Selection: A Critical Decision

The choice of solvent is dictated entirely by the downstream application.

G cluster_solvents Recommended Solvents leaf leaf start Intended Application? bio Biological / Cellular Assays start->bio chem Chemical Synthesis / Purification start->chem analytical Analytical Standard start->analytical DMSO DMSO (High Conc. Master Stocks) Water Water (DI or WFI) (Aqueous Reactions, Buffers) MeOH Methanol / Ethanol (Organic Synthesis) bio->DMSO chem->Water chem->MeOH analytical->Water

Caption: Decision tree for selecting an appropriate solvent.

  • Dimethyl Sulfoxide (DMSO): The solvent of choice for most biological applications. It offers high solubility for many organic compounds and is miscible with aqueous cell culture media.[2] Note: DMSO is hygroscopic; use a fresh, unopened bottle or a properly desiccated stock to prevent introducing water, which can affect compound stability and solubility.[2]

  • Deionized (DI) Water: Ideal for applications where the stock solution will be used in aqueous reaction mixtures or for preparing analytical standards for techniques like HPLC.

  • Methanol/Ethanol: Commonly used in organic synthesis when the subsequent reaction conditions are non-aqueous.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol is suitable for creating a standard solution for chemical reactions or analytical purposes.

  • Calculation:

    • Objective: Prepare 50 mL of a 100 mM solution.

    • Molecular Weight (MW): 139.58 g/mol .

    • Mass required = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass = 0.100 mol/L × 0.050 L × 139.58 g/mol = 0.6979 g .

  • Materials & Equipment:

    • Methyl 3-aminopropanoate hydrochloride (≥98% purity)

    • Deionized or WFI (Water for Injection) grade water

    • 50 mL Class A volumetric flask

    • 100 mL glass beaker

    • Analytical balance (readable to 0.1 mg)

    • Spatula and weigh boat/paper

    • Magnetic stirrer and stir bar

    • Wash bottle with DI water

  • Step-by-Step Procedure:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh exactly 0.6979 g of methyl 3-aminopropanoate hydrochloride. Record the exact mass.

    • Transfer the solid to the 100 mL beaker.

    • Add ~35 mL of DI water to the beaker. Place the beaker on a magnetic stirrer with a stir bar and stir at a moderate speed until the solid is fully dissolved.

    • Carefully remove the stir bar, rinsing it with a small amount of DI water into the beaker.

    • Quantitative Transfer: Pour the solution from the beaker into the 50 mL volumetric flask. Rinse the beaker 2-3 times with small volumes (~3-5 mL) of DI water, transferring the rinsate into the volumetric flask each time.

    • Dilute to Volume (QS): Continue adding DI water to the flask until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask. Use a pipette for the final drops to ensure accuracy.

    • Stopper the flask securely and invert it 15-20 times to ensure complete homogenization.

    • Transfer the solution to a clearly labeled, appropriate storage vessel.

Protocol 2: Preparation of a 500 mM DMSO Stock Solution

This protocol is designed for creating a high-concentration master stock for use in biological assays.

  • Calculation:

    • Objective: Prepare 10 mL of a 500 mM solution.

    • **Mass required = 0.500 mol/L × 0.010 L × 139.58 g/mol = 0.6979 g .

  • Materials & Equipment:

    • Methyl 3-aminopropanoate hydrochloride (≥98% purity)

    • Anhydrous, molecular biology grade DMSO

    • 10 mL Class A volumetric flask

    • 15 mL conical tube or small beaker

    • Analytical balance

    • Vortex mixer or sonicator

  • Step-by-Step Procedure:

    • Weigh 0.6979 g of the compound directly into the 15 mL conical tube or beaker.

    • Add ~7 mL of anhydrous DMSO.

    • Vortex vigorously or place in a bath sonicator to aid dissolution. If precipitation occurs, gentle warming (to ~30-40°C) can be applied.[2]

    • Once fully dissolved, quantitatively transfer the solution to the 10 mL volumetric flask.

    • Rinse the conical tube/beaker with small volumes of DMSO, adding the rinsate to the flask.

    • Carefully add DMSO to the calibration mark.

    • Stopper the flask, and mix thoroughly by inversion.

    • Aliquot and Store: Immediately dispense the stock solution into smaller, single-use aliquots in cryovials to prevent degradation from repeated freeze-thaw cycles and moisture absorption.

Quality Control (QC) and Validation

A prepared stock solution should not be assumed to be accurate. Initial validation is a hallmark of good scientific practice.

  • Appearance: The final solution should be clear, colorless, and free of any particulate matter.[1]

  • pH Measurement (Aqueous only): For aqueous solutions, measuring the pH can serve as a simple consistency check between batches.

  • Spectroscopic Confirmation (Optional): For GMP or other high-stakes applications, the identity of the compound in solution can be confirmed using NMR spectroscopy by dissolving a small sample in a deuterated solvent.[1]

  • Chromatographic Purity & Concentration Verification (Recommended): The most robust QC method is to analyze the prepared stock solution using a calibrated HPLC-UV system. This can confirm the purity (absence of degradation products) and verify the concentration against a certified reference standard.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.[9]

  • Solid Compound: Store the powder tightly sealed in a cool, dry place (4°C is common), protected from moisture.[2][10]

  • Stock Solutions:

    • General Guideline: Store solutions in tightly sealed containers, protected from light.

    • Storage Temperature: Vendor recommendations vary, but a conservative approach is best. Store solutions at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2]

    • Aliquotting: Always aliquot stock solutions into volumes appropriate for single experiments. This minimizes the risk of contamination and degradation from multiple freeze-thaw cycles.

References

  • A Guide to Using Analytical Standards. (2024, December 24). Vertex AI Search.
  • An In-depth Technical Guide to the Fundamental Properties of Methyl 3-Aminopropanoate Hydrochloride. Benchchem.
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Alwsci.
  • Methyl 3-aminopropanoate hydrochloride. MedchemExpress.com.
  • Safety Data Sheet. C/D/N Isotopes, Inc..
  • How to Make a Standard Solution. HSC Chemistry.
  • Methyl 3-aminopropanoate hydrochloride. Proteintech.
  • Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767. PubChem.
  • 3196-73-4 | Methyl 3-aminopropanoate hydrochloride. ChemScene.
  • Methyl 3-aminopropanoate hydrochloride | CAS 3196-73-4. Santa Cruz Biotechnology.

Sources

Aminopropionate hydrochloride in the study of enzyme mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Utilizing Aminopropionate Hydrochloride Derivatives to Elucidate Enzyme Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction: Probing the Active Site with Substrate Analogs

The study of enzyme mechanisms is fundamental to biochemistry and pharmacology, providing critical insights into biological pathways and forming the bedrock of modern drug discovery.[1] Enzymes are highly specific catalysts, and understanding their function often requires tools that can dissect the discrete steps of substrate binding and catalytic conversion. Substrate analogs—molecules that structurally resemble an enzyme's natural substrate—are invaluable tools in this endeavor.[2] By competing with the natural substrate for binding to the enzyme's active site, these analogs can act as inhibitors, allowing researchers to quantify binding affinities, elucidate reaction mechanisms, and screen for therapeutic agents.[2][3]

This guide focuses on a class of such molecules, aminopropionate hydrochloride derivatives, with a specific emphasis on β-Alanine ethyl ester hydrochloride . This compound serves as a stable and soluble analog of the non-essential amino acid β-alanine.[4][5] Its esterified carboxyl group prevents it from being processed as a substrate by some enzymes, while its core structure allows it to bind to the active site, making it an ideal candidate for studying enzymes involved in amino acid metabolism as a competitive inhibitor.[4][6] This document provides the theoretical framework and detailed experimental protocols for using β-Alanine ethyl ester hydrochloride to determine the mode of enzyme inhibition and to quantify inhibitor potency.

Compound Profile: β-Alanine Ethyl Ester Hydrochloride
PropertyValueSource
Alternate Names Ethyl 3-aminopropanoate hydrochloride, β-Ala-OEt·HCl[4][7]
CAS Number 4244-84-2[4][7]
Molecular Formula C₅H₁₁NO₂·HCl[4][7]
Molecular Weight 153.61 g/mol [7]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water[5]
Purity ≥ 98-99% (Typical for research grade)[4][8]

Part 1: Theoretical Framework - Understanding Reversible Enzyme Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be overcome, often by increasing the substrate concentration.[1][9] Understanding the precise mechanism of inhibition is crucial as it reveals how a compound interacts with the enzyme. β-Alanine ethyl ester hydrochloride, as a structural analog of β-alanine, is most likely to act as a competitive inhibitor.[2] However, a full kinetic analysis is necessary to confirm the mechanism.

The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and binds directly to the active site, preventing the substrate from binding.[6] This increases the apparent Michaelis constant (Kₘ), but does not change the maximum velocity (Vₘₐₓ), as the inhibition can be overcome by a sufficiently high substrate concentration.[1]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[10] This binding alters the enzyme's conformation, reducing its catalytic efficiency. This type of inhibition reduces Vₘₐₓ but does not affect Kₘ.[1]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product.[10] This rare form of inhibition leads to a decrease in both Vₘₐₓ and Kₘ.[1]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site but with different affinities.[1] This type of inhibition affects both Kₘ and Vₘₐₓ.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES EI_comp EI Complex (Inactive) E->EI_comp S Substrate (S) S->ES I_comp Inhibitor (I) I_comp->EI_comp ES->E P_comp Product (P) ES->P_comp Vmax EI_comp->E E_non Enzyme (E) ES_non ES Complex E_non->ES_non EI_non EI Complex E_non->EI_non S_non Substrate (S) S_non->ES_non ESI_non ESI Complex (Inactive) S_non->ESI_non I_non Inhibitor (I) I_non->EI_non I_non->ESI_non ES_non->E_non ES_non->ESI_non P_non Product (P) ES_non->P_non Vmax reduced EI_non->E_non EI_non->ESI_non E_unc Enzyme (E) ES_unc ES Complex E_unc->ES_unc S_unc Substrate (S) S_unc->ES_unc I_unc Inhibitor (I) ESI_unc ESI Complex (Inactive) I_unc->ESI_unc ES_unc->E_unc ES_unc->ESI_unc P_unc Product (P) ES_unc->P_unc Vmax reduced ESI_unc->ES_unc

Figure 1. Mechanisms of Reversible Enzyme Inhibition.

Part 2: Experimental Design and Workflow

A robust study of enzyme inhibition requires careful experimental design. The goal is to systematically vary substrate and inhibitor concentrations to observe their effects on the reaction velocity. This allows for the determination of key kinetic parameters and the elucidation of the inhibition mechanism.

Causality Behind Experimental Choices
  • Why vary substrate concentration? To determine the enzyme's baseline kinetic parameters (Kₘ and Vₘₐₓ) and to see how the inhibitor's effect changes with substrate availability. For competitive inhibition, the effect diminishes at high substrate concentrations.[6]

  • Why use multiple inhibitor concentrations? To establish a dose-response relationship and to accurately calculate the inhibitor's potency (IC₅₀ and Kᵢ).[11]

  • Why use controls? Negative controls (no enzyme or no substrate) ensure that the observed reaction is enzyme-dependent. Positive controls (a known inhibitor) can validate the assay setup.[11]

  • Why measure initial rates? Enzyme assays should measure the initial velocity (v₀) of the reaction, where the product formation is linear over time.[12] This is crucial because reaction rates can slow down due to substrate depletion or product inhibition.[13]

General Experimental Workflow

The process involves preparing reagents, performing kinetic assays across a matrix of substrate and inhibitor concentrations, and then analyzing the data to determine kinetic parameters.

G cluster_analysis Step 5: Data Analysis & Interpretation cluster_results Step 6: Determine Kinetic Parameters prep Step 1: Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) kinetic_assay Step 2: Perform Kinetic Assays (Vary [S] and [I]) prep->kinetic_assay data_acq Step 3: Data Acquisition (Measure product formation over time) kinetic_assay->data_acq initial_rates Step 4: Calculate Initial Rates (v₀) data_acq->initial_rates mm_plot Michaelis-Menten Plot (v₀ vs. [S]) initial_rates->mm_plot lb_plot Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) initial_rates->lb_plot ic50_plot Dose-Response Curve (% Inhibition vs. log[I]) initial_rates->ic50_plot km_vmax Km & Vmax mm_plot->km_vmax inhib_type Inhibition Type lb_plot->inhib_type ic50_ki IC50 & Ki ic50_plot->ic50_ki

Figure 2. General workflow for an enzyme inhibition study.

Part 3: Detailed Experimental Protocols

These protocols are designed for a generic enzyme using a spectrophotometric assay where the formation of a product results in an increase in absorbance. Adjustments will be necessary for specific enzymes and assay formats (e.g., fluorescence-based assays).[14]

Protocol 1: Determining the Mechanism of Inhibition

Objective: To determine if β-Alanine ethyl ester hydrochloride acts as a competitive, non-competitive, or other type of inhibitor for a target enzyme.

Materials:

  • Purified target enzyme stock solution

  • Substrate stock solution

  • β-Alanine ethyl ester hydrochloride (Inhibitor) stock solution (e.g., 100 mM in assay buffer)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • Spectrophotometer and cuvettes (or microplate reader)

Procedure:

  • Prepare Reagent Dilutions:

    • Prepare a series of substrate dilutions in assay buffer. A typical range would be 0.2x to 10x the expected Kₘ.

    • Prepare at least three concentrations of the inhibitor (β-Alanine ethyl ester hydrochloride). For example: 0x Kᵢ (no inhibitor), 1x expected Kᵢ, and 3x expected Kᵢ.

  • Set Up Reactions:

    • For each inhibitor concentration (including 0 mM), set up a series of reactions with varying substrate concentrations. A master mix for each inhibitor concentration can be prepared to minimize pipetting errors.

    • Example Reaction Setup (in a 1 mL cuvette):

      • 800 µL Assay Buffer

      • 100 µL Substrate dilution

      • 50 µL Inhibitor dilution (or buffer for the 0 mM control)

      • Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding 50 µL of a pre-diluted enzyme solution. Mix quickly but gently (e.g., by inverting the cuvette with parafilm).

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the appropriate wavelength over time (e.g., every 15 seconds for 5 minutes).[15]

  • Data Analysis:

    • For each reaction, plot Absorbance vs. Time. Determine the initial velocity (v₀) from the slope of the linear portion of this curve.[12]

    • Convert v₀ from ΔAbs/min to a more standard unit like µmol/min using the Beer-Lambert law (A = εcl).

    • Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the resulting plot:

      • Competitive Inhibition: Lines will intersect on the y-axis.[1]

      • Non-competitive Inhibition: Lines will intersect on the x-axis.[1]

      • Uncompetitive Inhibition: Lines will be parallel.[1]

Protocol 2: Determining IC₅₀ and Kᵢ

Objective: To quantify the potency of β-Alanine ethyl ester hydrochloride by determining its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ).

Procedure:

  • Prepare Reagent Dilutions:

    • Prepare a fixed, non-saturating concentration of the substrate (e.g., at its Kₘ value).

    • Prepare a serial dilution of the inhibitor, β-Alanine ethyl ester hydrochloride. A 10-point, 3-fold dilution series is common, spanning from high (e.g., 1 mM) to low (e.g., 0.05 µM) concentrations.

  • Set Up Reactions:

    • Prepare reactions containing the fixed concentration of enzyme and substrate.

    • Add the varying concentrations of the inhibitor to each reaction vessel.

    • Include a "0% inhibition" control (no inhibitor) and a "100% inhibition" control (no enzyme).

  • Initiate, Measure, and Calculate Initial Rates:

    • Follow the same procedure as in Protocol 1 (steps 3 and 4a) to obtain the initial velocity (v₀) for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (v_inhibited / v_uninhibited))

    • Plot % Inhibition vs. the logarithm of the inhibitor concentration .

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • For competitive inhibitors, calculate the inhibition constant (Kᵢ ) from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where [S] is the substrate concentration used in the assay and Kₘ is the Michaelis constant of the substrate.

Conclusion

Aminopropionate hydrochloride derivatives, particularly β-Alanine ethyl ester hydrochloride, are powerful and accessible tools for investigating enzyme mechanisms.[4] By acting as substrate analogs, they allow for the precise characterization of enzyme-inhibitor interactions. The protocols detailed in this guide provide a systematic approach to not only identify the mode of inhibition but also to quantify the inhibitor's potency. These methods are foundational in the fields of enzymology and drug development, enabling researchers to validate enzyme targets, screen compound libraries, and ultimately design more effective therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (S)-2-Ethylbutyl 2-Aminopropanoate Hydrochloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-AMINOPROPENE HYDROCHLORIDE. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 3-Aminopropanamide hydrochloride | CAS#:64017-81-8. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]

  • Čapkauskaitė, E., & Matulis, D. (2021). An standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10-11), 1335-1345. doi:10.1007/s00249-021-01530-8
  • Edmondson, D. E., Bighigna, L., & Ghisla, S. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4059.
  • PubChem. (n.d.). Methyl 3-aminopropanoate hydrochloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • LibreTexts Chemistry. (2026, February 17). 19.6: Enzyme Regulation - Inhibition. Retrieved from [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]

  • Unacademy. (n.d.). Biochemistry Protein Biochemistry and enzymology Enzyme Inhibition. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors. Retrieved from [Link]

  • Bjelaković, G., Stojanović, I., & B. Bjelaković, G. (2004). Competitive inhibitors of enzymes and their therapeutic application. Facta universitatis-series: Medicine and Biology, 11(1), 1-7.
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Expii. (n.d.). Enzyme Inhibition — Overview & Types. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Competitive inhibitors of enzymes and their therapeutic application. Retrieved from [Link]

  • Wang, Y., & Li, J. J. (2018). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Analytical chemistry, 90(1), 276–292.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • PubChem. (n.d.). Fluorescence-based biochemical high throughput dose response assay for inhibitors of Protein Phosphatase 5 (PP5). Retrieved from [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Retrieved from [Link]

  • Hertog, M. L., Rudell, D. R., & Nicolai, B. M. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. BMC biochemistry, 18(1), 14.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of β-Peptides Utilizing β-Alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and controlled assembly of amino acids on a solid support.[1] This technique is a cornerstone in both academic research and pharmaceutical manufacturing for producing high-purity peptides.[1] While the majority of synthetic peptides are composed of naturally occurring α-amino acids, there is a growing interest in incorporating non-canonical amino acids to impart novel properties.

This guide focuses on the incorporation of β-alanine, the simplest β-amino acid, into peptide chains using SPPS. β-Alanine, or 3-aminopropanoic acid, differs from its α-alanine counterpart in the position of the amino group.[2] This seemingly small structural change has profound implications, leading to peptides with unique secondary structures and, most notably, enhanced stability against enzymatic degradation. Peptides containing β-amino acids, often termed β-peptides, are thus highly valuable in drug development and material science.[3]

β-Alanine is commercially available as a stable, easy-to-handle hydrochloride salt (β-alanine hydrochloride).[4][5] This document provides a comprehensive overview, from core principles to detailed, field-proven protocols, for the successful synthesis of β-alanine-containing peptides using modern Fmoc-based SPPS.

Core Principles and Mechanistic Insights

The foundation of SPPS lies in the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[1] The most prevalent strategy, Fmoc-SPPS, utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection.[6][7]

A standard SPPS cycle consists of four main steps:

  • Deprotection: Removal of the Nα-Fmoc protecting group, typically with a solution of piperidine in DMF, to expose a free amine.[8]

  • Washing: Thorough washing of the resin to remove excess deprotection reagent and byproducts.

  • Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the free amine on the resin-bound peptide chain.

  • Washing: Removal of excess reagents and soluble byproducts by filtration.[1]

This cycle is repeated until the desired peptide sequence is assembled.

Incorporating β-Alanine

The incorporation of β-alanine follows the standard SPPS workflow. However, due to its increased flexibility compared to α-amino acids, specific attention must be paid to the coupling conditions to ensure complete reaction. The building block used in Fmoc-SPPS is Nα-Fmoc-β-alanine (Fmoc-β-Ala-OH). While commercially available, it can also be synthesized from β-alanine hydrochloride.

The inclusion of β-alanine can influence the peptide's secondary structure, promoting the formation of helices and sheets, leading to the creation of "foldamers"—molecules that mimic the structure of natural peptides while offering increased resistance to enzymatic degradation.[3]

SPPS_Workflow Resin Resin with Linker Fmoc_AA1 Fmoc-AA1-Resin Resin->Fmoc_AA1 Load First Amino Acid Deprotection1 H2N-AA1-Resin Fmoc_AA1->Deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) Coupling_Beta_Ala Fmoc-β-Ala-AA1-Resin Deprotection1->Coupling_Beta_Ala 2. Coupling (Fmoc-β-Ala-OH, Activator) Fmoc_Beta_Ala Fmoc-β-Ala-OH Fmoc_Beta_Ala->Coupling_Beta_Ala Deprotection2 H2N-β-Ala-AA1-Resin Coupling_Beta_Ala->Deprotection2 1. Fmoc Deprotection Repeat Repeat Cycles (n-2) Deprotection2->Repeat 2. Coupling Next Fmoc-AA-OH Final_Peptide Final Peptide-Resin Repeat->Final_Peptide n Cycles Cleavage Cleavage & Deprotection Final_Peptide->Cleavage TFA Cocktail Purified_Peptide Purified β-Peptide Cleavage->Purified_Peptide Purification (HPLC)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating β-alanine.

Materials and Reagents

Proper preparation and handling of all materials are critical for a successful synthesis.

Category Item Recommended Specifications
Solid Support Rink Amide Resin100-200 mesh, ~0.6 mmol/g substitution
Wang ResinFor C-terminal carboxylic acids
Amino Acids Fmoc-Protected α-Amino AcidsHigh purity (>99%)
Fmoc-β-Ala-OHHigh purity (>99%)
β-Alanine HydrochlorideFor synthesis of Fmoc-β-Ala-OH
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Anhydrous
PiperidineReagent grade
Acetonitrile (ACN)HPLC grade
Diethyl EtherAnhydrous
Reagents Diisopropylethylamine (DIPEA)Reagent grade
Trifluoroacetic Acid (TFA)Reagent grade
Triisopropylsilane (TIS)Scavenger
Coupling Reagents HATU, HBTUHigh purity
Diisopropylcarbodiimide (DIC)High purity
Equipment Solid-Phase Synthesis VesselManual or automated synthesizer
Mechanical Shaker
HPLC SystemPreparative and analytical
Mass SpectrometerFor peptide identification
Lyophilizer

Experimental Protocols

Protocol 1: Preparation of Nα-Fmoc-β-alanine (Fmoc-β-Ala-OH)

This protocol describes the synthesis of the necessary building block from its hydrochloride salt.

  • Dissolution: Dissolve β-alanine hydrochloride (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1.05 eq) in dioxane.

  • Reaction: Slowly add the Fmoc-Cl solution to the β-alanine solution while stirring vigorously at room temperature. Maintain the pH of the reaction mixture between 8.5 and 9.5 by adding 10% Na₂CO₃ as needed.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and other impurities.

  • Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl. A white precipitate of Fmoc-β-Ala-OH will form.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Standard Fmoc-SPPS of a β-Alanine Containing Peptide

This protocol outlines the manual synthesis on a Rink Amide resin.

  • Resin Swelling: Place the Rink Amide resin (100 mg, ~0.06 mmol) in a fritted synthesis vessel. Swell the resin in DMF for 30 minutes with gentle agitation.[9]

  • Initial Fmoc Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat for another 10 minutes to ensure complete deprotection of the Rink Amide linker.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 mL).

Coupling Cycle (for each amino acid):

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq, 0.18 mmol) and HATU (3 eq, 0.18 mmol) in DMF. Add DIPEA (6 eq, 0.36 mmol) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. For β-alanine, a longer coupling time (up to 4 hours) may be beneficial.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 x 1 mL).

  • Fmoc Deprotection: Add 20% piperidine in DMF, agitate for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin with DMF (5 x 1 mL).

  • Repeat: Repeat steps 4-9 for each amino acid in the sequence.

Protocol 3: Cleavage and Deprotection
  • Final Wash: After the final deprotection step, wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis
  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water) and purify using preparative Reverse-Phase HPLC (RP-HPLC).

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry to confirm the purity and identity of the β-peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Data Presentation and Expected Results

The following table provides a summary of typical reaction parameters and expected outcomes.

Parameter Value Notes
Resin Loading 0.4 - 0.8 mmol/gHigher loading may be used for shorter peptides.
Amino Acid Excess 3 - 5 equivalentsEnsures complete coupling.
Coupling Time (α-AA) 1 - 2 hoursMonitor with Kaiser test.
Coupling Time (β-Ala) 2 - 4 hoursMay require longer time due to altered kinetics.
Crude Yield ~50-70%Based on initial resin loading.[9]
Purity after HPLC >95%Dependent on sequence and synthesis success.

Troubleshooting Guide

Troubleshooting_Flowchart Start Problem Detected Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test) Start->Incomplete_Coupling Low_Yield Low Crude Yield Start->Low_Yield Side_Products Unexpected Side Products in Mass Spec Start->Side_Products Incomplete_Coupling_Sol1 Extend Coupling Time Incomplete_Coupling->Incomplete_Coupling_Sol1 Incomplete_Coupling_Sol2 Double Couple Incomplete_Coupling->Incomplete_Coupling_Sol2 Incomplete_Coupling_Sol3 Use a different coupling reagent (e.g., DIC/Oxyma) Incomplete_Coupling->Incomplete_Coupling_Sol3 Low_Yield_Sol1 Check Resin Loading Low_Yield->Low_Yield_Sol1 Low_Yield_Sol2 Ensure Anhydrous Conditions Low_Yield->Low_Yield_Sol2 Low_Yield_Sol3 Optimize Cleavage Time Low_Yield->Low_Yield_Sol3 Side_Products_Sol1 Check Purity of Reagents Side_Products->Side_Products_Sol1 Side_Products_Sol2 Optimize Scavenger Cocktail Side_Products->Side_Products_Sol2 Side_Products_Sol3 Review Deprotection Times to Avoid Side Reactions Side_Products->Side_Products_Sol3

Sources

Use of aminopropionate hydrochloride in developing neuroactive drugs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of Aminopropionate Hydrochlorides in Neuroactive Drug Development

Introduction: Scaffolds for Innovation in Neuroscience

The development of novel neuroactive drugs is a cornerstone of modern medicinal chemistry, aimed at addressing a wide spectrum of neurological and psychiatric disorders.[1] Within the synthetic chemist's toolkit, aminopropionate hydrochlorides represent a class of deceptively simple yet remarkably versatile building blocks. These compounds, which include isomers like α- and β-aminopropionates and their various ester derivatives, serve as foundational scaffolds for constructing complex molecules with precise stereochemistry and functionality.[2][3]

Their utility stems from the strategic placement of amine and carboxylate (or ester) functional groups, which act as reactive handles for elaboration into more complex structures. Furthermore, the chiral nature of α-aminopropionate derivatives makes them invaluable starting materials for the enantioselective synthesis of active pharmaceutical ingredients (APIs), ensuring target specificity and reducing off-target effects.[4]

This guide provides an in-depth overview of the practical application of aminopropionate hydrochlorides in the neuroactive drug development pipeline. It moves beyond simple synthesis to detail the downstream protocols for evaluating the biological activity of the resulting compounds, offering researchers a comprehensive workflow from chemical scaffold to functional validation.

Section 1: Foundational Properties and Handling of Key Aminopropionate Scaffolds

A thorough understanding of the physicochemical properties of the starting materials is critical for successful and reproducible synthesis. Aminopropionate hydrochlorides are typically white to off-white crystalline powders, with solubility profiles that dictate the choice of reaction solvents.[2][4]

Propertyβ-Alanine Ethyl Ester HCl[5](S)-2-Aminopropanamide HCl[4]Methyl 3-Aminopropanoate HCl[2]
Synonym H-β-Ala-OEt·HClL-Alaninamide HClβ-Alanine Methyl Ester HCl
Molecular Formula C₅H₁₂ClNO₂C₃H₉ClN₂OC₄H₁₀ClNO₂
Molecular Weight 153.61 g/mol 124.57 g/mol 139.58 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 67-70 °C212-217 °C~89 °C
Solubility Soluble in water, chloroform, DMSOSoluble in water, methanolSoluble in water, methanol
Storage Room Temperature, Sealed in dryRoom Temperature, Sealed in dryRoom Temperature, Sealed in dry
Protocol 1: General Handling and Stock Solution Preparation

Causality: Proper handling and storage are essential to prevent degradation, particularly from moisture, as these compounds can be hygroscopic.[5] The hydrochloride salt form enhances stability and water solubility compared to the free base.

  • Handling: Always handle aminopropionate hydrochlorides in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[3]

  • Storage: Store containers tightly sealed in a cool, dry place away from incompatible materials like strong oxidizing agents.[6]

  • Stock Solution Preparation (e.g., 100 mM Stock):

    • Calculate the required mass of the aminopropionate hydrochloride salt based on its molecular weight.

    • Under sterile conditions (if for cell-based assays), dissolve the powder in an appropriate solvent (e.g., sterile water or DMSO) to the desired final concentration.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, labeled container.

    • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 2: Application in Synthesis - The Safinamide Case Study

The most significant application of these scaffolds is in the synthesis of neuroactive drugs. (S)-2-aminopropanamide hydrochloride is a critical starting material for the enantioselective synthesis of Safinamide, a multi-target drug approved for treating Parkinson's disease.[4] Safinamide acts by inhibiting monoamine oxidase B (MAO-B) and blocking voltage-gated sodium channels, thereby modulating dopamine levels and reducing glutamate release.

Workflow: Enantioselective Synthesis of Safinamide

The synthesis leverages the chiral center of (S)-2-aminopropanamide hydrochloride to build the final, enantiomerically pure drug. A key step involves a reductive amination reaction.[4]

G cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Product Isolation A (S)-2-Aminopropanamide HCl C Reductive Amination (Formation of Schiff Base Intermediate) A->C Solvent (e.g., Methanol) B 4-((3-fluorobenzyl)oxy)benzaldehyde B->C D Reduction of Imine C->D Reducing Agent (e.g., NaBH4) E Workup & Purification D->E F Safinamide Product E->F

Caption: Synthetic workflow for Safinamide from (S)-2-aminopropanamide HCl.

Protocol 2: Reductive Amination for Safinamide Synthesis (Illustrative)

Causality: This protocol illustrates a common and powerful reaction in medicinal chemistry. The aldehyde and primary amine first form a Schiff base (imine), which is then selectively reduced by a hydride agent like sodium borohydride (NaBH₄) to form a stable secondary amine, creating the core structure of Safinamide.

  • Reactant Solubilization: Dissolve (S)-2-aminopropanamide hydrochloride and 1.0 equivalent of 4-((3-fluorobenzyl)oxy)benzaldehyde in a suitable solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer.[4] A base (e.g., triethylamine) may be added to neutralize the hydrochloride salt and free the amine for reaction.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath to 0°C. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise over 30 minutes. The portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Partition the resulting aqueous residue between ethyl acetate and water. The organic layer contains the desired product.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate it in vacuo. The crude product can then be purified using column chromatography or recrystallization to yield pure Safinamide.

Section 3: From Synthesis to Screening - A Neuroactive Drug Discovery Workflow

Once a novel compound is synthesized using an aminopropionate scaffold, its neuroactive properties must be systematically evaluated. This process follows a standard pipeline from high-throughput in vitro screening to more complex in vivo animal models.[7][8]

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation A Synthesis using Aminopropionate Scaffold B Purification & Characterization (NMR, MS, HPLC) A->B C Primary Neuronal Cultures B->C Lead Compound D Cytotoxicity Assay (MTT) C->D E Functional Assay (e.g., Neurite Outgrowth) C->E F Animal Model Selection (e.g., Rodent Stroke Model) E->F Promising Candidate G Pharmacokinetic (PK) Study F->G H Efficacy Study (Behavioral/Histological Endpoints) F->H

Caption: A generalized workflow for neuroactive drug discovery.

Protocol 3: In Vitro Neuroactivity and Cytotoxicity Screening

Causality: Before testing in whole organisms, it is crucial to determine if a compound has the desired biological effect on neurons in a controlled environment and to establish its therapeutic window by measuring cytotoxicity. Primary neuronal cultures provide a more biologically relevant system than immortalized cell lines.[9]

  • Primary Neuronal Culture Preparation:

    • Dissect cortical or hippocampal tissue from embryonic day 18 (E18) rat or mouse pups following approved animal welfare protocols.

    • Enzymatically digest the tissue (e.g., with papain or trypsin) to dissociate the cells.[9]

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the neurons onto culture plates pre-coated with a substrate like poly-D-lysine to promote cell attachment.

    • Maintain cultures in a 37°C, 5% CO₂ humidified incubator, changing half the medium every 2-3 days.[9]

  • Compound Treatment:

    • After allowing the neurons to mature in vitro (typically 5-7 days), prepare serial dilutions of the test compound from your stock solution in pre-warmed culture medium.

    • Replace a portion of the medium in each well with the medium containing the test compound or a vehicle control (e.g., DMSO diluted to the same final concentration as in the highest compound dose).

  • Cytotoxicity Assessment (MTT Assay):

    • After a 24-hour incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Read the absorbance on a microplate reader (typically at ~570 nm). Cell viability is proportional to the absorbance. Calculate the IC₅₀ (concentration at which 50% of cells are non-viable).[10]

  • Neurite Outgrowth Assay (Functional Screen):

    • After 24-48 hours of compound treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Perform immunocytochemistry using an antibody against a neuronal marker like β-III tubulin to visualize neurons and their processes.

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and branching using automated image analysis software (e.g., ImageJ with the NeuronJ plugin).

Protocol 4: Preliminary In Vivo Evaluation in a Rodent Model

Causality: In vivo studies are indispensable for understanding a drug's behavior in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) — collectively known as pharmacokinetics (PK).[7][11] Efficacy must be tested in a disease-relevant animal model. For a potential neuroprotective agent, a model of cerebral ischemia is appropriate.[12]

  • Animal Model - Middle Cerebral Artery Occlusion (MCAO):

    • Use adult male Sprague-Dawley rats (250-300g) as a standard model for focal cerebral ischemia.[13]

    • Anesthetize the animal following approved protocols.

    • Induce ischemia by inserting an intraluminal filament through the carotid artery to block the origin of the middle cerebral artery. This model mimics human stroke.[12]

    • After a set period (e.g., 90 minutes), the filament can be withdrawn to allow reperfusion (ischemia-reperfusion model).

  • Drug Administration:

    • Dissolve the test compound in a sterile vehicle (e.g., saline or 5% DMSO in saline).

    • Administer the drug via a defined route, such as intraperitoneal (IP) injection or intravenous (IV) infusion, at a predetermined dose. Administration can occur before, during, or after the ischemic event to test for prophylactic or therapeutic effects.[13]

  • Behavioral Assessment:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale assessing motor function, balance, and reflexes). This provides a functional measure of the drug's efficacy.

  • Histological Analysis:

    • At the study endpoint (e.g., 48 hours), euthanize the animals and perfuse them with saline followed by a fixative.

    • Harvest the brains and slice them into coronal sections.

    • Stain the sections with a dye like 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue pale white.

    • Quantify the infarct volume using image analysis software. A reduction in infarct volume in the treated group compared to the vehicle control indicates a neuroprotective effect.

Conclusion

Aminopropionate hydrochlorides are more than simple reagents; they are enabling scaffolds that provide the foundation for synthesizing novel and potent neuroactive drugs. Their value lies in their versatility, stereochemical potential, and commercial availability. By integrating rational synthetic chemistry, as exemplified by the creation of Safinamide, with a robust pipeline of in vitro and in vivo screening protocols, researchers can effectively translate these fundamental building blocks into promising clinical candidates. The methodologies detailed herein provide a comprehensive framework for scientists in the field to harness the potential of aminopropionate hydrochlorides in the ongoing quest to develop next-generation therapeutics for neurological disorders.

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Application Notes: Investigating Non-Small Cell Lung Cancer Metabolism Using Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related death globally, with its progression and therapeutic resistance being closely linked to profound metabolic reprogramming.[1] Cancer cells rewire metabolic pathways to fuel rapid proliferation and survival.[2][3] Beyond the well-known "Warburg effect," the metabolism of amino acids has emerged as a critical dependency and a promising therapeutic target in NSCLC.[1][4] Tumor cells exhibit an increased uptake and utilization of amino acids not only as building blocks for proteins and nucleotides but also for energy production and maintaining redox balance.[5][6]

The term "aminopropionate hydrochloride" in a research context most commonly refers to the hydrochloride salt of either alpha-aminopropionate (L-Alanine) or beta-aminopropionate (Beta-Alanine). This guide focuses on the application of L-Alanine Hydrochloride as a tool to probe the dependencies of NSCLC cells on alanine metabolism. Alanine is a non-essential amino acid that plays a key role in cellular bioenergetics. The enzyme Alanine Aminotransferase (ALT), also known as Glutamic-Pyruvic Transaminase (GPT), reversibly catalyzes the transfer of an amino group from alanine to α-ketoglutarate to produce pyruvate and glutamate.[7] This reaction links amino acid and carbohydrate metabolism, providing an anaplerotic source for the TCA cycle and contributing to nitrogen balance.[8]

Recent studies have highlighted that some NSCLC cells become dependent on extracellular alanine for survival, particularly when other nutrient pathways like glutamine metabolism are inhibited.[9][10] Therefore, L-alanine hydrochloride can be used in cell-based and in vivo models to investigate the functional role of the alanine-pyruvate-glutamate axis in NSCLC proliferation, survival, and response to therapy.

Part 1: Scientific Background & Mechanism of Action

The Role of Alanine Metabolism in NSCLC

In rapidly proliferating cancer cells, metabolic pathways are rewired to support both bioenergetic and biosynthetic demands. Alanine metabolism is central to this reprogramming. The cytosolic (GPT1) and mitochondrial (GPT2) isoforms of alanine aminotransferase are key players.

Key Functions of the Alanine Pathway:

  • Anaplerosis: The conversion of alanine to pyruvate fuels the Tricarboxylic Acid (TCA) cycle, which is essential for generating ATP and metabolic intermediates.[8]

  • Glutamate/Nitrogen Homeostasis: The pathway is a major source of glutamate, which is vital for the synthesis of other non-essential amino acids and the antioxidant glutathione (GSH).[6][10]

  • Metabolic Flexibility: When primary nutrient sources like glucose or glutamine are limited, some cancer cells can upregulate alanine uptake and catabolism to survive.[9] Studies have shown that NSCLC cells resistant to glutaminase inhibitors rely on the uptake and breakdown of environmental alanine.[10]

The expression and activity of ALT/GPT can vary among NSCLC subtypes and may be associated with prognosis.[11][12] Investigating this pathway can, therefore, reveal metabolic vulnerabilities that may be exploited for therapeutic intervention.

Diagram: Alanine Metabolism in NSCLC Cells

Alanine_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Ala_ext L-Alanine LAT1 Amino Acid Transporters (e.g., LAT1) Ala_ext->LAT1 Uptake Ala_int L-Alanine Ala_mit L-Alanine Ala_int->Ala_mit Transport Pyruvate Pyruvate aKG_cyt α-Ketoglutarate Pyruvate->aKG_cyt Pyruvate_mit Pyruvate Pyruvate->Pyruvate_mit Transport Glutamate_cyt Glutamate Glutamate_cyt->Ala_int GLS GLS Glutamate_cyt->GLS GSH Glutathione (GSH) (Redox Balance) Glutamate_cyt->GSH Synthesis Glutamate_mit Glutamate Glutamate_cyt->Glutamate_mit Transport GPT1 GPT1 / ALT1 GPT1->Ala_int GPT1->Pyruvate GPT1->Glutamate_cyt GPT1->aKG_cyt Glutamine Glutamine Glutamine:e->Glutamate_cyt:w AcetylCoA Acetyl-CoA Pyruvate_mit->AcetylCoA TCA TCA Cycle (ATP & Intermediates) AcetylCoA->TCA aKG_mit α-Ketoglutarate Glutamate_mit->aKG_mit GDH aKG_mit->TCA GPT2 GPT2 / ALT2 GPT2->Pyruvate_mit GPT2->Glutamate_mit GPT2->aKG_mit GPT2->Ala_mit LAT1->Ala_int

Caption: Alanine is imported into NSCLC cells and converted to pyruvate by ALT/GPT.

Part 2: In Vitro Applications & Protocols

Objective

To determine the dependence of NSCLC cell lines on extracellular alanine for proliferation and survival and to assess the effects of modulating this pathway.

Recommended Cell Lines

A panel of NSCLC cell lines with different genetic backgrounds (e.g., KRAS, EGFR, LKB1 mutations) should be used, as metabolic dependencies can be context-specific.[9]

  • A549: KRAS mutant, known to be metabolically flexible.

  • H1975: EGFR (T790M) mutant.[13]

  • H358: KRAS mutant, shown to be resistant to glutaminase inhibition via alanine uptake.[9]

  • LU99: Shown to be sensitive to glutaminase inhibition.[9]

Protocol 1: Cell Viability Assay (MTT/WST-1)

This protocol assesses the effect of alanine availability on the metabolic activity of NSCLC cells, which serves as an indicator of cell viability and proliferation.[14][15]

Materials:

  • NSCLC cell lines

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Alanine-free RPMI-1640 medium

  • L-Alanine Hydrochloride (sterile solution)

  • 96-well flat-bottom plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01M HCl)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000–5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Media Preparation: Prepare experimental media:

    • Control: Complete RPMI-1640.

    • Alanine-Deprived: Alanine-free RPMI-1640 + 10% dialyzed FBS (dFBS) to remove confounding amino acids from the serum.

    • Alanine Rescue: Alanine-deprived medium supplemented with physiological concentrations of L-Alanine Hydrochloride (e.g., 0.3 mM).

  • Treatment: Carefully aspirate the seeding medium. Wash wells once with sterile PBS. Add 100 µL of the respective experimental media to the wells.

  • Incubation: Incubate the plates for 48–72 hours at 37°C, 5% CO₂.

  • MTT/WST-1 Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2–4 hours.[14] Then, add 100 µL of solubilization solution and incubate overnight.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1–4 hours until color development is sufficient.

  • Data Acquisition: Read the absorbance on a microplate reader. For MTT, measure at ~570 nm. For WST-1, measure at ~450 nm.[15]

Protocol 2: Western Blot for ALT/GPT2 Expression

This protocol measures changes in the protein levels of key enzymes in the alanine pathway in response to metabolic stress.

Materials:

  • NSCLC cells cultured in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPT2, anti-Actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Lysis: Culture cells under control and alanine-deprived conditions as described in Protocol 1. After 48 hours, wash cells with cold PBS and lyse with 100-150 µL of RIPA buffer.

  • Protein Quantification: Clear lysates by centrifugation and determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (20–30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibody (e.g., anti-GPT2, diluted according to manufacturer's instructions) overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Use a loading control like β-Actin to normalize protein levels.

Expected Data and Interpretation
AssayConditionExpected Outcome in Alanine-Dependent CellsRationale
Cell Viability Alanine DeprivationDecreased absorbance (viability)Proliferation is impaired without an external alanine source.
Alanine RescueRestored absorbance (viability)Confirms the specific dependency on alanine.
Western Blot Alanine DeprivationUpregulation of GPT2 protein levelsA compensatory mechanism to maximize the utilization of any available alanine.[9]
Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis start Select NSCLC Cell Lines seed Seed Cells in 96-well & 6-well Plates start->seed control Control Medium (+ Alanine) deprived Alanine-Deprived Medium rescue Deprived Medium + L-Alanine HCl viability Cell Viability Assay (MTT / WST-1) control->viability western Western Blot (for GPT2) control->western deprived->viability deprived->western rescue->viability data_viability Compare Absorbance (Assess Proliferation) viability->data_viability data_western Quantify Protein Bands (Assess Enzyme Expression) western->data_western

Caption: Workflow for assessing alanine dependency in NSCLC cell lines.

Part 3: In Vivo Applications & Protocols

Objective

To evaluate the effect of targeting alanine metabolism on NSCLC tumor growth in a preclinical animal model. This is often achieved by studying the effects of a specific inhibitor of the pathway (e.g., a GPT2 inhibitor) rather than modulating dietary alanine, which is difficult to control. For the purposes of this guide, we will outline a general protocol for an efficacy study.

Animal Model Selection
  • Cell-Line Derived Xenografts (CDX): NSCLC cells (e.g., A549, H358) are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID or Nude mice). These models are well-established and cost-effective.[13]

  • Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients are directly implanted into immunodeficient mice.[17] PDX models better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[18][19]

Protocol: Tumor Growth Inhibition Study

Materials:

  • Immunodeficient mice (6-8 weeks old)

  • Selected NSCLC cells or PDX fragments

  • Matrigel (optional, for cell injection)

  • Test compound (e.g., a GPT2 inhibitor)

  • Vehicle solution for compound formulation (e.g., saline, DMSO/Cremophor)

  • Calipers, animal scale

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • CDX: Subcutaneously inject 1-5 million NSCLC cells (resuspended in PBS or a Matrigel mix) into the flank of each mouse.

    • PDX: Surgically implant a small tumor fragment (2-3 mm³) subcutaneously into the flank.[20]

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, Test Compound). Record initial tumor volumes and body weights.

  • Drug Administration: Prepare the test compound in the appropriate vehicle. Administer the compound and vehicle according to the planned schedule (e.g., daily intraperitoneal injection, oral gavage). The route and dose should be determined from prior pharmacokinetic/pharmacodynamic studies.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor animal health daily.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, euthanize mice and excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry).

Data Presentation and Analysis
ParameterDescriptionAnalysis Method
Tumor Volume Tumor size measured over time.Plot mean tumor volume ± SEM for each group. Compare treatment vs. vehicle using statistical tests (e.g., t-test or ANOVA).
Tumor Growth Inhibition (TGI) Percentage inhibition of tumor growth by the treatment.TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT and ΔC are the changes in mean tumor volume for treated and control groups.
Body Weight A measure of systemic toxicity.Plot mean body weight over time. Significant weight loss (>15-20%) may indicate toxicity.
Tumor Biomarkers Protein levels in excised tumors (e.g., GPT2, Ki-67).Immunohistochemistry (IHC) or Western blot on tumor lysates.

Part 4: Trustworthiness and Validation

  • Controls are Critical: Every experiment must include appropriate controls. In vitro, this includes untreated cells and vehicle controls. In vivo, a vehicle-treated group is mandatory to ensure that any observed anti-tumor effect is due to the compound and not the delivery solution.

  • Orthogonal Assays: Do not rely on a single assay. For example, confirm viability results from a metabolic assay (MTT) with a direct cell counting method or an apoptosis assay (e.g., Annexin V staining).

  • Reproducibility: All experiments should be performed with biological replicates (n≥3) and repeated independently to ensure the reliability of the findings.

  • Compound Stability and Solubility: Confirm the solubility and stability of L-alanine hydrochloride or any test inhibitor in the culture medium or vehicle used. Precipitation can lead to inaccurate results.

References

  • Metabolic reprogramming and therapeutic targeting in non-small cell lung cancer: emerging insights beyond the Warburg effect. Vertex AI Search.
  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Vertex AI Search.
  • Amino Acids Supplementation in Cancer: What Do We Feed, the P
  • Oncology Therapeutics Targeting the Metabolism of Amino Acids. PMC.
  • Metabolic Reprogramming in Lung Cancer: Hallmarks, Mechanisms, and Targeted Strategies to Overcome Immune Resistance. Ovid.
  • Targeting amino acid in tumor therapy. Frontiers.
  • Metabolic reprogramming in lung cancer and its clinical implic
  • Abstract 5554: Metabolic reprogramming in non-small cell lung cancer: a precision oncology approach. AACR Journals.
  • The Role of Amino Acid Metabolic Reprogramming in Tumor Development and Immunotherapy. Science Publishing Group.
  • The Emerging Roles of Metabolic Reprogramming in Non-Small Cell Lung Cancer Progression. IMR Press.
  • Metabolism of Amino Acids in Cancer. PMC.
  • Lung Cancer Xenograft. Altogen Labs.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Notes and Protocols for Determining Cell Viability Following TAK-285 Tre
  • Development and Characterization of Patient-Derived Xenografts from Non-Small Cell Lung Cancer Brain Metastases. Tempus.
  • Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine.
  • Glutaminase Inhibition on NSCLC Depends on Extracellular Alanine Exploit
  • Allometric fat mass index and alanine aminotransferase attenuate the associations of platelet parameters with lung cancer risk. PMC.
  • Protocol for Cell Viability Assays. BroadPharm.
  • CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Cell Biolabs.
  • (PDF) Allometric fat mass index and alanine aminotransferase attenuate the associations of platelet parameters with lung cancer risk.
  • Patient-derived xenografts of non-small-cell lung cancer: a pre-clinical model to evaluate adjuvant chemotherapy? Oxford Academic.
  • WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
  • The AST/ALT ratio predicts survival and improves oncological therapy decisions in patients with non-small cell lung cancer receiving immunotherapy with or without radiotherapy. PMC.
  • What Cancers Cause Elev
  • Inhibition of L-type amino acid transporter 1 has antitumor activity in non-small cell lung cancer. PubMed.
  • Glutaminase Inhibition on NSCLC Depends on Extracellular Alanine Exploit
  • L-Type Amino Acid Transporter 1 Regulates Cancer Stemness and the Expression of Programmed Cell Death 1 Ligand 1 in Lung Cancer Cells. MDPI.
  • Alanine aminotransferase (ALT) blood test. Mayo Clinic.
  • Fuel for thought: targeting metabolism in lung cancer.
  • Significant metabolic alterations in non-small cell lung cancer patients by epidermal growth factor receptor-targeted therapy and PD-1/PD-L1 immunotherapy. Frontiers.
  • (PDF) Changes in L-phenylalanine concentration is a risk factor for NSCLC patients who received PD-1 Ab treatment: a case-control study.
  • New Findings Open Doors for Rational Lung Cancer Treatment Strategies.
  • Targeting Myristoylated Alanine-Rich C Kinase Substrate Phosphorylation Site Domain in Lung Cancer. Mechanisms and Therapeutic Implications.

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Troubleshooting & Optimization

Technical Support Center: Aminopropionate Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminopropionate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the stability of aminopropionate hydrochloride in aqueous solutions. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments, offering explanations grounded in scientific principles and practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aminopropionate hydrochloride solution has turned yellow overnight. What is causing this discoloration, and is the compound degraded?

A1: The yellowing of your aminopropionate hydrochloride solution is a common indicator of degradation, likely due to oxidation or photolytic decomposition. The primary amine group in the aminopropionate structure is susceptible to oxidation, which can lead to the formation of colored byproducts.[1] Additionally, exposure to light can induce photodegradation, forming radical species that can also result in discoloration.[1][2]

Troubleshooting & Experimental Workflow:

To determine the cause and extent of degradation, a systematic approach is necessary. This involves a forced degradation study to identify the degradation products and a stability-indicating analytical method to quantify the remaining active compound.

Diagram: Troubleshooting Workflow for Discoloration

Caption: Troubleshooting workflow for discolored aminopropionate hydrochloride solutions.

Experimental Protocol: Forced Degradation Study

A forced degradation study will help elucidate the degradation pathway of your compound.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of aminopropionate hydrochloride in a suitable solvent like methanol or acetonitrile.[1]

  • Acid and Base Hydrolysis:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.[1]

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.[1]

    • Incubate both solutions at 60°C and collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).[1] Neutralize the aliquots before analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, and collect aliquots at the same time points.[1]

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

    • A dark control sample should be stored under the same conditions but protected from light.[4]

  • Thermal Degradation:

    • Store the solution at an elevated temperature (e.g., 60°C) and collect aliquots over time.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

  • Column: A reversed-phase C18 column is typically suitable.[5]

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[6][7]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore.[5]

By analyzing the samples from the forced degradation study with this HPLC method, you can identify the conditions under which your compound degrades and quantify the loss of the active ingredient.

Q2: I'm observing poor reproducibility in my assay results. Could the stability of my aminopropionate hydrochloride stock solution be the issue?

A2: Yes, poor reproducibility is often linked to the instability of stock solutions. Aminopropionate hydrochloride in aqueous solution can be susceptible to hydrolysis, particularly at non-neutral pH values.[8] Temperature fluctuations during storage can also accelerate degradation.[9][10]

Key Factors Influencing Aqueous Stability:

FactorEffect on StabilityMitigation Strategy
pH Both acidic and alkaline conditions can catalyze hydrolysis.[8][11] Most drugs are most stable between pH 4 and 8.[11]Prepare solutions in a buffered system within the optimal pH range for the compound.
Temperature Higher temperatures increase the rate of chemical degradation.[2][9]Store stock solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen.[12][13]
Light Exposure to UV or visible light can cause photodegradation.[2][9]Store solutions in amber vials or protect them from light by wrapping them in foil.[2]
Oxygen The presence of oxygen can lead to oxidative degradation.[9]For highly sensitive compounds, consider degassing the solvent or storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Moisture Water can act as a reactant in hydrolysis reactions.[2][9]For solid compounds, store in a desiccator. For solutions, ensure containers are tightly sealed.[14]

Troubleshooting & Best Practices for Stock Solution Preparation and Storage:

  • Solvent Selection: While aminopropionate hydrochloride is soluble in water, consider preparing high-concentration stock solutions in a non-aqueous solvent like DMSO if long-term storage is required, and then diluting into your aqueous buffer immediately before use.[5]

  • pH Control: Use a buffer system to maintain a stable pH. The optimal pH for stability should be determined experimentally.

  • Storage Conditions:

    • For short-term storage (days to a week), refrigeration at 2-8°C is often sufficient.

    • For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Container Choice: Use high-quality, inert containers (e.g., borosilicate glass or polypropylene) to prevent leaching or adsorption of the compound.[2]

Diagram: Decision Tree for Preparing Stable Stock Solutions

G A Need to Prepare Aminopropionate Hydrochloride Stock Solution B What is the intended storage duration? A->B C Short-term (< 1 week) B->C D Long-term (> 1 week) B->D E Prepare in aqueous buffer at optimal pH C->E G Consider preparing a high-concentration stock in DMSO D->G F Store at 2-8°C in amber vials E->F H Aliquot into single-use vials G->H I Store at -20°C or -80°C H->I J Dilute into aqueous buffer just before use I->J

Caption: Decision tree for preparing and storing aminopropionate hydrochloride stock solutions.

Q3: How can I develop a reliable analytical method to monitor the stability of aminopropionate hydrochloride in my samples?

A3: A robust, stability-indicating analytical method is essential for accurately quantifying aminopropionate hydrochloride and its degradation products. The most common and reliable technique for this is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for definitive identification of degradants.[15][16]

Step-by-Step Guide to Developing a Stability-Indicating HPLC Method:

  • Column Selection:

    • Start with a C18 reversed-phase column, which is a versatile choice for a wide range of polarities.

  • Mobile Phase Optimization:

    • Aqueous Component: Use a buffer such as ammonium acetate or formic acid to control pH and improve peak shape.

    • Organic Component: Acetonitrile or methanol are common choices.

    • Gradient Elution: A gradient elution (gradually increasing the organic component) is often necessary to separate the polar parent compound from potentially less polar degradation products.

  • Detector Selection:

    • If aminopropionate hydrochloride has a UV chromophore, a UV detector is suitable.

    • If there is no significant UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used.[5]

  • Method Validation:

    • Specificity: Demonstrate that the method can distinguish the parent compound from its degradation products by running samples from a forced degradation study.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy and Precision: Determine how close the measured values are to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Example HPLC Method Parameters:

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm or MS
Injection Volume 10 µL

This method serves as a starting point and should be optimized for your specific instrumentation and sample matrix.

References

  • Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, June 11). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
  • Fisher Scientific. (2010, July 15). SAFETY DATA SHEET.
  • Slideshare. (n.d.). Factors affecting stability of drugs.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Fundamental Properties of Methyl 3-Aminopropanoate Hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Review BY. (n.d.). Drug Stability and factors that affect on the drug stability.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 1-(4-Aminophenyl)-2-methylpropan-1-one.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • IAGIM. (n.d.). Photostability.
  • Unspecified Source. (n.d.). III Analytical Methods.
  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Coriolis Pharma. (n.d.). Stability Studies.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • Sigma-Aldrich. (n.d.). (S)-Propyl 2-aminopropanoate hydrochloride.
  • MilliporeSigma. (n.d.). propan-2-yl 3-aminopropanoate hydrochloride.
  • Sigma-Aldrich. (n.d.). (S)-Isopropyl 2-aminopropanoate hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-aminopropanoate hydrochloride.
  • Unspecified Source. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
  • MDPI. (2020, August 18). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.
  • ResearchGate. (2011, May 10). Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.
  • PMC. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
  • Canadian Journal of Hospital Pharmacy. (2004, November 5). Chemical Stability of 4-Aminopyridine Capsules.
  • Scirp.org. (2015, January 16). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product.
  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Unspecified Source. (n.d.).
  • PMC. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).
  • prp-unicamp. (2011, February 9). analysis and characterization of ampicillin degradation products in pharmaceutical samples by lc-ms.

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Technical Support Center: Troubleshooting Methyl 3-aminopropanoate Hydrochloride Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of methyl 3-aminopropanoate hydrochloride (also known as β-Alanine methyl ester hydrochloride) in dimethyl sulfoxide (DMSO). Here, we will address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve methyl 3-aminopropanoate hydrochloride in DMSO. The datasheet says it should be soluble, but I'm seeing suspended particles. What are the first things I should check?

A1: This is a common and important first question. While datasheets often provide a general solubility limit, achieving it can depend on several factors.[1][2] Before attempting more complex solutions, let's start with the fundamentals.

Initial Troubleshooting Steps:

  • Verify Solvent Quality: DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] Water absorbed into your DMSO can significantly decrease the solubility of certain compounds, including hydrochloride salts.[3]

    • Action: Always use a fresh, unopened bottle of anhydrous or high-purity DMSO. If you must use an older bottle, ensure it has been stored properly with the cap tightly sealed. For highly sensitive experiments, using a desiccant in your storage area is recommended.

  • Confirm Compound Integrity: Ensure the methyl 3-aminopropanoate hydrochloride you are using is of high purity and has been stored correctly (typically in a dry, cool place) to prevent degradation.[6]

  • Apply Physical Dissolution Aids: The energy required to break the crystal lattice of the salt can be a kinetic barrier.

    • Gentle Heating: Warm the solution gently (e.g., 30-40°C). This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the salt. Be cautious not to overheat, as this could potentially degrade the compound.

    • Vortexing/Stirring: Ensure vigorous agitation to maximize the interaction between the solute and solvent.

    • Sonication: Using an ultrasonic bath is an excellent method to break up solid aggregates and accelerate dissolution.[2][7]

If these initial steps do not resolve the issue, it is likely that the problem is rooted in the inherent chemistry of dissolving an amine salt in a polar aprotic solvent, which we will explore next.

Q2: Why is a polar compound like methyl 3-aminopropanoate hydrochloride sometimes difficult to dissolve in a polar solvent like DMSO?

A2: This is an excellent question that gets to the heart of the chemistry involved. The challenge lies in the specific nature of the solute and the solvent. Methyl 3-aminopropanoate hydrochloride is an ionic salt . DMSO is a polar aprotic solvent .[8]

  • Solvation of the Cation: DMSO is very effective at solvating the cation (the protonated amine part of your molecule) through ion-dipole interactions with its negatively polarized oxygen atom.

  • Solvation of the Anion: However, polar aprotic solvents are less effective at solvating anions like chloride (Cl⁻).[8] Protic solvents (like water or methanol) have acidic protons that can form strong hydrogen bonds with the anion, stabilizing it in solution. DMSO lacks these acidic protons.

Therefore, the difficulty arises because the strong ionic interactions within the compound's crystal lattice are not fully overcome by the solvent's ability to solvate both the cation and the anion effectively. This can lead to lower-than-expected solubility or slow dissolution rates.[9]

Troubleshooting and Optimization Workflow

To guide you through a logical problem-solving process, please refer to the following workflow diagram.

G cluster_0 Troubleshooting Flowchart start Start: Solubility Issue (Incomplete Dissolution) check_basics Step 1: Initial Checks - Use fresh, anhydrous DMSO - Confirm compound purity - Vortex / Gentle Heat / Sonicate start->check_basics q_basics_ok Is the compound fully dissolved? check_basics->q_basics_ok solution_found Success! Solution is ready for use. q_basics_ok->solution_found Yes q_base_allowed Is adding a base compatible with your downstream application? q_basics_ok->q_base_allowed No consider_chem Step 2: Chemical Modification (Proceed to Protocol 1) free_base_protocol Protocol 1: Neutralize with a non-nucleophilic base (e.g., TEA, DIPEA) consider_chem->free_base_protocol q_base_allowed->consider_chem Yes consider_cosolvent Step 3: Co-Solvent System (Proceed to Protocol 2) q_base_allowed->consider_cosolvent No final_check Evaluate impact of additives on experiment free_base_protocol->final_check cosolvent_protocol Protocol 2: Add a minimal amount of a polar protic co-solvent (e.g., Methanol, Water) consider_cosolvent->cosolvent_protocol cosolvent_protocol->final_check

Caption: A step-by-step workflow for troubleshooting solubility issues.

Q3: The initial steps didn't work. How can I chemically modify the solution to achieve complete solubility?

A3: The most robust solution is to convert the hydrochloride salt into its more soluble "free base" form directly within your DMSO solvent.[7] This is achieved by adding a non-nucleophilic organic base to neutralize the hydrochloride.

This process, often called "free-basing," removes the proton from the amine, breaking the ionic bond and leaving the neutral, and typically much more organic-solvent-soluble, free amine.[7]

G cluster_1 Free-Basing Reaction in DMSO Reactants Methyl 3-aminopropanoate HCl (Sparingly Soluble Salt) + Triethylamine (TEA) (Soluble Base) Products Methyl 3-aminopropanoate (Soluble Free Amine) + Triethylammonium Chloride (Byproduct Salt) Reactants->Products Acid-Base Neutralization

Caption: In-situ conversion of the hydrochloride salt to the free amine.

Experimental Protocol 1: In-Situ Neutralization

  • Suspend the Salt: Add your weighed amount of methyl 3-aminopropanoate hydrochloride to the required volume of anhydrous DMSO. It will likely form a suspension.

  • Add Base: Add a stoichiometric equivalent (1.0 to 1.1 eq.) of a non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) dropwise while stirring.

  • Observe Dissolution: Stir the mixture at room temperature. As the free amine is formed, the suspended solid should dissolve completely, typically within 15-30 minutes.[10]

  • Address Byproduct (If Necessary): The neutralization reaction will form a new salt (e.g., triethylammonium chloride).[11] This salt may also be insoluble and precipitate out. If a new precipitate forms, it can often be removed by centrifugation, allowing you to use the clear supernatant containing your dissolved compound.

Q4: Are there any potential downsides to adding a base like TEA or DIPEA to my experiment?

A4: Yes, this is a critical consideration for experimental integrity.

  • Byproduct Precipitation: As mentioned, the newly formed ammonium salt (e.g., triethylammonium chloride) may precipitate.[12] While this removes it from the solution phase, you must consider if the presence of this solid will interfere with your assay (e.g., in optical measurements or cell-based assays).

  • pH Changes: The addition of a base will, by definition, increase the pH of your stock solution. You must evaluate if this pH change is compatible with your downstream application.

  • Reaction Compatibility: The added base (TEA or DIPEA) and the resulting ammonium salt will be present in your experiment. You must confirm that these components will not interfere with your reaction, bind to your target, or affect your cells.[13]

Q5: My experimental system is sensitive to bases. Are there any alternative solvents or co-solvent systems I can try?

A5: If adding a base is not an option, using a co-solvent system is the next best approach. The goal is to introduce a small amount of a solvent that is excellent at solvating the chloride anion.

Experimental Protocol 2: Using a Co-Solvent

  • Primary Solvent: Start with your primary solvent, DMSO.

  • Add Co-Solvent: To your suspension of methyl 3-aminopropanoate hydrochloride in DMSO, add a small amount (e.g., 1-5% v/v) of a polar protic solvent like methanol or even deionized water.

  • Mix and Observe: Vortex or sonicate the mixture. The protic solvent will help solvate the chloride ions, disrupting the crystal lattice and facilitating overall dissolution.

Critical Consideration: The major drawback of this method is the introduction of a protic solvent. This can be detrimental in water- or alcohol-sensitive reactions (e.g., those involving Grignard reagents, certain coupling reactions, or moisture-sensitive catalysts). Always verify compatibility with your downstream chemistry.

Summary of Key Properties

PropertyValue / ObservationSource(s)
Compound Name Methyl 3-aminopropanoate hydrochloride[14]
Synonyms β-Alanine methyl ester hydrochloride[2][14]
Molecular Formula C₄H₁₀ClNO₂[14][15]
Molecular Weight 139.58 g/mol [1][14]
Appearance White to off-white crystalline powder[1]
Solubility in DMSO ≥ 100 mg/mL (with potential for issues)[1][2]
Solubility of Free Amine Generally high in polar organic solvents[7][16]
Key Solubility Challenge Ionic salt nature in a polar aprotic solvent[9]

References

  • Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2. PubChem, National Center for Biotechnology Information. [Link]

  • Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. ResearchGate. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • What effects does DMSO have on cell assays?. Quora. [Link]

  • Triethylamine hydrochloride | C6H15N.ClH. PubChem, National Center for Biotechnology Information. [Link]

  • Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange. [Link]

  • Triethylamine complexes. Sciencemadness Discussion Board. [Link]

  • Triethylamine hydrochloride International Distributor. Multichem Exports. [Link]

  • Triethylamine hydrochloride. go4WorldBusiness. [Link]

  • Polar aprotic solvent. Wikipedia. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten: Theses, University of Glasgow. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. [Link]

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Technical Support Center: TLC Monitoring of Aminopropionate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Monitoring the esterification of amino acids—specifically the conversion of β-alanine to methyl or ethyl 3-aminopropanoate hydrochloride—presents unique chromatographic challenges. Because these aliphatic molecules lack UV chromophores and exist as highly polar hydrochloride salts, standard thin-layer chromatography (TLC) practices often fail, resulting in invisible spots or severe baseline streaking.

This guide provides field-proven methodologies, mechanistic explanations, and a self-validating protocol to ensure robust reaction monitoring.

Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness in your results, this protocol is designed as a self-validating system . By co-spotting the starting material alongside the reaction mixture and utilizing an internal neutralization step, you eliminate false negatives caused by silica interactions.

Step 1: Sample Aliquot & Neutralization (Crucial)

  • Action: Withdraw 10 µL of the active reaction mixture (typically containing β-alanine, methanol, and thionyl chloride) and dilute it in 100 µL of methanol. Add 2 µL of triethylamine (TEA) to the aliquot.

  • Causality: Spotting a hydrochloride salt directly onto the acidic silanol groups (Si-O⁻) of a silica plate causes severe ionic binding, leading to tailing. TEA neutralizes the HCl salt, converting the aminopropionate into its free-base form, which migrates cleanly.

Step 2: Co-Spotting the Plate

  • Action: On a Silica Gel 60 plate, create three spotting lanes:

    • Pure β-alanine (Starting Material Reference).

    • The neutralized reaction aliquot.

    • A co-spot (Lanes 1 and 2 overlaid).

  • Causality: Rf values fluctuate based on chamber saturation and temperature. Co-spotting creates an internal control, proving that the separation between the highly polar zwitterionic starting material and the less polar ester product is genuine[1].

Step 3: Elution in a Highly Polar System

  • Action: Develop the plate in a pre-equilibrated chamber using n-Butanol : Acetic Acid : Water (4:1:1, v/v/v)[2].

  • Causality: Standard hexanes/ethyl acetate cannot disrupt the hydrogen bonding of amino acids. The acetic acid and water in this system outcompete the analyte for the silica's active sites, forcing the polar molecules up the plate.

Step 4: Visualization via Ninhydrin

  • Action: Thoroughly dry the plate with a heat gun to remove all residual acetic acid. Spray or dip the plate in a 2% Ninhydrin solution in ethanol[3]. Heat at 110 °C for 2–5 minutes.

  • Causality: Aminopropionate lacks an aromatic ring, making it invisible under 254 nm UV light. Ninhydrin reacts specifically with the primary amines in both the starting material and the product to form a highly visible chromophore known as Ruhemann's purple[4].

Experimental Workflow

TLC_Workflow A 1. Sample Aliquot (Reaction Mixture) B 2. Neutralization (Add MeOH + TEA) A->B C 3. Plate Spotting (Silica Gel 60) B->C D 4. Elution (n-BuOH:AcOH:H2O) C->D E 5. Visualization (2% Ninhydrin & Heat) D->E F 6. Analysis (Compare Rf & Color) E->F

Step-by-step TLC workflow for monitoring aminopropionate hydrochloride synthesis.

Troubleshooting & FAQs

Q1: I am using a UV lamp (254 nm) but my TLC plate is completely blank. Did the esterification fail? A1: No. UV visualization relies on the presence of a chromophore—typically conjugated pi-systems or aromatic rings—that quenches the fluorescence of the F254 indicator on the TLC plate. Aminopropionate hydrochloride is a purely aliphatic molecule and lacks any UV-absorbing functional groups. You must use a chemical stain like Ninhydrin to visualize the primary amine[3][4].

Q2: Why is my product streaking from the baseline, making it impossible to calculate an accurate Rf value? A2: Tailing is a classic symptom of spotting an un-neutralized hydrochloride salt directly onto unbuffered silica gel. The positively charged ammonium group interacts too strongly with the stationary phase. To fix this, either neutralize your analytical sample with triethylamine prior to spotting (as outlined in the SOP), or add 1-2% ammonium hydroxide (NH₄OH) to your mobile phase to ensure the amine travels in its free-base form.

Q3: How do I definitively distinguish the starting material (β-alanine) from the product (aminopropionate ester) if both stain purple? A3: While both compounds contain a primary amine and will stain reddish-purple with ninhydrin, they exhibit vastly different polarities. β-alanine is a zwitterionic amino acid; it is highly polar and will remain near the baseline (low Rf) in most organic solvent systems. The esterification masks the carboxylic acid, significantly reducing the molecule's polarity. Consequently, the aminopropionate ester will migrate much higher up the TLC plate (higher Rf)[1]. Monitor the disappearance of the low-Rf spot to confirm reaction completion.

Q4: My ninhydrin spots are faint yellow or brown instead of bright purple. What went wrong? A4: This usually indicates residual acid on the TLC plate. If you used an acidic mobile phase (like Butanol/Acetic Acid/Water), you must dry the plate completely before applying the ninhydrin stain. Ninhydrin requires a slightly basic to neutral environment to efficiently form Ruhemann's purple. Use a heat gun or leave the plate in a fume hood until the acetic acid odor is entirely gone before staining.

Quantitative Data & Solvent Systems

Use the tables below to select the optimal solvent system for your specific stage of synthesis and to troubleshoot spot morphology.

Table 1: Recommended Solvent Systems and Expected Migration

Solvent System (v/v)Application Phaseβ-Alanine RfAminopropionate Ester RfSpot Morphology
n-Butanol:AcOH:H₂O (4:1:1)General Reaction Monitoring~0.2 - 0.3~0.6 - 0.7Round, minimal tailing
CHCl₃:MeOH:NH₄OH (80:20:2)Late-stage / Free base form0.0 (Stuck at baseline)~0.5Very tight, sharp
DCM:MeOH (90:10)Final Purity Check (Ester)0.0~0.3Moderate tailing (if un-neutralized)

Table 2: Visualization Troubleshooting Matrix

ObservationRoot CauseCorrective Action
No spots visible under UV 254 nmLack of chromophore in aliphatic chainSwitch immediately to Ninhydrin chemical stain.
Massive purple smear across plateSample concentration is too highDilute analytical sample 1:10 in MeOH before spotting.
Spot remains entirely at the baselineSolvent system is too non-polarSwitch to a highly polar, protic system (e.g., BAW).

References

  • TLC Visualization Reagents - EPFL. Source: epfl.ch.
  • Application Notes and Protocols: Methyl 3-aminopropanoate Hydrochloride in Organic Synthesis - Benchchem. Source: benchchem.com.
  • Methyl 3-aminopropionate hydrochloride synthesis - ChemicalBook. Source: chemicalbook.com.
  • [TLC] Analysis of amino esters by TLC - Chromatography Forum. Source: chromforum.org.

Sources

Technical Support Center: Optimizing Reflux Conditions for Aminopropionate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aminopropionate hydrochloride synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. This resource, presented in a direct question-and-answer format, addresses common challenges and offers robust troubleshooting strategies to help you optimize your reaction conditions and ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing aminopropionate hydrochloride?

The most common and cost-effective method is the Fischer esterification of an amino acid (like β-alanine or L-alanine) using an alcohol (e.g., ethanol, methanol) as both the solvent and a reactant, with a strong acid catalyst.[1] Thionyl chloride (SOCl₂) is frequently used as it serves a dual role: it activates the carboxylic acid and generates hydrogen chloride (HCl) gas in situ, which catalyzes the reaction and forms the final hydrochloride salt.[2][3] The mixture is heated under reflux to drive the reaction to completion.

Q2: Why are reflux conditions essential for this synthesis?

Refluxing is critical for several reasons:

  • Reaction Rate: The esterification is often slow at room temperature. Heating the reaction mixture to the boiling point of the alcohol solvent provides the necessary activation energy to significantly increase the reaction rate.[4]

  • Maintaining Temperature: A reflux setup, with a condenser, allows for prolonged heating at a constant temperature (the solvent's boiling point) without loss of volatile reactants or solvent.[4]

  • Equilibrium Shift: The Fischer esterification is a reversible reaction.[5] Continuous heating helps to drive the equilibrium towards the product side. This is often combined with using a large excess of the alcohol to further shift the equilibrium according to Le Châtelier's principle.[5][6]

Q3: What is the specific role of thionyl chloride (SOCl₂) in this reaction?

Thionyl chloride is a highly effective reagent for this synthesis. It reacts with the carboxylic acid of the aminopropionate to form a highly reactive acyl chloride intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original carboxylic acid. Concurrently, the reaction of SOCl₂ with the carboxylic acid produces HCl and sulfur dioxide (SO₂) as gaseous byproducts, which conveniently exit the reaction mixture. The generated HCl then acts as the necessary acid catalyst for the esterification and protonates the amino group to form the stable hydrochloride salt.[2][3][7]

Q4: How do I choose between different alcohols, like methanol and ethanol?

The choice of alcohol directly determines the resulting ester (methyl vs. ethyl ester) and influences the reaction conditions.

PropertyMethanolEthanolKey Consideration
Boiling Point 64.7 °C78.4 °CThe higher boiling point of ethanol allows the reaction to be run at a higher temperature, potentially increasing the rate for sterically hindered amino acids.
Reactivity Generally more reactive due to less steric hindrance.Slightly less reactive than methanol.For simple amino acids like alanine, both work efficiently.
Safety More toxic than ethanol.Generally safer to handle.Always handle in a well-ventilated fume hood.
Product Forms the methyl ester.Forms the ethyl ester.The choice is dictated by the desired final product.

For β-alanine ethyl ester hydrochloride, absolute ethanol is the required reagent.[8]

Troubleshooting Guide: Common Experimental Issues

Problem: Very Low or No Product Yield

Q5: I followed the protocol, but my final yield is extremely low. What are the most likely causes?

Low yield is a common frustration, often stemming from one of several factors. A systematic approach is key to diagnosing the issue.[9]

  • Cause 1: Insufficient or Inactive Catalyst: The amino group of your starting material is basic and will neutralize some of the acid catalyst.[6] If using thionyl chloride, it can degrade upon exposure to atmospheric moisture.

    • Solution: Ensure you are using a sufficient molar excess of the acid catalyst. Use a fresh bottle of thionyl chloride and add it to the alcohol slowly and carefully under anhydrous conditions to prevent premature decomposition. A patent for a similar synthesis highlights adding thionyl chloride continuously or intermittently to a mixture at >20 °C for better control and safety.[10]

  • Cause 2: Presence of Water: The Fischer esterification is a dehydration reaction (it produces water). The presence of water in your reagents or glassware will shift the equilibrium back towards the starting materials, directly reducing your yield.[5]

    • Solution: Flame-dry or oven-dry all glassware before use. Use anhydrous alcohol as your solvent.

  • Cause 3: Inadequate Reflux Time or Temperature: The reaction may not have reached completion.

    • Solution: Ensure a gentle but steady reflux is maintained. You can monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reflux period.

  • Cause 4: Loss During Workup: The product, being a salt, is often highly soluble in water and can be lost during aqueous extraction or filtration steps.

    • Solution: Minimize the use of water during workup. When precipitating the product, ensure the solution is sufficiently cold (e.g., using an ice bath) to maximize crystallization. Wash the collected crystals with a cold, non-polar solvent (like cold diethyl ether) in which the product is insoluble to remove organic impurities without dissolving the product itself.[8]

Problem: Formation of Impurities

Q6: My final product shows significant impurities. I suspect a side reaction occurred. What could it be?

The most probable side reaction, especially if the reaction is overheated or conditions are not carefully controlled, is the formation of a diketopiperazine (DKP).

  • Mechanism: This occurs when two amino acid ester molecules react with each other. The free N-terminal amine of one molecule attacks the ester carbonyl group of a second molecule in an intermolecular aminolysis reaction. This forms a stable, six-membered cyclic dipeptide (the DKP) and releases two molecules of alcohol.[11][12] This is a well-known side reaction in peptide synthesis and can lead to significant yield loss.[13][14]

  • Prevention Strategies:

    • Control Temperature: Avoid excessive heating. Maintain a gentle reflux and do not heat the reaction mixture too strongly.

    • Order of Addition: A common procedure involves cooling the alcohol (e.g., to -5 °C) before slowly adding the thionyl chloride. The amino acid is then added, and the mixture is gradually warmed to reflux temperature.[8] This controlled addition helps to minimize side reactions that can occur at high initial concentrations and temperatures.

    • Use of Excess Acid: Ensuring the amino group is fully protonated as the hydrochloride salt reduces its nucleophilicity, thereby suppressing its ability to attack another ester molecule and form the DKP.[2]

Problem: Product Isolation and Crystallization Issues

Q7: After removing the solvent, my product is a sticky oil or refuses to crystallize. How can I isolate a solid product?

This is a common issue in crystallization. An oily product often indicates the presence of impurities that inhibit the formation of a crystal lattice.

  • Solution 1: Trituration with an Anti-Solvent: "Trituration" involves adding a solvent in which your desired product is insoluble but the impurities are soluble.

    • Procedure: Add a small amount of cold diethyl ether or ethyl acetate to your oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This scratching creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth. Once crystals begin to form, you can add more anti-solvent slowly to encourage further precipitation.[15]

  • Solution 2: Recrystallization: If trituration fails, a full recrystallization is necessary.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).[16] Then, slowly add a cold "anti-solvent" (e.g., diethyl ether) until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[16]

Experimental Protocols & Workflows

Protocol 1: Synthesis of β-Alanine Ethyl Ester Hydrochloride

This protocol is a synthesis based on established procedures.[8][17]

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dry.

  • Reagents: Add dry, absolute ethanol (e.g., 100 mL) to the flask and cool the flask in an ice-water bath to 0-5 °C.

  • Thionyl Chloride Addition: While stirring, slowly add thionyl chloride (e.g., ~1.2 molar equivalents relative to the amino acid) dropwise via an addition funnel. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Maintain slow addition to control the temperature.

  • Reaction: After the addition is complete, add β-alanine (1.0 molar equivalent) to the mixture. Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 78-80 °C) using a heating mantle.

  • Reflux: Maintain the reflux with stirring for 2-4 hours. Monitor the reaction by TLC until the starting amino acid spot has disappeared.

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product may be a solid or a thick oil.

  • Crystallization: To the crude residue, add a sufficient amount of cold diethyl ether and stir or sonicate to break up the solid. The product hydrochloride is insoluble in ether. Collect the white crystalline solid by vacuum filtration, wash it with two small portions of cold diethyl ether, and dry it under vacuum.

Diagrams and Visualizations

ReactionMechanism cluster_activation Step 1: Acyl Chloride Formation cluster_esterification Step 2: Esterification cluster_salt Step 3: Salt Formation AA R-COOH (Amino Acid) AC R-COCl (Acyl Chloride) AA->AC + SOCl₂ AA->AC SOCl2 SOCl₂ Gases SO₂ + HCl AC2 R-COCl Ester R-COOR' (Amino Ester) AC2->Ester + R'-OH EtOH R'-OH (Alcohol) HCl_cat HCl (catalyst) Ester2 R-COOR' Final [R-COOR']H⁺Cl⁻ (Hydrochloride Salt) Ester2->Final + HCl HCl_gas HCl (from Step 1)

Caption: Key steps in aminopropionate hydrochloride synthesis.

TroubleshootingWorkflow decision decision action action start Start: Low Yield q1 Monitor reaction progress with TLC start->q1 Check Reaction d1 Is starting material consumed? q1->d1 a1 Potential Cause: Incomplete Reaction d1->a1 No q2 Review Workup & Isolation Procedure d1->q2 Yes s1 Solution: • Extend reflux time • Verify catalyst activity • Ensure anhydrous conditions a1->s1 d2 Was an oil obtained instead of a solid? q2->d2 a2 Potential Cause: Impurities inhibiting crystallization d2->a2 Yes a3 Potential Cause: Product loss during filtration/washing d2->a3 No s2 Solution: • Triturate with anti-solvent (e.g., cold diethyl ether) • Perform recrystallization a2->s2 s3 Solution: • Minimize aqueous contact • Use cold, non-polar solvents for washing a3->s3

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Vertex AI Search Result[11]: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.

  • Farmacia Journal[2]: HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. ([Link])

  • ACS Omega[13]: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ([Link])

  • Radboud Repository[16]: On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. ([Link])

  • ResearchGate[18]: How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ([Link])

  • Google Patents[10]: JP4356292B2 - Method for producing amino acid ester hydrochloride. ()

  • ACS Omega[7]: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ([Link])

  • PMC[12]: Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. ([Link])

  • AAPPTEC[19]: Aggregation, Racemization and Side Reactions in Peptide Synthesis. ([Link])

  • ScienceDirect[14]: Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ([Link])

  • ACS Publications[15]: A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. ([Link])

  • Scribd[20]: Amino Acid Esterification Method. ([Link])

  • University of Rochester Chemistry[9]: Troubleshooting: How to Improve Yield. ([Link])

  • Wikipedia[21]: β-Alanine ethyl ester. ([Link])

  • ACS Publications[22]: Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ([Link])

  • Reddit[1]: Why is Fisher method preferred for the esterification of amino acids? ([Link])

  • HSCprep[4]: Fisher Esterification: Synthesis and Purification of Esters. ([Link])

  • Master Organic Chemistry[3]: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. ([Link])

  • Chem-Impex[17]: β-Alanine ethyl ester hydrochloride. ([Link])

  • Google Patents[23]: CN106316869A - Synthesis method of beta-alanine methyl ester salt product. ()

  • Google Patents[24]: WO2010102471A1 - Method for preparing amino acid chelating copper hydroxychloride crystals and use thereof. ()

  • Chemistry Steps[25]: Fischer Esterification. ([Link])

  • ACS Publications[26]: Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ([Link])

  • Master Organic Chemistry[5]: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])

  • Reddit[27]: Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. ([Link])

Sources

Preventing hydrolysis of aminopropionate hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with beta-amino acid ester salts, specifically methyl/ethyl 3-aminopropionate hydrochloride . These building blocks are notorious for undergoing unwanted hydrolysis during coupling reactions and aqueous workups. This guide provides field-proven, mechanistically grounded troubleshooting steps and standard operating procedures (SOPs) to preserve ester integrity.

I. Core FAQs: The Causality of Ester Hydrolysis

Q1: Why does methyl 3-aminopropionate hydrochloride hydrolyze so much faster than standard aliphatic esters? A: The instability is driven by the adjacent amino group. The kinetics of alkaline hydrolysis of amino acid esters are significantly accelerated compared to simple aliphatic esters[1]. This is due to electrostatic and steric effects: when the environment's pH rises, the amine is deprotonated. The free amine can act as an intramolecular general base, or the positively charged ammonium ion (at slightly lower pH) electrostatically stabilizes the transition state during hydroxide attack[1]. Consequently, even mild exposure to basic aqueous conditions rapidly yields 3-aminopropanoic acid.

Q2: What is the exact pH window for safely extracting the free base of aminopropionate esters into an organic phase? A: The critical pH window is 7.0 to 8.0 . According to industrial extraction methodologies, if the pH drops below 7.0, the molecule remains protonated as the water-soluble hydrochloride salt, dropping the organic extraction efficiency to near zero[2]. Conversely, if the pH exceeds 8.0, base-catalyzed saponification outpaces the extraction rate, destroying the ester[2].

Q3: Can I use standard bases like NaOH or KOH to neutralize the hydrochloride salt before a coupling reaction? A: Absolutely not. Strong aqueous bases like NaOH or LiOH will instantly hydrolyze the methyl/ethyl ester[3]. For amide coupling reactions (e.g., using HATU or EDCI), you must use non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in strictly anhydrous solvents like DMF or dichloromethane (DCM)[3][4].

II. Troubleshooting Guide: Common Experimental Failures

Issue 1: Complete loss of the ester group during amide coupling (yielding a carboxylic acid byproduct).

  • Diagnostic: You are likely introducing trace water into a basic reaction mixture, or using an overly nucleophilic base.

  • Root Cause: Reagents like HATU require a base (DIPEA) to activate the carboxylic acid. If the solvent (e.g., DMF) is not anhydrous, the DIPEA will generate hydroxide ions from the trace water, which rapidly attack the aminopropionate ester.

  • Solution: Switch to extra-dry solvents over molecular sieves. Pre-mix the methyl 3-aminopropionate hydrochloride with DIPEA (or NMM) in anhydrous DMF prior to adding the activated carboxylic acid to minimize the time the free amine is exposed to any potential nucleophiles[3][4].

Issue 2: Low mass recovery during aqueous workup post-reaction.

  • Diagnostic: The product is either hydrolyzing in the separatory funnel or remaining in the aqueous layer.

  • Root Cause: Washing the organic layer with saturated NaHCO3 (pH ~8.3) at room temperature can induce partial hydrolysis. Alternatively, washing with 1M HCl (pH 0) will protonate the amine (if it wasn't coupled) or the newly formed amide (partially), dragging it into the aqueous phase.

  • Solution: Perform aqueous washes at 0–5 °C . Lower temperatures exponentially decrease the rate of ester hydrolysis while maintaining solubility[2].

III. Quantitative Data: Stability & Extraction Matrix

To optimize your workflows, refer to the following causality matrix summarizing the relationship between pH, temperature, and ester stability[2].

Aqueous pH RangeTemperature (°C)Ester Stability ProfileOrganic Extraction EfficiencyRecommended Action
< 7.0 0 – 25Highly Stable (Protonated)Very Low (< 10%)Avoid for extraction; use for quenching.
7.0 – 8.0 0 – 5StableHigh (> 85%)Optimal for biphasic workup.
7.0 – 8.0 20 – 25Moderately StableHighAcceptable, but process rapidly.
> 8.0 20 – 25Unstable (Rapid Hydrolysis)High (of remaining ester)Critical Failure ; do not exceed pH 8.

IV. Experimental Workflows & Logic

Logic Diagram: Reaction & Workup Pathway

G Start Start: Aminopropionate HCl Reaction CheckSolvent Is the system aqueous or anhydrous? Start->CheckSolvent Aqueous Aqueous/Biphasic Workup CheckSolvent->Aqueous Anhydrous Anhydrous Organic (DMF/DCM) CheckSolvent->Anhydrous CheckPH Check pH of Aqueous Phase Aqueous->CheckPH CheckBase Select Base for Coupling Anhydrous->CheckBase HighPH pH > 8.0 CheckPH->HighPH LowPH pH < 7.0 CheckPH->LowPH OptimalPH pH 7.0 - 8.0 CheckPH->OptimalPH Hydrolysis Rapid Base-Catalyzed Hydrolysis HighPH->Hydrolysis NoExtraction Poor Organic Extraction (Remains Protonated) LowPH->NoExtraction SuccessAq Stable & Extractable OptimalPH->SuccessAq StrongBase NaOH / LiOH / KOH CheckBase->StrongBase MildBase DIPEA / NMM (1-3 eq) CheckBase->MildBase StrongBase->Hydrolysis SuccessOrg Successful Amide Coupling (Ester Preserved) MildBase->SuccessOrg

Figure 1: Decision tree and mechanistic pathway for preventing hydrolysis of aminopropionate esters.

Protocol 1: Anhydrous Amide Coupling (Self-Validating System)

Objective: Couple a carboxylic acid to methyl 3-aminopropionate hydrochloride without hydrolyzing the methyl ester.

Step 1: Reagent Preparation Dry all glassware. Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1–0.2 M concentration) under an inert atmosphere (N2 or Argon). Causality: Excluding moisture prevents HATU from reacting with water to form hydrolytic byproducts.

Step 2: Amine Activation In a separate dry vial, suspend methyl 3-aminopropionate hydrochloride (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes. Causality: DIPEA neutralizes the HCl salt, generating the nucleophilic free amine[4]. The steric hindrance of DIPEA prevents it from attacking the ester directly.

Step 3: Coupling Transfer the amine solution dropwise to the carboxylic acid/HATU solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation Check: Monitor by LC-MS. You should observe the mass of the coupled ester product. If you observe [M - 14] (loss of methyl) or[M - 28] (loss of ethyl), moisture has breached the system.

Protocol 2: pH-Controlled Aqueous Workup

Objective: Extract the coupled product or unreacted free base while suppressing saponification.

Step 1: Quenching Cool the reaction mixture to 0 °C using an ice bath. Dilute with a 10-fold volume of chilled Ethyl Acetate (EtOAc). Causality: Dropping the temperature to 0 °C exponentially slows down the kinetics of ester hydrolysis[2].

Step 2: pH Adjustment Add a cold, saturated aqueous solution of NH4Cl (pH ~5.5) or a carefully titrated phosphate buffer (pH 7.5). Do not use saturated Na2CO3 or NaOH. Causality: NH4Cl neutralizes excess DIPEA without pushing the aqueous pH above 8.0, keeping the ester intact.

Step 3: Extraction and Washing Separate the organic layer. Wash the organic layer with cold brine (3x) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

V. References[3] Glucagon receptor modulators - Google Patents. google.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7OOVhzNBSnVjQVkkIyw-jA-I6N_TdjM5gbs9wJT3hHEw_0de4Bl3G7-U2xcAI0WhHbCqzo2T4gZYG4mhl7cfXNwCb7Bnkom-0dki5gYMudmA97RX8VJ0GYcvQ0bY7eLefJ78Brv5HuZwQ[2] Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents. google.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3JEc3U2tT6v7TZd_EZFp8k3XZ7ZZXkgdyxEcw2N-Ozx6oCwQK6fy098JOByxNV0nVwk-3cxBJiZ8Lb9ZuUTY1ey48u3Dwkvc5DvmPQqSsRtmER6ZlEszeAXuSqOEGCjNCoRWXyqURq9k=[1] The basic hydrolysis of amino acid esters - R Discovery. researcher.life. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRWioRiI2Z8KqaW_bP9syjbJe-K49Q4Qnr1aevMyqq8rSd4jMY6VnAtj5Y_FsXRlPuT9ZI6GO1NjvxJXknjOiasNWJ-BjkFgWjwD65hYP1WhQiXrzGf9EUrMmyrFzmOpT-f1B6npLL6AUAIqbFrMgDHPDGtvk-h2mRZT3D6UafeEIn153JtBBE59-QmarH2xVOXbnuG70khi03XGxLFNZQThOEy_PbZCsvjB25uzA=[4] Intracellular Bioorthogonal Labeling of Glucagon Receptor via Tetrazine Ligation - PMC. nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbJGtETEE7GlAcBVJyB77TFcUc_1xBiKWa2tI4T81fYkQqIve-cCN4965qVKsbDdO9jnO0K_sKFfyYzxUKPeYENsaUbUrLy0cCNRVpbKIZxiCO5j5T_ESuEM02eQ_wpqNauNwqsGe1rRFneg==

Sources

Technical Support Center: Troubleshooting Aminopropionate Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopropionate hydrochloride compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address unexpected results in your experiments. While the aminopropionate hydrochloride family includes various structures, this guide will often use Methyl 3-aminopropanoate hydrochloride (also known as β-alanine methyl ester hydrochloride) as a primary example due to its widespread use as a synthetic building block.[1][2] The principles and methodologies discussed are broadly applicable to other analogues.

As Senior Application Scientists, our goal is to provide not just steps, but the underlying scientific reasoning to empower you to solve challenges effectively.

Section 1: Compound Identity, Purity, and Stability

The quality of your starting material is the foundation of a successful experiment. Unexpected results often trace back to issues with the compound's identity, purity, or stability.

FAQ 1: I am not sure if the white powder I have is indeed the correct aminopropionate hydrochloride. How can I verify its identity?

Verifying the chemical structure of your starting material is a critical first step. A combination of spectroscopic methods is the most reliable approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most definitive method for structural confirmation.

    • ¹H NMR : For Methyl 3-aminopropanoate hydrochloride, you should expect to see characteristic peaks: a singlet for the methyl ester protons (OCH₃), two triplets for the two methylene groups (-CH₂-CH₂-), and a broad singlet for the ammonium protons (NH₃⁺).[1] The integration of these peaks should correspond to the number of protons in each group.

    • ¹³C NMR : This spectrum will confirm the carbon framework. For Methyl 3-aminopropanoate hydrochloride, you should observe four distinct signals for the carbonyl carbon, the methoxy carbon, and the two methylene carbons.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps identify the key functional groups. Look for a strong absorption band around 1740 cm⁻¹ for the ester's C=O stretch and a broad band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretch of the ammonium group.[1]

Protocol: Basic Identity Verification Workflow

  • Sample Preparation : Prepare separate, appropriately concentrated samples of your compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) for NMR and as a KBr pellet or neat film for IR.[1]

  • Data Acquisition : Acquire ¹H NMR, ¹³C NMR, and IR spectra.

  • Spectral Analysis : Compare the obtained spectra with reference data from a reliable source or the supplier's Certificate of Analysis. Any significant deviation in chemical shifts, peak multiplicity, or absorption bands warrants further investigation.

FAQ 2: My reaction yielded a low amount of product. How can I check if the purity of my starting material is the issue?

Low purity is a common cause of poor reaction yields. Impurities can interfere with the reaction mechanism or simply mean there is less active starting material than calculated.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is an excellent technique for assessing purity. A pure compound should ideally show a single major peak. The presence of multiple peaks indicates impurities. A typical method uses a reversed-phase C18 column with a buffered aqueous-organic mobile phase, and detection at a low UV wavelength (~210 nm) is common.[1]

  • Melting Point Analysis : A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad melting range or a melting point that is significantly lower than the literature value suggests the presence of impurities. The reported melting point for Methyl 3-aminopropanoate hydrochloride is 103-105 °C.[1]

Data Presentation: Analytical Techniques for Quality Control

Technique Purpose Expected Result for Pure Methyl 3-aminopropanoate HCl Indication of a Problem
¹H NMR Identity ConfirmationCorrect chemical shifts, integration, and multiplicity.[1]Missing/extra peaks, incorrect integration.
¹³C NMR Carbon Skeleton ConfirmationFour distinct signals corresponding to the carbon framework.[1]Fewer or more than four signals.
IR Spectroscopy Functional Group IDCharacteristic C=O (~1740 cm⁻¹) and N-H (3200-2800 cm⁻¹) stretches.[1]Absence of key bands, presence of unexpected bands (e.g., -OH from hydrolysis).
HPLC Purity AssessmentA single major peak (>95% area).[1]Multiple peaks, indicating impurities.
Melting Point Purity AssessmentSharp range, e.g., 103-105 °C.[1]Depressed and broad melting range.

Visualization: Analytical Workflow for Compound Verification

This diagram outlines the logical flow for confirming the identity and purity of your starting material.

cluster_QC Quality Control Workflow Start Start: Receive Aminopropionate HCl Visual Visual Inspection (Color, Form) Start->Visual MP Melting Point Analysis Visual->MP Spectro Spectroscopic Analysis (NMR, IR) MP->Spectro Chrom Chromatographic Analysis (HPLC) Spectro->Chrom Compare Compare to Reference Data Chrom->Compare Decision Purity & Identity Confirmed? Compare->Decision Proceed Proceed with Experiment Decision->Proceed Yes Troubleshoot Troubleshoot Source/ Purify Material Decision->Troubleshoot No

Caption: Logical workflow for identity and purity verification.

FAQ 3: I dissolved my aminopropionate hydrochloride in an aqueous buffer for an assay, but my results are inconsistent over time. Could the compound be degrading?

Yes, stability, especially in solution, is a critical factor. The primary pathway for degradation of ester-containing compounds like Methyl 3-aminopropionate hydrochloride is hydrolysis.

Causality : The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester into a carboxylic acid (β-alanine) and an alcohol (methanol).[3] This reaction can be catalyzed by acid or base and is temperature-dependent.[3][4] Since your compound is a hydrochloride salt, the initial solution will be acidic, but its pH can change depending on the buffer used. This degradation leads to a loss of the active compound, causing inconsistent results.[3]

Troubleshooting Steps :

  • Prepare Fresh Solutions : Always prepare aqueous solutions of ester-containing compounds immediately before use. Do not store them for extended periods, even when refrigerated.[3]

  • Control pH : If possible, conduct your experiment in a buffer system with a pH close to neutral and maintain it consistently. Avoid highly acidic or basic conditions unless required by the protocol.

  • Lower Temperature : If the experimental design allows, keep solutions on ice to minimize the rate of hydrolysis.[3]

  • Stability Study : To confirm degradation, you can run a simple stability study. Prepare your solution and analyze its purity by HPLC at several time points (e.g., 0, 2, 4, 8 hours). A decrease in the area of the main peak and the appearance of a new peak corresponding to the hydrolysis product would confirm instability.[5]

Section 2: Troubleshooting Organic Synthesis Reactions

Aminopropionate hydrochlorides are primarily used as building blocks. Reaction failures are common hurdles in synthesis.

FAQ 4: I'm using Methyl 3-aminopropanoate hydrochloride in an amide coupling reaction, but my yield is very low and I'm recovering mostly starting material. What went wrong?

This is a classic problem in synthesis. The issue often lies with the reagents, reaction conditions, or the specific nature of the amine salt.

  • Amine Neutralization : Your starting material is a hydrochloride salt. The primary amine is protonated (NH₃⁺) and is not nucleophilic. To participate in an amide coupling, it must be deprotonated to the free amine (NH₂) form. This requires the addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[2] You typically need at least one equivalent of base to neutralize the HCl salt, plus any additional base required by the coupling reagents.

  • Reagent Quality & Stoichiometry :

    • Coupling Reagents : Ensure your coupling reagents (e.g., EDC, HOBt) are fresh. These reagents can degrade with improper storage.

    • Solvent : Use anhydrous (dry) solvent. Water can hydrolyze activated esters and coupling agents, quenching the reaction.

    • Stoichiometry : Double-check your calculations. A slight excess of the carboxylic acid and coupling reagents relative to the amine is often used to drive the reaction to completion.

  • Reaction Monitoring : Don't rely solely on the reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to see if the starting material is being consumed.[2]

Protocol: Standard Amide Coupling Test Reaction [2]

  • Setup : In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

  • Activation : Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amine Addition : In a separate flask, dissolve Methyl 3-aminopropanoate hydrochloride (1.1 eq.) in anhydrous DCM and add DIPEA (2.5 eq.). Stir for 5 minutes.

  • Coupling : Add the amine/base solution to the activated ester mixture.

  • Monitoring : Stir the reaction at room temperature and monitor by TLC until the limiting reagent is consumed.

  • Workup : Once complete, proceed with a standard aqueous workup to remove excess reagents and byproducts.

Visualization: General Synthesis Workflow

This diagram illustrates the key stages of using an aminopropionate hydrochloride in a typical coupling reaction.

cluster_Synth Amide Coupling Workflow Start Start: Dry Glassware under Inert Atmosphere Reagents Combine Carboxylic Acid & Coupling Reagents in Anhydrous Solvent Start->Reagents AminePrep Prepare Amine Solution: Aminopropionate HCl + Base Start->AminePrep Activation Activate for 15-20 min Reagents->Activation Combine Add Amine/Base Solution to Activated Mixture Activation->Combine AminePrep->Combine Monitor Monitor Reaction (TLC / LC-MS) Combine->Monitor Decision Reaction Complete? Monitor->Decision Decision->Monitor No Workup Aqueous Workup Decision->Workup Yes Purify Purification (Column Chromatography) Workup->Purify Product Isolate Pure Product Purify->Product

Caption: Workflow for a standard amide coupling reaction.

Section 3: Troubleshooting Analytical Methods

Even with a pure product, analytical characterization can present its own challenges.

FAQ 5: I'm analyzing my reaction mixture by GC-MS and seeing unexpected peaks, such as N,N-dimethylamphetamine or amphetamine, even though I used a different precursor. What is happening?

This is a known issue related to analytical artifacts, particularly in Gas Chromatography (GC). The high temperatures of the GC injection port can cause on-column degradation or reactions.

Causality : When analyzing hydrochloride salts of amines like methamphetamine at high temperatures (>200°C), especially with older, contaminated inlet liners, N-demethylation and N-methylation reactions can occur, creating false signals for related compounds.[6][7] While your compound is different, the principle applies: the combination of a hydrochloride salt, a reactive amine/ester, and high temperatures can generate artifacts that are not actually present in your sample.[6]

Troubleshooting Steps :

  • Derivatization : For GC-MS analysis of polar, volatile compounds like aminopropionate esters, derivatization is highly recommended. Silylation (e.g., using BSTFA) is a common method that increases thermal stability and improves chromatographic behavior, preventing artifact formation.[8]

  • Lower Inlet Temperature : If direct analysis is necessary, try lowering the injection port temperature to the minimum required for efficient volatilization.

  • Inlet Maintenance : Regularly clean or replace the GC inlet liner to remove active sites that can catalyze degradation.

  • Use LC-MS : Liquid Chromatography-Mass Spectrometry (LC-MS) is often a better choice for these molecules. It operates at lower temperatures and typically does not require derivatization, providing a more accurate profile of the sample's contents.[8]

Section 4: Troubleshooting In Vitro / In Vivo Experiments

When a synthesized compound is advanced into biological testing, a new set of variables comes into play.

FAQ 6: My purified compound, synthesized from an aminopropionate precursor, shows unexpected toxicity in my cell culture assay. What could be the cause?

While the final compound's intrinsic properties are the most likely cause, impurities carried over from the synthesis can also be a factor.

Causality :

  • Residual Coupling Reagents : Reagents like EDC are known to be cytotoxic. Insufficient purification can leave trace amounts that affect cell viability.

  • Residual Solvents : Solvents used in synthesis and purification (e.g., DCM, DMF) can be toxic to cells if not completely removed.

  • Degradation Products : As discussed, if your final compound is an ester and is unstable in your cell culture medium, the resulting degradation products could have different biological activities or toxicities.[9]

Troubleshooting Logic : The first step in any experiment that fails is to repeat it to rule out random error.[10][11] If the problem persists, a systematic approach is needed.

Visualization: General Experimental Troubleshooting Workflow

cluster_Troubleshoot General Troubleshooting Logic Start Unexpected Result in Experiment Repeat Repeat Experiment (Confirm Observation) Start->Repeat Decision1 Result Reproducible? Repeat->Decision1 CheckControls Analyze Controls (Positive & Negative) Decision1->CheckControls Yes Fluke One-time Error / Fluke (Document & Proceed) Decision1->Fluke No Decision2 Controls Behaving as Expected? CheckControls->Decision2 IsolateVar Isolate Variables (Reagents, Compound, Cells, Instrument) Decision2->IsolateVar Yes Troubleshoot Troubleshoot Decision2->Troubleshoot Troubleshoot Controls ReagentQC Re-verify Compound Purity & Reagent Quality IsolateVar->ReagentQC ProtocolReview Review Protocol Steps & Calculations IsolateVar->ProtocolReview Success Problem Identified & Solved ReagentQC->Success ProtocolReview->Success

Caption: A systematic approach to troubleshooting unexpected experimental outcomes.

Section 5: Safety and Handling

Proper handling is essential for both safety and experimental integrity.

FAQ 7: What are the primary hazards associated with aminopropionate hydrochlorides and what precautions should I take?

Aminopropionate hydrochlorides are generally classified as irritants.[1]

  • Hazards : They can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[12][13]

  • Precautions :

    • Engineering Controls : Always handle these compounds in a chemical fume hood.[14][15]

    • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12][16]

    • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][16]

    • Spills : In case of a spill, use an inert absorbent material, sweep up, and place in a suitable container for disposal. Avoid generating dust.[14]

References
  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method. (2023, January 30). International Journal of Pharmaceutical Erudition. Retrieved March 7, 2026, from [Link]

  • How to troubleshoot experiments. (2024, April 10). Chemistry World. Retrieved March 7, 2026, from [Link]

  • Troubleshooting and optimizing lab experiments. (2022, October 13). YouTube. Retrieved March 7, 2026, from [Link]

  • Dooley, M. M., Sano, N., Kawashima, H., & Nakamura, T. (1990). Effects of 2,2'-azobis (2-amidinopropane) hydrochloride in vivo and protection by vitamin E. Free Radical Biology and Medicine, 9(3), 199–204. Retrieved March 7, 2026, from [Link]

  • Wilmarth, K. R., & Froines, J. R. (1992). In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles. Journal of Toxicology and Environmental Health, 37(3), 411–423. Retrieved March 7, 2026, from [Link]

  • 2-Aminopropanoic Acid. (n.d.). ChemBK. Retrieved March 7, 2026, from [Link]

  • What Medications Can Cause False Positives on Drug Tests? (2023, January 7). Banner Health. Retrieved March 7, 2026, from [Link]

  • Content and Purity Analysis of Biological Drugs. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved March 7, 2026, from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal. Retrieved March 7, 2026, from [Link]

  • Assay Troubleshooting. (n.d.). MB - About. Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Amineptine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved March 7, 2026, from [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioProcess International. Retrieved March 7, 2026, from [Link]

  • Methyl 3-aminopropanoate hydrochloride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • YouTube. (2020, March 26). Retrieved March 7, 2026, from [Link]

  • Chemical stability in dosage forms. (2015, February 8). Clinical Gate. Retrieved March 7, 2026, from [Link]

  • validated hplc method: Topics by Science.gov. (n.d.). Retrieved March 7, 2026, from [Link]

  • Makino, Y., Kuroda, N., Urano, Y., & Nagano, T. (2006). Artifacts in the GC-MS profiling of underivatized methamphetamine hydrochloride. Forensic Science International, 162(1-3), 113–120. Retrieved March 7, 2026, from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2013). Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. Journal of Chromatographic Science, 51(8), 758–764. Retrieved March 7, 2026, from [Link]

  • Lee, S., Kim, H., Kim, M., & Lee, H. (2022). Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method. Molecules, 27(24), 8710. Retrieved March 7, 2026, from [Link]

  • The effects of chronic doses of tricyanoaminopropene on water consumption in the rat. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Artifacts in the GC-MS profiling of underivatized methamphetamine hydrochloride. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Synthesis of β-Alanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of β-alanine methyl ester hydrochloride (CAS 3196-73-4). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental hurdles. As a key building block in peptide synthesis and pharmaceutical research, mastering the preparation of this compound is crucial.[1][2][3] This guide moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing β-alanine methyl ester hydrochloride in a standard laboratory setting?

The most common and dependable method is the Fischer esterification of β-alanine using methanol with an acid catalyst.[2] While various acid catalysts can be used, generating hydrochloric acid in situ from thionyl chloride (SOCl₂) in methanol is highly effective. This approach is advantageous because the reagent not only produces the necessary HCl catalyst but also consumes the water byproduct, driving the reaction equilibrium toward the product.[4][5]

Q2: Why is my reaction yield consistently low despite following the protocol?

Low yield in Fischer esterification is almost always linked to the reversible nature of the reaction.[6][7] The equilibrium between the reactants (β-alanine, methanol) and products (ester, water) must be actively shifted towards the products. Key factors that limit yield include:

  • Presence of Water: Water, a byproduct, can hydrolyze the ester back to the carboxylic acid, hindering net product formation.[7]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

  • Suboptimal Temperature or Reaction Time: The reaction requires sufficient thermal energy and time to reach equilibrium.[2]

Q3: Can I use concentrated sulfuric acid (H₂SO₄) instead of thionyl chloride?

Yes, concentrated H₂SO₄ is a strong acid catalyst and an effective dehydrating agent, making it a suitable alternative.[2][8] A patented method highlights a process using H₂SO₄ to achieve yields as high as 90-95%.[9] However, this will produce β-alanine methyl ester sulfate. While this salt can often be used directly, if the hydrochloride salt is specifically required, an additional salt conversion step would be necessary.

Q4: Is it possible to form dipeptides or other side products during this reaction?

Under the strongly acidic conditions of a typical Fischer esterification, the amine group of β-alanine is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is not nucleophilic and thus will not react with the carbonyl group of another molecule to form amide bonds. Therefore, peptide side-product formation is negligible. The primary competing reaction is the reverse hydrolysis of the ester, which is managed by removing water.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This guide addresses specific issues you may encounter during the synthesis and purification stages.

Problem Observed Probable Cause(s) Expert-Recommended Solution(s)
Low Conversion (TLC/NMR shows significant starting material) 1. Equilibrium Not Shifted: The reaction is reversible, and the presence of water (the byproduct) is pushing the equilibrium back to the reactants.[6][10] 2. Insufficient Catalyst Activity: The acid catalyst is either too weak, used in too small a quantity, or has degraded. 3. Inadequate Reaction Time/Temperature: The reaction has not been allowed to reach equilibrium.[2]1. Drive the Equilibrium: Use a large excess of methanol (e.g., use it as the solvent) to push the reaction forward via Le Châtelier's principle.[7][11] If using the thionyl chloride method, ensure it is added correctly to act as a dehydrating agent.[5] 2. Optimize Catalyst: Use freshly opened, high-purity reagents. For the SOCl₂ method, a typical molar ratio is 1.2 to 1.5 equivalents relative to β-alanine. 3. Increase Reflux Time: Monitor the reaction by TLC. Continue refluxing until the β-alanine spot is no longer visible or its intensity is minimal. A typical reflux time is 4-8 hours.[2]
Product is an Oil or Gummy Solid, Not Crystalline 1. Presence of Water: The product is hygroscopic, and residual water can prevent crystallization.[1] 2. Solvent Impurities: Residual methanol or other solvents can act as an anti-solvent or impurity, disrupting the crystal lattice.1. Ensure Anhydrous Conditions: Use anhydrous methanol and dry all glassware thoroughly. During workup, ensure the product is dried under a high vacuum for an extended period. 2. Proper Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. After cooling, slowly add a cold, less polar solvent like diethyl ether or tert-butyl methyl ether until the solution becomes cloudy, then allow it to crystallize fully in an ice bath.[1]
Significant Product Loss During Purification/Workup 1. Product Solubility: β-alanine methyl ester hydrochloride has some solubility in alcohols, even when cold. Washing with excessive amounts of cold methanol during filtration can dissolve the product. 2. Incomplete Precipitation: The product may not have fully crashed out of the recrystallization solution.1. Optimize Washing: After filtering the recrystallized product, wash the crystals with a very small amount of a cold, non-polar solvent in which the product is insoluble, such as cold diethyl ether.[1] This will wash away soluble impurities without dissolving the desired salt. 2. Maximize Precipitation: After adding the anti-solvent (e.g., diethyl ether) during recrystallization, ensure the mixture is thoroughly chilled in an ice bath for at least 30-60 minutes before filtration to maximize crystal formation.
Logical Flowchart for Troubleshooting

The following diagram outlines a decision-making process for addressing low-yield issues.

G start Low Yield of β-Alanine Methyl Ester HCl check_reaction Analyze Crude Reaction Mixture (TLC, ¹H NMR) start->check_reaction incomplete Incomplete Reaction (Starting Material Present) check_reaction->incomplete High SM complete Complete or Near-Complete Reaction check_reaction->complete Low SM cause1 Equilibrium Issue: Water present? incomplete->cause1 purification_issue Issue is in Purification/ Workup Stage complete->purification_issue cause2 Kinetic Issue: Time/Temp/Catalyst? cause1->cause2 No solution1 Use excess methanol. Ensure SOCl₂/H₂SO₄ acts as dehydrating agent. cause1->solution1 Yes solution2 Increase reflux time. Ensure catalyst is active and loading is sufficient. cause2->solution2 Yes cause3 Product lost during recrystallization wash? purification_issue->cause3 cause4 Product is oily/gummy, not crystalline? cause3->cause4 No solution3 Wash crystals with minimal cold diethyl ether, not methanol. Ensure full precipitation in ice bath. cause3->solution3 Yes solution4 Ensure anhydrous conditions. Dry thoroughly under vacuum. Use proper recrystallization solvent system. cause4->solution4 Yes

Step-by-step synthesis and purification workflow.
Step-by-Step Methodology

Materials:

  • β-Alanine (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Diethyl Ether (Et₂O) or tert-Butyl methyl ether (TBME)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend β-alanine (e.g., 8.91 g, 0.1 mol) in anhydrous methanol (e.g., 100 mL).

  • Catalyst Generation: Cool the suspension to 0°C using an ice bath. While stirring vigorously, add thionyl chloride (e.g., 8.7 mL, 0.12 mol) dropwise via a syringe or dropping funnel over 20-30 minutes.

    • Scientist's Note: This step is highly exothermic and generates HCl and SO₂ gas. Perform this addition slowly in a well-ventilated fume hood. Adding SOCl₂ to cold methanol first generates methyl chlorosulfite, which then decomposes to provide a steady source of HCl for the esterification. [4][5]3. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours.

    • Scientist's Note: The initial suspension of β-alanine should dissolve as the reaction progresses and its hydrochloride salt forms. Reaction progress can be monitored by TLC (n-butanol/acetic acid/water is a common mobile phase), checking for the disappearance of the β-alanine spot.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the excess methanol. This will typically yield a white or off-white solid crude product. [1]5. Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot methanol. To the hot solution, slowly add diethyl ether or TBME until a persistent cloudiness is observed. Cool the mixture in an ice bath for at least 30 minutes to induce crystallization. [1]6. Isolation: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities. [1]7. Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The product is a white to off-white crystalline powder. [1]Store in a desiccator as the compound can be hygroscopic. [1]

References

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PSIBERG. (2023). Step-by-Step Mechanism of Fischer Esterification. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Google Patents. (2017). CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
  • Frontiers. (n.d.). Advances in the synthesis of β-alanine. [Link]

  • Organic Syntheses. (n.d.). The stir bar is removed, and the mixture is concentrated by rotary evaporation...[Link]

  • Cambridge University Press. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. [Link]

  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

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Technical Support Center: Aminopropionate Hydrochloride Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminopropionate Hydrochloride derivatives (including Ethyl 3-aminopropionate hydrochloride and Methyl 3-aminopropanoate hydrochloride). These amino acid derivatives are critical components in proteomics research, bidentate ligand synthesis, and ergogenic dietary studies [1].

Because these compounds are hydrochloride salts of amino acid esters, their chemical stability is highly dependent on environmental moisture and temperature control. This guide provides field-proven insights, self-validating protocols, and troubleshooting workflows to ensure maximum experimental reproducibility.

Quantitative Storage & Stability Guidelines

To prevent degradation and maintain a purity of ≥98.0%, strict adherence to temperature and solvent guidelines is required [2].

Compound StateStorage TemperatureMaximum Shelf Life / StabilityCritical Storage Conditions
Solid Powder 4°C (or 2–8°C)2–3 YearsSealed, desiccated, protected from light.
Stock Solution -80°C6 MonthsAliquoted in anhydrous solvent (e.g., DMSO).
Stock Solution -20°C1 MonthAliquoted; strict avoidance of freeze-thaw cycles.
Working Solution Room Temp / 4°C< 24 HoursPrepare fresh daily; do not store.

Data synthesized from established biochemical reagent handling standards [1][2].

The Causality of Degradation: Why Storage Matters

As a Senior Application Scientist, I cannot overstate the importance of understanding why these compounds degrade. Aminopropionate hydrochloride salts are inherently hygroscopic and sensitive to environmental conditions [3].

The Mechanism of Failure: When a cold vial is opened in a humid laboratory, atmospheric moisture immediately condenses on the powder. This water acts as a nucleophile. In the localized aqueous microenvironment, the ester bond (ethyl or methyl) undergoes spontaneous hydrolysis, reverting the molecule into free β-alanine and the corresponding alcohol (ethanol or methanol).

  • Consequence 1: The molecular weight and stoichiometry of your sample are fundamentally altered.

  • Consequence 2: The lipophilicity of the compound drops drastically, ruining cell-permeability assays and in vivo bioavailability studies.

StorageLogic A Aminopropionate HCl (Solid Powder) B Moisture Exposure (Hygroscopic) A->B Improper handling D Optimal Storage (4°C, Desiccated) A->D Standard Protocol F Stock Solution (DMSO/Water) A->F Reconstitution C Ester Hydrolysis (Degradation) B->C Hydrolysis E Stable Solid (2-3 Years Shelf Life) D->E Maintains Integrity F->C Room Temp / Freeze-Thaw G -80°C Aliquots (6 Months Stability) F->G Long-term storage H -20°C Storage (1 Month Stability) F->H Short-term storage

Caption: Logical pathways for aminopropionate hydrochloride storage, degradation, and stability.

Frequently Asked Questions & Troubleshooting

Q: My aminopropionate hydrochloride powder has clumped together and looks slightly sticky. Is it still viable for my in vitro assays? A: Likely not. Clumping is the primary macroscopic indicator of moisture ingress and deliquescence. Once the powder becomes sticky, ester hydrolysis has almost certainly begun. You must validate the batch via LC-MS (see Protocol 2) before proceeding. If purity is <98%, discard it.

Q: Can I store my reconstituted DMSO stock at -20°C for a 3-month in vivo study? A: No. At -20°C, the stock solution is only stable for 1 month [2]. For a 3-month longitudinal study, you must aliquot the stock and store it at -80°C, which extends stability to 6 months.

Q: Why must I avoid freeze-thaw cycles? A: Repeated temperature fluctuations cause localized concentration gradients and introduce condensation into the cryovial. This accelerates the kinetic rate of nucleophilic attack on the ester bond, destroying the active compound.

Troubleshooting Start Observe Clumping or Discoloration in Powder Q1 Is the seal broken or desiccant saturated? Start->Q1 LCMS Perform LC-MS/NMR Integrity Check Q1->LCMS Yes / Unsure Proceed Proceed with Stock Preparation Q1->Proceed No (Static Clumping) Pass Purity > 98%? LCMS->Pass Discard Discard Batch (Prevent Assay Failure) Pass->Discard No (Hydrolyzed) Pass->Proceed Yes

Caption: Troubleshooting workflow for suspected degradation of aminopropionate hydrochloride powder.

Standard Operating Procedures (Methodologies)

Trustworthy science relies on self-validating systems. Implement the following protocols to ensure absolute control over your reagents.

Protocol 1: Preparation and Cryopreservation of Stock Solutions

Objective: To prepare a stable stock solution while preventing moisture-induced ester hydrolysis.

  • Equilibration (Critical Step): Remove the sealed vial of aminopropionate hydrochloride from 4°C storage. Place it in a desiccator at room temperature for 30–60 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic powder, accelerating degradation.

  • Weighing: Rapidly weigh the required mass in a low-humidity environment (relative humidity < 30%).

  • Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 25 mg/mL). Vortex gently until a clear solution is formed. If precipitation occurs, use mild sonication [2].

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in sterile cryovials.

    • Causality: This prevents repeated freeze-thaw cycles.

  • Inert Gas Purging: Blanket the headspace of each cryovial with dry argon or nitrogen gas before sealing.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer to a -80°C freezer for up to 6 months of stability [1].

Protocol 2: Self-Validating Integrity Check via LC-MS

Objective: To confirm the absence of free β-alanine (hydrolysis product) in stored batches.

  • Sample Preparation: Dilute a 1 µL aliquot of the stored stock solution in 999 µL of LC-MS grade Water/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry Detection: Monitor for the exact mass of the intact ester (e.g., m/z 118.15 for Ethyl 3-aminopropanoate[M+H]+) versus the degradation product, free β-alanine (m/z 90.10 [M+H]+).

  • Data Analysis: Calculate the relative peak area.

    • Decision Gate: If the intact ester peak accounts for < 98% of the total ion current, discard the batch to prevent experimental artifacts.

Sources

Managing hygroscopic properties of ethyl 3-aminopropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Managing the Hygroscopic Properties of Ethyl 3-Aminopropanoate Hydrochloride

From the Senior Application Scientist's Desk

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals working with ethyl 3-aminopropanoate hydrochloride (CAS No. 4244-84-2).[1][2] As a β-alanine derivative, this compound is a valuable building block in organic synthesis.[3][4] However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant challenges in storage, handling, and experimentation.[5][6]

Moisture absorption can lead to physical changes like clumping, as well as chemical degradation, which can compromise the integrity and outcome of your experiments.[7] This guide provides practical, in-depth solutions to these challenges, structured in a question-and-answer format to directly address the issues you may encounter. Our goal is to equip you with the expertise to maintain the quality and reliability of your ethyl 3-aminopropanoate hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Problem

Q1: What exactly makes ethyl 3-aminopropanoate hydrochloride hygroscopic?

A1: The hygroscopicity of ethyl 3-aminopropanoate hydrochloride stems from its molecular structure. It is a salt containing a primary amine and an ester functional group.[1] These polar groups, particularly the ammonium hydrochloride, have a strong affinity for water molecules, which are also polar. This attraction facilitates the absorption of water vapor from the ambient environment onto the surface of the solid compound.

Q2: How can I visually identify if my sample has absorbed excessive moisture?

A2: A pure, dry sample of ethyl 3-aminopropanoate hydrochloride should be a white to off-white crystalline powder or solid.[3][4] The most common visual indicators of moisture absorption are:

  • Clumping or Caking: The powder will lose its free-flowing nature and form lumps or a single solid mass.[7]

  • "Wet" or "Sticky" Appearance: The material may appear damp or sticky to the touch.

  • Partial Dissolution: In cases of significant moisture uptake, the solid may begin to dissolve and appear as a slurry or solution.

If you observe these changes, it is crucial to assume the material's purity has been compromised and take corrective action.

Section 2: Proper Storage and Handling Protocols

Q3: What is the best way to store ethyl 3-aminopropanoate hydrochloride to prevent moisture absorption?

A3: Proper storage is the first and most critical line of defense. The primary goal is to create a dry environment that minimizes contact with atmospheric moisture.[5][8]

  • Primary Container: Always keep the compound in a tightly sealed, airtight container.[5] The original manufacturer's container is often suitable if the seal is intact.

  • Secondary Enclosure (Desiccator): For long-term storage or after the original seal is broken, place the primary container inside a secondary enclosure with a desiccant. A desiccator cabinet or a sealed bag with desiccant pouches is highly effective.[7][9]

  • Storage Conditions: Store the compound in a cool, dry place.[3] Avoid areas with high humidity, such as near sinks or in non-climate-controlled storage rooms. A storage temperature of 4°C is often recommended.[3]

Q4: I need to weigh out the compound for an experiment. What is the best practice to minimize moisture exposure?

A4: The process of weighing and transferring is when the compound is most vulnerable.

  • Acclimatization: Before opening, allow the container to warm to room temperature. This prevents condensation from forming on the cold powder when exposed to warmer, moist air.

  • Minimize Exposure Time: Have all your tools (spatulas, weigh boats) ready. Open the container, quickly retrieve the required amount of material, and immediately and tightly reseal the container.[5][8]

  • Controlled Environment: If possible, handle the compound in a low-humidity environment, such as a glove box with a controlled nitrogen or argon atmosphere.[10] If a glove box is unavailable, work in a well-ventilated fume hood where the airflow can help dissipate some ambient moisture.

Section 3: Troubleshooting Compromised Samples

Q5: My ethyl 3-aminopropanoate hydrochloride has clumped together. Can I still use it?

A5: Using a clumped reagent is risky as its effective concentration is unknown due to the absorbed water. The water can also interfere with moisture-sensitive reactions.

  • For Non-Critical Applications: If the exact concentration is not critical, you can mechanically break up the clumps with a clean, dry spatula before use.[5] However, be aware that the material's properties are not fully restored.

  • For Sensitive and Quantitative Applications: It is strongly advised not to use the clumped material directly. You should first attempt to dry the compound (see Q6) and then verify its water content (see Q7) before use.

Q6: How can I dry a sample of ethyl 3-aminopropanoate hydrochloride that has absorbed moisture?

A6: Drying the compound can remove absorbed water, but it must be done carefully to avoid thermal decomposition.[5]

  • Vacuum Oven Drying: This is the preferred method. Place the material in a shallow glass dish inside a vacuum oven. Heat gently (e.g., 40-50°C) under a high vacuum for several hours. The low pressure allows water to evaporate at a lower temperature, reducing the risk of degradation.

  • Desiccator Drying: For less severe cases, placing the compound in a vacuum desiccator with a strong desiccant (like phosphorus pentoxide) for an extended period (24-48 hours) can effectively remove water.

Caution: Do not heat the compound aggressively over a Bunsen burner or in a high-temperature oven, as this can cause it to decompose or react.[5]

Section 4: Quantifying Water Content

Q7: How can I accurately determine the water content of my sample?

A7: Quantifying the water content is essential for accurate dosing and ensuring experimental reproducibility. Several analytical techniques are available.[11]

  • Karl Fischer Titration (KFT): This is the gold standard for water determination. It is a chemical method that is highly specific to water and can detect moisture content from parts-per-million (ppm) to 100%.[] This method is ideal for ensuring the quality of raw materials and final products in pharmaceutical applications.[11][]

  • Loss on Drying (LOD): This is a gravimetric method where the sample is weighed, heated to evaporate volatiles, and then weighed again.[13][14] While simpler, LOD is not specific to water and will measure the loss of any volatile substance (e.g., residual solvents).[11]

  • Thermogravimetric Analysis (TGA): TGA is a more sophisticated version of LOD that measures the change in mass of a sample as a function of temperature. It can provide more detailed information about the temperature at which mass loss occurs.

Data Presentation: Comparison of Moisture Analysis Techniques

TechniquePrincipleSpecificity for WaterSensitivityThroughputKey Considerations
Karl Fischer Titration Chemical titration based on the Bunsen reactionHigh (Specific to water)[11]High (ppm levels)[]ModerateRequires specialized equipment and reagents; highly accurate.[13]
Loss on Drying (LOD) Gravimetric measurement of mass loss upon heatingLow (Measures all volatiles)[11]Low to ModerateHighSimple and inexpensive; results can be misleading if other volatiles are present.[13][14]
Thermogravimetric Analysis (TGA) Gravimetric measurement of mass loss vs. temperatureLow to ModerateHighLowProvides detailed thermal profile; can help differentiate water from other volatiles based on boiling point.

Experimental Protocols

Protocol 1: Standard Weighing and Handling Procedure
  • Preparation: Place the sealed container of ethyl 3-aminopropanoate hydrochloride, a clean and dry spatula, and a weigh boat in a desiccator for at least 30 minutes to ensure all components are dry.

  • Acclimatization: Remove the sealed container from storage and allow it to reach ambient laboratory temperature (approx. 30-60 minutes).

  • Weighing: Tare the weigh boat on an analytical balance. Briefly open the compound's container, quickly remove the approximate amount needed, and reseal the container immediately.

  • Final Weighing: Place the removed material onto the tared weigh boat and record the mass.

  • Transfer: Immediately transfer the weighed solid to your reaction vessel.

  • Storage: Tightly wrap the cap of the primary container with parafilm and place it back inside a secondary container with active desiccant.[9]

Protocol 2: Water Content Determination by Loss on Drying (LOD)
  • Initial Weighing: Weigh a clean, dry weighing dish and record the mass (W₁).

  • Sample Addition: Add approximately 1-2 g of ethyl 3-aminopropanoate hydrochloride to the dish and record the new total mass (W₂).

  • Drying: Place the dish and sample in a vacuum oven at 50°C for 4 hours.

  • Cooling: After drying, transfer the dish to a desiccator and allow it to cool to room temperature (approx. 30 minutes).

  • Final Weighing: Re-weigh the dish and the dried sample, and record the final mass (W₃).

  • Calculation: Calculate the percentage of moisture content using the formula: % LOD = [(W₂ - W₃) / (W₂ - W₁)] * 100

Visualized Workflows

cluster_storage Optimal Storage Workflow Receive Receive New Container Inspect Inspect Seal Integrity Receive->Inspect Store Store in Cool, Dry Place (e.g., 4°C) Inspect->Store Seal OK Desiccator Place in Secondary Container with Desiccant Store->Desiccator Parafilm Seal with Parafilm After First Use Desiccator->Parafilm box_node box_node Start Sample Appears Clumped/Wet Check_Crit Is Experiment Quantitative or Moisture-Sensitive? Start->Check_Crit Use_As_Is Do Not Use or Proceed with Caution (Non-critical use only) Check_Crit->Use_As_Is No Dry_Sample Dry Sample (Vacuum Oven) Check_Crit->Dry_Sample Yes Quantify Quantify Water Content (e.g., Karl Fischer Titration) Dry_Sample->Quantify Check_Spec Is Water Content Within Specification? Quantify->Check_Spec Proceed Proceed with Experiment (Adjust mass for water content) Check_Spec->Proceed Yes Discard Discard or Re-Dry Sample Check_Spec->Discard No

Caption: Decision workflow for handling a compromised sample.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?

  • Gochujar Industries. Hygroscopic: What it Means, What You Need to Know.

  • MedChemExpress. Ethyl 3-aminopropionate hydrochloride (CarnoSyn).

  • ResolveMass Laboratories Inc. Moisture Content Analysis.

  • Alfa Chemistry. Moisture Analysis and the Test Methods.

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals.

  • Mol-Instincts. ETHYL 3-AMINOPROPANOATE HYDROCHLORIDE | CAS 4244-84-2.

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?

  • BOC Sciences. Moisture Content Determination - Wet Chemistry.

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.

  • Precisa. Moisture Determination In 3 Steps.

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-aminocrotonate.

  • Apollo Scientific. 4244-84-2 Cas No. | Ethyl 3-aminopropanoate hydrochloride.

  • ChemicalBook. Ethyl 3-aminopropanoate hydrochloride | 4244-84-2.

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-aminobutyrate hydrochloride.

  • Godavari Biorefineries Ltd. MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate.

  • Benchchem. An In-depth Technical Guide to the Fundamental Properties of Methyl 3-Aminopropanoate Hydrochloride.

  • FINETECH INDUSTRY LIMITED. Ethyl 3-aminopropanoate hydrochloride | CAS: 4244-84-2.

  • LookChem. Ethyl 3-aminopropanoate hydrochloride CAS NO.4244-84-2.

  • Inxight Drugs. Ethyl 3-aminopropanoate hydrochloride.

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Technical Support Center: Degradation Pathways of Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Aminopropionate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in stability testing. As aminopropionate hydrochloride is a class of compounds, we will use β-Alanine ethyl ester hydrochloride (a common and representative example) as our primary model throughout this document. The principles and methodologies discussed are broadly applicable to similar amino acid ester hydrochlorides.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of forced degradation studies. Our goal is to equip you with the scientific rationale behind the experimental steps, ensuring robust and reliable results in your stability-indicating method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary, theoretically-expected degradation pathways for β-Alanine ethyl ester hydrochloride?

A1: Given its chemical structure—an ethyl ester of an amino acid—the most anticipated degradation pathway is hydrolysis. This can be catalyzed by acidic or basic conditions.

  • Hydrolytic Degradation: The ester linkage is the most labile functional group. Under aqueous stress conditions (acidic or basic), it is expected to hydrolyze, yielding β-Alanine and ethanol. Base-catalyzed hydrolysis (saponification) is typically much faster and irreversible compared to the reversible acid-catalyzed hydrolysis.[1][2]

  • Oxidative Degradation: While less susceptible than molecules with more easily oxidized functional groups (like phenols or sulfides), the amino group could be a target for oxidation, potentially leading to deamination or the formation of N-oxide species. The conditions of the oxidative stress (e.g., reagent, temperature) will heavily influence the outcome.

  • Thermal Degradation: In the solid state, thermal stress might lead to complex reactions, but in solution, its primary effect is to accelerate other degradation pathways, particularly hydrolysis.[3] At very high temperatures, decarboxylation or polymerization could occur.

  • Photodegradation: Simple aliphatic amino acid esters like β-Alanine ethyl ester hydrochloride lack a significant chromophore to absorb UV-Vis light, suggesting they may be relatively stable under photolytic stress.[4] However, ICH guidelines mandate photostability testing to confirm this.[3]

Q2: Why is forced degradation testing essential for a seemingly simple molecule like this?

A2: Forced degradation (or stress testing) is a regulatory requirement and a critical component of drug development for several reasons.[5] It helps to:

  • Identify Potential Degradants: It elucidates the likely degradation products that could form during manufacturing, storage, or administration.

  • Establish Degradation Pathways: Understanding how the molecule degrades is fundamental to improving its stability and developing a stable formulation.[3][5]

  • Develop Stability-Indicating Methods: The core purpose is to generate degradation products to challenge the analytical method (typically HPLC). A true stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[6][7]

  • Assess the Intrinsic Stability: It reveals the molecule's inherent vulnerabilities, informing handling, storage, and packaging requirements.

Q3: What are the recommended starting conditions for stress testing β-Alanine ethyl ester hydrochloride?

A3: The goal is to achieve 5-20% degradation of the API. Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world stability.[8] Recommended starting points are:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[9]

  • Base Hydrolysis: 0.1 M NaOH at room temperature for a few hours (this reaction is expected to be fast).[9]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal: 80°C for 48 hours (solid state and in solution).[3]

  • Photolytic: ICH Q1B conditions (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3]

These conditions should be adjusted based on initial results to achieve the target degradation level.

Q4: Which analytical techniques are best suited for analyzing the degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability-indicating assays.[6][10]

  • HPLC with UV/PDA: A Photodiode Array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants.[6]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio (m/z) data, which helps in determining their molecular weights and fragmentation patterns.[10][11]

Troubleshooting Guide

Q5: I performed acid hydrolysis and see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. How can I confirm its identity?

A5: This is a common and expected outcome. The new peak is very likely the primary hydrolysis product, β-Alanine .

Causality: In reverse-phase chromatography, retention is primarily driven by hydrophobicity. The parent compound, β-Alanine ethyl ester, is more hydrophobic than its hydrolysis product, β-Alanine (which is a zwitterionic amino acid). Therefore, β-Alanine will have less affinity for the C18 stationary phase and will elute earlier.

Troubleshooting Steps:

  • Co-injection: Prepare a solution of an authentic β-Alanine reference standard and inject it. Then, "spike" your degraded sample with this standard and inject again. If the peak of interest increases in area and remains a single, sharp peak, this provides strong evidence that the degradant is β-Alanine.

  • Mass Spectrometry (LC-MS): Analyze the degraded sample using LC-MS. The mass of the new peak should correspond to the molecular weight of β-Alanine (89.09 g/mol ). You would look for an [M+H]⁺ ion at m/z 90.09.

  • Check Mass Balance: Quantify the amount of API lost and the amount of the new peak formed. A good mass balance (typically 95-105%) indicates that the observed degradant is the major product of the API degradation.

Q6: After oxidative stress with hydrogen peroxide (H₂O₂), my chromatogram shows a distorted baseline and poor peak shape. What is causing this?

A6: Residual hydrogen peroxide in the sample is likely the culprit. H₂O₂ can interfere with chromatographic analysis in several ways.

Causality:

  • UV Absorbance: H₂O₂ has some UV absorbance at lower wavelengths (<230 nm), which can cause baseline drift or noise.

  • Column Damage: High concentrations of residual oxidants can potentially damage the stationary phase over time, especially at elevated temperatures.

  • On-Column Reactions: Residual H₂O₂ can continue to react with the sample or mobile phase components within the HPLC system.

Troubleshooting Steps:

  • Sample Dilution: The simplest approach is to dilute the sample significantly with the mobile phase before injection. This often reduces the H₂O₂ concentration to a level where it no longer interferes.

  • Quenching the Reaction: Before dilution and injection, the excess H₂O₂ can be quenched. Add a small amount of a freshly prepared aqueous solution of sodium bisulfite or sodium thiosulfate to the sample and vortex. This will neutralize the peroxide. Caution: Inject a blank of the quenching agent to ensure it doesn't introduce any interfering peaks.

  • Optimize HPLC Method: Ensure your method uses a detection wavelength where H₂O₂ has minimal absorbance (e.g., >240 nm), if compatible with your analyte.

Q7: My experiment under basic conditions (0.1 M NaOH) showed almost 100% degradation within an hour. How can I study this pathway effectively?

A7: This result is expected, as base-catalyzed ester hydrolysis (saponification) is a very rapid reaction. To study the kinetics and avoid complete degradation, you need to use milder conditions.

Causality: The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This mechanism is much more efficient than the acid-catalyzed pathway, which involves protonation of the carbonyl oxygen first.

Troubleshooting Steps:

  • Reduce Temperature: Perform the study at a lower temperature (e.g., in an ice bath at 0-4°C) to slow down the reaction rate.

  • Reduce Base Concentration: Use a more dilute solution of NaOH (e.g., 0.01 M or even 0.001 M).

  • Reduce Time: Take multiple time points at very short intervals (e.g., 5, 15, 30, and 60 minutes) to capture the degradation profile before it reaches completion.

  • Neutralize Before Injection: It is crucial to neutralize the sample with an equivalent amount of acid (e.g., HCl) immediately after the desired time point to stop the reaction. This also protects the HPLC column from the high pH.

Experimental Protocols & Data

Summary of Stress Conditions and Expected Degradants

The following table summarizes the typical stress conditions for β-Alanine ethyl ester hydrochloride and the primary degradant expected.

Stress ConditionReagent/ParametersExpected Major Degradation ProductPrimary Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°Cβ-AlanineEster Hydrolysis
Base Hydrolysis 0.01 M - 0.1 M NaOH, 4-25°Cβ-AlanineEster Hydrolysis (Saponification)
Oxidation 3-6% H₂O₂, Room TempPotential N-oxides or deamination productsOxidation
Thermal 80°C (solid & solution)β-Alanine (in solution)Primarily accelerates hydrolysis
Photolytic ICH Q1B ConditionsNo significant degradation expectedPhotolysis
Diagram: Primary Hydrolytic Degradation Pathway

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Parent_Acid β-Alanine Ethyl Ester HCl Products_Acid β-Alanine + Ethanol Parent_Acid->Products_Acid H₃O⁺ / H₂O (Heat, Reversible) Parent_Base β-Alanine Ethyl Ester HCl Products_Base β-Alanine Sodium Salt + Ethanol Parent_Base->Products_Base NaOH / H₂O (Fast, Irreversible)

Caption: Acid and base-catalyzed hydrolytic pathways for β-Alanine ethyl ester HCl.

Protocol 1: Forced Degradation Experimental Workflow

This protocol provides a generalized workflow for conducting a forced degradation study.

1. Stock Solution Preparation:

  • Accurately weigh and dissolve β-Alanine ethyl ester hydrochloride in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

2. Application of Stress:

  • For Hydrolysis/Oxidation: Transfer a known volume of the stock solution into separate vials. Add an equal volume of the stressor (e.g., 0.2 M HCl to get a final concentration of 0.1 M HCl).

  • Control Sample: Prepare a control by adding an equal volume of the solvent (e.g., water) instead of the stressor.

  • Incubate the vials (stressed and control) at the desired temperature for a specified time.

  • At each time point, withdraw an aliquot.

3. Neutralization and Dilution:

  • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples (including control, thermal, and oxidative) to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase.

4. HPLC Analysis:

  • Inject the samples into a validated stability-indicating HPLC system.

  • Analyze the chromatograms for new peaks, loss of API area, and peak purity of the parent peak.

5. Data Evaluation:

  • Calculate the percentage degradation of the API.

  • Determine the relative retention times (RRT) of all new peaks.

  • If using LC-MS, tentatively identify the structures of the degradants.

  • Calculate the mass balance to account for the degraded API.

Diagram: Experimental Workflow for Stress Testing

G A Prepare API Stock Solution (e.g., 1 mg/mL in H₂O) B Aliquot into Vials for Each Stress Condition (Acid, Base, etc.) A->B C Add Stressor & Incubate (e.g., add HCl, heat to 60°C) B->C D Withdraw Samples at Defined Time Points C->D E Neutralize & Dilute Sample to Target Concentration D->E F Analyze via HPLC-PDA/MS E->F G Identify Degradants & Calculate Mass Balance F->G

Caption: General workflow for a forced degradation experiment.

References

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. (2023). Research J. Pharm. and Tech. Available at: [Link]

  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. (2012). Google Patents.
  • Stress Testing to Assess Stability Differences among the Physical Forms of an Active Substance. (2013). Aschimfarma. Available at: [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharma Times. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. (2011). ResearchGate. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Available at: [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. (2024). IJCRT.org. Available at: [Link]

  • Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. (2000). Semantic Scholar. Available at: [Link]

  • Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. (2011). PubMed. Available at: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Enzymatic hydrolysis of alpha-alpha diglycylaminopropionic acid hydrochloride. (1947). PubMed. Available at: [Link]

  • The oxidation of amino alcohols. (1938). ThinkIR - University of Louisville. Available at: [Link]

  • Kinetics of the Reaction of a-Chloro Aliphatic Acids with Aqueous Ammonia. (1975). J-STAGE. Available at: [Link]

  • Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study. (2022). PubMed. Available at: [Link]

  • 2-Aminopropanoic Acid. (2025). ChemBK. Available at: [Link]

  • Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. (n.d.). Request PDF. Available at: [Link]

  • Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. (2005). PubMed. Available at: [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. (2016). PMC. Available at: [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Available at: [Link]

  • Introduction to Hydrolysis. (n.d.). Waters Corporation. Available at: [Link]

  • Stress testing of drug substances of herbal origin. (2015). OMICS International. Available at: [Link]

  • An Overview of Degradation Strategies for Amitriptyline. (2024). MDPI. Available at: [Link]

  • Photodegradation of amiloride in aqueous solution. (1988). PubMed. Available at: [Link]

  • Photodegradation of amiloride in aqueous solution. (1988). ResearchGate. Available at: [Link]

  • analysis and characterization of ampicillin degradation products in pharmaceutical samples by lc-ms. (2011). prp-unicamp. Available at: [Link]

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Technical Support Center: Enhancing Membrane Permeability of Aminopropionate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the membrane permeability of aminopropionate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common experimental challenges. Here, we synthesize technical accuracy with field-proven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working to improve the membrane permeability of aminopropionate derivatives.

Q1: Why do many aminopropionate derivatives exhibit poor membrane permeability?

Aminopropionate derivatives often possess physicochemical properties that hinder their ability to efficiently cross biological membranes. Key factors include:

  • High Polarity: The presence of amino and carboxyl groups contributes to high polarity, which is unfavorable for partitioning into the lipophilic interior of the cell membrane. Many nucleoside analogues, for example, exhibit poor oral bioavailability due to their high polarity and low intestinal permeability.[1]

  • Low Lipophilicity: A low octanol-water partition coefficient (logP) is often indicative of poor membrane permeability.[2][3] Lipophilicity is a crucial factor influencing how a drug partitions between lipid and aqueous environments, which fundamentally shapes its absorption and distribution.[2][3]

  • Molecular Size: Larger molecules generally exhibit lower permeability as they face greater resistance when passing through the lipid bilayer.[4][5] Molecules with a molecular weight of less than 500 Daltons generally have higher permeability.[4][6][7]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede passive diffusion across the membrane.[6][7][8]

  • Efflux Transporter Substrates: Many derivatives are recognized by and actively transported out of cells by efflux pumps like P-glycoprotein (P-gp), reducing net intracellular accumulation.[9][10][11][12]

These characteristics often lead to a classification of these compounds as BCS (Biopharmaceutics Classification System) Class III drugs, which are characterized by high solubility but low permeability.[13][14][15]

Q2: What is the first step I should take to assess the membrane permeability of my aminopropionate derivative?

A crucial first step is to evaluate the compound's physicochemical properties in the context of established guidelines like Lipinski's Rule of Five.[2][6][7][8] This rule provides a framework for predicting the "drug-likeness" of a compound for oral administration.

Lipinski's Rule of Five Criteria Guideline for Good Permeability Rationale
Molecular Weight < 500 DaltonsSmaller molecules generally diffuse more readily across cell membranes.[4]
LogP (Lipophilicity) < 5A measure of the compound's partitioning between an oily and an aqueous phase. An optimal range is often cited as 1.35-1.8 for good oral absorption.[3]
Hydrogen Bond Donors ≤ 5A higher number of hydrogen bond donors increases the energy required to move from an aqueous to a lipid environment.[6][7]
Hydrogen Bond Acceptors ≤ 10Similar to donors, a high number of acceptors can hinder membrane permeation.[6][7]

Actionable Insight: If your aminopropionate derivative violates one or more of these rules, it is a strong indicator that you will need to employ strategies to enhance its permeability.

Q3: What are the most common in vitro models for assessing intestinal permeability?

Several in vitro models are widely used to predict the intestinal absorption of drug candidates:

  • Caco-2 Cell Monolayers: This is considered the gold standard for in vitro intestinal models.[16][17] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, including the formation of tight junctions and the expression of various transporters.[18]

  • Madin-Darby Canine Kidney (MDCK) Cells: These cells are another popular choice, particularly for their rapid formation of tight monolayers.[17]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with lipids, to an acceptor compartment.[19] It is a high-throughput method for assessing passive diffusion.[19]

Model Advantages Disadvantages
Caco-2 Cells Gold standard, expresses transporters, good correlation with human absorption for many compounds.[16][17][18]Long culture time (21 days), may have overly tight junctions leading to under-prediction of paracellular transport.[17]
MDCK Cells Faster growing than Caco-2 cells.Non-human origin, may not express all relevant human transporters.[17]
PAMPA High-throughput, cost-effective, measures only passive diffusion.[19]Does not account for active transport or metabolism.[19]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My aminopropionate derivative shows high solubility but consistently low permeability in the Caco-2 assay.

Potential Causes & Solutions:

  • High Polarity and Low Lipophilicity:

    • Explanation: The inherent polarity of the amino and carboxyl groups is likely preventing the compound from effectively partitioning into and diffusing across the lipid bilayer of the Caco-2 cell membranes.

    • Solution: Prodrug Approach. A highly effective strategy is to temporarily mask the polar functional groups through chemical modification, creating a more lipophilic "prodrug." This prodrug can more easily cross the cell membrane and then be converted back to the active parent drug by intracellular enzymes.[1][20][21][22][23] Common prodrug strategies include:

      • Esterification: Converting a carboxylic acid to an ester can significantly increase lipophilicity.[22]

      • Amidation: Forming an amide from a primary or secondary amine can also enhance membrane permeability.[22]

      • Amino Acid Conjugation: Attaching another amino acid or a dipeptide can sometimes leverage specific amino acid transporters to facilitate uptake.[24][25]

  • Active Efflux:

    • Explanation: Your compound may be a substrate for efflux pumps like P-gp, which are expressed on the apical side of Caco-2 cells. These pumps actively transport the compound back into the donor compartment, resulting in low net permeability.

    • Solution: Co-administration with an Efflux Pump Inhibitor. To determine if efflux is the issue, run the Caco-2 assay with and without a known P-gp inhibitor, such as verapamil or cyclosporine A. A significant increase in permeability in the presence of the inhibitor strongly suggests that your compound is an efflux substrate.

Problem 2: The permeability of my derivative is highly variable between experiments.

Potential Causes & Solutions:

  • Inconsistent Caco-2 Monolayer Integrity:

    • Explanation: The tightness of the Caco-2 cell monolayer is critical for reproducible permeability data. Variations in cell seeding density, passage number, or culture conditions can lead to inconsistent monolayer integrity.

    • Solution: Monitor Transepithelial Electrical Resistance (TEER). TEER is a measure of the electrical resistance across the cell monolayer and is a direct indicator of tight junction formation.[16] Establish a consistent TEER value that indicates a confluent and well-differentiated monolayer before starting your permeability experiments. Discard any monolayers that do not meet this criterion.

  • Compound Instability:

    • Explanation: The aminopropionate derivative may be unstable in the assay buffer, leading to degradation over the course of the experiment.

    • Solution: Assess Compound Stability. Before conducting permeability studies, incubate your compound in the assay buffer for the same duration as the experiment and analyze for degradation using a suitable analytical method like HPLC. If instability is observed, you may need to adjust the buffer composition or the duration of the assay.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the steps for assessing the bidirectional permeability of an aminopropionate derivative across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound (aminopropionate derivative)

  • Lucifer yellow (paracellular integrity marker)

  • Analytical method for quantifying the test compound (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the monolayers using an epithelial voltohmmeter. Values should be consistent and within the laboratory's established range for confluent monolayers.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the paracellular pathway. The apparent permeability (Papp) of Lucifer yellow should be low (typically <1.0 x 10⁻⁶ cm/s).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add HBSS containing the test compound to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh HBSS.

    • At the end of the experiment, take a sample from the apical compartment.

  • Permeability Experiment (Basolateral to Apical):

    • Repeat the procedure in step 3, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

      • An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput method for assessing passive permeability.

Materials:

  • 96-well PAMPA plate (with a filter membrane)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating:

    • Add the lipid solution to the filter membrane of the donor wells and allow it to impregnate for at least 5 minutes.

  • Preparation of Solutions:

    • Prepare a solution of the test compound in PBS (donor solution).

    • Add fresh PBS to the acceptor wells.

  • Permeability Assay:

    • Add the donor solution to the donor wells.

    • Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using an appropriate equation that accounts for the experimental conditions.

Visualizations and Data

Workflow for Enhancing Membrane Permeability

Enhancing_Membrane_Permeability cluster_0 Initial Assessment cluster_1 Permeability Assays cluster_2 Optimization Strategies cluster_3 Outcome Start Start with Aminopropionate Derivative Lipinski Evaluate Physicochemical Properties (Lipinski's Rule of 5) Start->Lipinski Decision Violates Rules? Lipinski->Decision Caco2 Caco-2 Permeability Assay Decision->Caco2 Yes PAMPA PAMPA for Passive Diffusion Decision->PAMPA Yes Efflux Assess Active Efflux (with inhibitors) Caco2->Efflux Prodrug Prodrug Synthesis (Esterification, Amidation) Caco2->Prodrug Low Permeability End Optimized Permeability Caco2->End Acceptable Permeability Structure Structure-Permeability Relationship Studies PAMPA->Structure Efflux->Prodrug High Efflux Prodrug->Caco2 Re-evaluate Formulation Formulation Approaches (e.g., Lipid-based) Formulation->Caco2 Re-evaluate Structure->Prodrug Design New Analogs

Caption: A workflow diagram illustrating the process of assessing and enhancing the membrane permeability of aminopropionate derivatives.

Key Factors Influencing Membrane Permeability

Permeability_Factors cluster_Physicochemical Physicochemical Properties cluster_Biological Biological Factors Permeability Membrane Permeability Lipophilicity Lipophilicity (LogP) Lipophilicity->Permeability Size Molecular Size (MW) Size->Permeability HBD Hydrogen Bond Donors HBD->Permeability HBA Hydrogen Bond Acceptors HBA->Permeability Efflux Efflux Pumps (e.g., P-gp) Efflux->Permeability Metabolism Metabolic Stability Metabolism->Permeability Transporters Uptake Transporters Transporters->Permeability

Caption: A diagram showing the key physicochemical and biological factors that influence the membrane permeability of a drug candidate.

References

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC. (n.d.).
  • Dadwal, S., Kumar, R., & Wadhwa, S. (n.d.). Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. Jetir.Org.
  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis.
  • Emerging advances in intestinal models for in vitro preclinical research. (n.d.).
  • Bioavailability Enhancement: Drug Permeability Enhancement. (2025, September 17). JoVE.
  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel.
  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.).
  • Prodrug strategies for enhancing the percutaneous absorption of drugs. (2014, December 12). PubMed.
  • Lipinski's Rule of 5. (n.d.). GARDP Revive.
  • The Role of Intestinal Efflux Transporters In Drug Absorption. (n.d.). Sigma-Aldrich.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, June 14). Journal of Applied Pharmaceutical Science.
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (n.d.). PMC.
  • Lipinski's rule of five. (n.d.). Wikipedia.
  • Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies. (2024, September 30). WuXi AppTec DMPK.
  • Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches. (2019, August 13). MDPI.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). PMC.
  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (n.d.). SCIRP.
  • Bioavailability Enhancement Service & Permeability Solutions. (n.d.). Vici Health Sciences.
  • Development of an Improved 3D in vitro Intestinal Model to Perform Permeability Studies of Paracellular Compounds. (2020, September 16). Frontiers.
  • Simple rules for passive diffusion through the nuclear pore complex. (n.d.). PMC.
  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). (2017, February 3). ResearchGate.
  • Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein. (2020, February 20). PMC.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI.
  • The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. (n.d.).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Human Small Intestinal Tissue Models to Assess Barrier Permeability: Comparative Analysis of Caco-2 Cells, Jejunal and Duodenal Enteroid-Derived Cells, and EpiIntestinalTM Tissues in Membrane-Based Cultures with and Without Flow. (2025, July 28). PMC.
  • Role of efflux pumps and metabolising enzymes in drug delivery. (2005, July 15). PubMed - NIH.
  • Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. (n.d.). Semantic Scholar.
  • Does molecular weight influence the rate of diffusion? (n.d.). Homework.Study.com.
  • Formulation Development for BCS Class III Drugs. (2025, March 4). YouTube.
  • Passive diffusion – Knowledge and References. (n.d.). Taylor & Francis.
  • Efflux Pump | Overview & Research Examples. (n.d.).
  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2021, December 2). Frontiers.
  • Efflux pump. (n.d.). Wikipedia.
  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. (n.d.). Request PDF.
  • Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery. (2012, September 1). PubMed.
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). PMC.
  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (2019, March 19).
  • Grand challenges in oral drug delivery. (2025, February 19). Frontiers.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). PMC.
  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021, May 7).
  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. (2023, February 1). PMC.
  • Recent innovations in oral drug delivery systems: Examining current challenges and future opportunities for enhanced therapeutic. (2022, December 27). ScienceScholar.
  • Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. (2022, November 10). MDPI.
  • Amino acid derivatives as transdermal permeation enhancers. (n.d.). Sci-Hub.
  • Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. (2022, April 9). MDPI.
  • Amino Acids in the Development of Prodrugs. (n.d.). PMC.
  • Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. (2022, November 10). PubMed.
  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (n.d.). MDPI.

Sources

Technical Support Center: Synthesis and Purification of Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purity bottlenecks during the synthesis of aminopropionate hydrochloride derivatives (such as methyl or ethyl 3-aminopropionate hydrochloride). These compounds are indispensable building blocks in peptide chemistry, proteomics research, and drug development[1]. However, their zwitterionic precursors and intensely hygroscopic nature often lead to complex impurity profiles[2].

This guide is designed to move beyond basic instructions. Here, we explore the mechanistic causality behind common synthetic failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and analytically sound.

Diagnostic Workflow for Impurity Resolution

Before attempting purification, it is critical to diagnose the exact nature of the impurity. The flowchart below outlines the visual and analytical cues that dictate the correct corrective action.

G Start Crude Aminopropionate HCl Diagnostic Diagnostic Profiling (NMR, Karl Fischer, Visual) Start->Diagnostic Imp_Insoluble Insoluble Matter (Unreacted β-Alanine) Diagnostic->Imp_Insoluble Visual / Turbidity Imp_Moisture Deliquescence / Paste (Absorbed Moisture) Diagnostic->Imp_Moisture Karl Fischer / Visual Imp_Organic Organic Impurities (Amides / Dimers) Diagnostic->Imp_Organic Extra NMR Peaks Act_HotFilter Hot Filtration in MeOH Imp_Insoluble->Act_HotFilter Act_Desiccate Vacuum Desiccation over P2O5 Imp_Moisture->Act_Desiccate Act_Recryst Recrystallization (MeOH / Diethyl Ether) Imp_Organic->Act_Recryst Pure Purified Product (>99% Purity) Act_HotFilter->Pure Act_Desiccate->Pure Act_Recryst->Pure

Diagnostic and purification workflow for aminopropionate hydrochloride derivatives.

Troubleshooting FAQs: Synthesis & Impurity Profiling

Q1: I am observing unreacted β-alanine in my final product after esterification with thionyl chloride. How can I drive the reaction to completion and remove this impurity? A1:

  • Causality: β-alanine is a zwitterion and has exceptionally poor solubility in methanol or ethanol at room temperature. If the thionyl chloride (SOCl₂) is added too rapidly, localized side reactions can occur. More importantly, insufficient reflux time prevents complete conversion[3].

  • Solution: Ensure a minimum of 2-3 hours of reflux. Because unreacted β-alanine is practically insoluble in cold organic solvents, you can remove it by dissolving the crude product in minimal hot methanol, performing a hot filtration to mechanically remove the insoluble β-alanine, and then proceeding with crystallization[1].

Q2: My ¹H-NMR spectrum shows extra peaks in the aliphatic region that do not correspond to the target ester. What are these? A2:

  • Causality: These are likely N-alkylation or self-condensation (amide formation) byproducts. If the HCl concentration drops during the reaction or workup, the free amine of the ester can act as a nucleophile, reacting with another ester molecule to form a dimer.

  • Solution: Maintain strictly acidic conditions and a stoichiometric excess of HCl/SOCl₂ to ensure the amine remains fully protonated (as the non-nucleophilic ammonium salt) throughout the synthesis.

Q3: My synthesized methyl 3-aminopropionate hydrochloride turned into a sticky paste overnight. How do I recover it? A3:

  • Causality: These hydrochloride salts are intensely hygroscopic[4]. When exposed to ambient humidity, they absorb water, which not only causes a phase transition to a deliquescent paste but also promotes slow acid-catalyzed hydrolysis of the ester back to β-alanine.

  • Solution: Immediately transfer the paste to a vacuum desiccator containing phosphorus pentoxide (P₂O₅). Apply high vacuum for 24-48 hours. The P₂O₅ acts as an irreversible water sink. For long-term storage, store under argon or nitrogen in a tightly sealed container at 4°C[2].

Q4: What is the most reliable solvent system for recrystallizing ethyl or methyl 3-aminopropionate hydrochloride? A4:

  • Causality: The target compound is highly polar and soluble in short-chain alcohols but insoluble in ethers. Using a binary solvent system of Methanol/Diethyl Ether leverages this solubility gradient. The alcohol dissolves the salt, and the slow addition of the ether (antisolvent) reduces the dielectric constant of the medium, selectively forcing the highly crystalline hydrochloride salt to precipitate while leaving neutral or less polar impurities in the mother liquor[2].

Quantitative Data & Benchmarks

To ensure accurate diagnostic profiling and purification optimization, reference the quantitative benchmarks below.

Table 1: ¹H-NMR Diagnostic Shifts (in D₂O)
Compound / ImpurityKey ¹H-NMR Shifts (ppm)Diagnostic Significance
Methyl 3-aminopropionate HCl ~2.8 (t, 2H), ~3.3 (t, 2H), ~3.7 (s, 3H)Target product confirmation.
Unreacted β-Alanine ~2.6 (t, 2H), ~3.2 (t, 2H)Indicates incomplete esterification; requires hot filtration.
Residual Moisture ~4.8 (broad singlet)Indicates hygroscopic water absorption; requires desiccation.
Dimer/Amide Byproducts ~2.4 - 2.6 (multiplets)Indicates loss of acidic conditions; requires recrystallization.
Table 2: Solubility Profile for Purification Optimization
SolventTarget Ester HCl Solubilityβ-Alanine SolubilityOrganic ImpuritiesRole in Purification
Methanol (Hot) Very HighVery LowHighPrimary dissolution solvent.
Methanol (Cold) HighInsolubleModerateUsed for hot filtration.
Diethyl Ether InsolubleInsolubleHighAntisolvent for crystallization.
Water Very HighHighLowAvoid (causes hydrolysis).

Validated Experimental Methodologies

A self-validating protocol ensures that each step inherently confirms its own success. Follow these rigorously designed methodologies to guarantee high-purity yields.

Protocol A: Synthesis via Thionyl Chloride Esterification
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1.0 equivalent of β-alanine and anhydrous methanol (5 mL/mmol).

  • Activation: Cool the suspension to 0°C in an ice bath. Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic reaction and prevents the thermal degradation of the solvent or starting materials[3].

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 3 to 4 hours.

    • Self-Validation: The transition from a cloudy suspension to a completely clear, homogeneous solution visually validates that the β-alanine has been fully consumed and converted to the soluble ester hydrochloride[1].

  • Concentration: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Trituration: Triturate the crude oily residue with cold tert-butyl methyl ether (TBME) to induce crystallization, yielding the crude product for subsequent recrystallization.

Protocol B: Self-Validating Recrystallization
  • Dissolution: Suspend 10 g of crude methyl 3-aminopropionate hydrochloride in 15 mL of anhydrous methanol in an Erlenmeyer flask.

  • Heating: Heat the mixture to 60°C under continuous stirring until the solvent boils gently.

    • Causality: The highly polar hydrochloride salt dissolves readily in hot methanol, whereas zwitterionic unreacted β-alanine remains insoluble.

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed Buchner funnel.

    • Self-Validation: The collection of white, crystalline residue on the filter paper mechanically validates the successful isolation and removal of unreacted starting material.

  • Antisolvent Addition: Transfer the clear filtrate to a clean flask. While stirring, dropwise add anhydrous diethyl ether (approx. 30-40 mL) until a faint, persistent turbidity is observed.

    • Causality: Diethyl ether lowers the dielectric constant of the solution, selectively forcing the ionic hydrochloride salt out of solution while organic impurities remain dissolved[2].

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (0-4°C) for 2 hours.

  • Recovery: Filter the resulting white crystals under vacuum, wash with 10 mL of ice-cold diethyl ether, and dry in a vacuum desiccator over P₂O₅ for 24 hours to yield >99% pure product[4].

References

  • BenchChem - β-Alanine Methyl Ester Hydrochloride: A Comprehensive Technical Guide.1

  • BenchChem - An In-depth Technical Guide to the Fundamental Properties of Methyl 3-Aminopropanoate Hydrochloride.2

  • SciELO México - Highly Diastereoselective Addition of a Racemic β-Alanine Enolate Derivative to Electrophiles.3

  • Thermo Fisher Scientific - CAS RN | 3196-73-4 (beta-Alanine methyl ester hydrochloride, 98%).4

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of Ethyl 2-Aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of ethyl 2-aminopropanoate hydrochloride, a common building block in synthetic chemistry. We will explore the key spectral features, compare it with its free base form and a related amino acid ester, and provide a detailed experimental protocol to ensure high-quality data acquisition.

The Foundational Principles of 1H NMR in the Context of Amino Acid Esters

Before delving into the spectrum of ethyl 2-aminopropanoate hydrochloride, it is crucial to understand the fundamental principles that govern the chemical shifts, multiplicities, and coupling constants observed in the 1H NMR spectrum. The position of a proton's resonance (chemical shift, δ) is primarily influenced by its local electronic environment. Electron-withdrawing groups, such as the carbonyl group (C=O) and the protonated amine (NH3+), deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons, results in the splitting of NMR signals into multiplets. The number of peaks in a multiplet is described by the n+1 rule, where 'n' is the number of neighboring protons. The distance between the peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity of atoms.

Analysis of the 1H NMR Spectrum of Ethyl 2-Aminopropanoate Hydrochloride

The 1H NMR spectrum of ethyl 2-aminopropanoate hydrochloride, typically recorded in a deuterated solvent like chloroform (CDCl3) or deuterium oxide (D2O), exhibits distinct signals corresponding to the different sets of protons in the molecule.

A representative 1H NMR spectrum of ethyl 2-aminopropanoate hydrochloride in CDCl3 displays the following key features[1][2]:

  • A triplet corresponding to the methyl protons (CH3) of the ethyl group.

  • A quartet corresponding to the methylene protons (CH2) of the ethyl group.

  • A doublet corresponding to the methyl protons (CH3) of the propanoate backbone.

  • A quartet corresponding to the methine proton (CH) of the propanoate backbone.

  • A broad signal for the ammonium protons (NH3+).

The table below summarizes the typical chemical shifts, multiplicities, and coupling constants for ethyl 2-aminopropanoate hydrochloride.

Proton Assignment Chemical Shift (δ, ppm) in CDCl3 Multiplicity Coupling Constant (J, Hz) Integration
Ethyl -CH3~1.30Triplet~7.13H
Propanoate -CH3~1.73Doublet~7.23H
Ethyl -CH2-~4.28Quartet~7.12H
Propanoate -CH-~4.26Quartet~7.21H
Ammonium -NH3+~8.69Broad Singlet-3H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The quartet for the alpha-proton of the propanoate backbone is a result of its coupling to the three protons of the adjacent methyl group. Similarly, the doublet for the propanoate methyl group arises from its coupling to the single alpha-proton. The ethyl group's methylene protons appear as a quartet due to coupling with the terminal methyl protons, which in turn appear as a triplet.

Caption: Structure of Ethyl 2-Aminopropanoate Hydrochloride.

Comparative Analysis: Hydrochloride Salt vs. Free Base

The protonation of the amine group to form the hydrochloride salt has a significant impact on the 1H NMR spectrum. The positively charged ammonium group is strongly electron-withdrawing, leading to a deshielding effect on the neighboring protons.

Proton Assignment Approx. δ (ppm) - Hydrochloride Approx. δ (ppm) - Free Base Shift Difference (Δδ)
Propanoate -CH-~4.26~3.5-3.7~ +0.6 to +0.8
Propanoate -CH3~1.73~1.3-1.4~ +0.3 to +0.4

This comparison clearly illustrates that the protons alpha and beta to the amine group experience a significant downfield shift upon protonation. This deshielding effect is a key diagnostic feature when distinguishing between the free amine and its salt form.

Spectral_Comparison cluster_0 Ethyl 2-Aminopropanoate (Free Base) cluster_1 Ethyl 2-Aminopropanoate Hydrochloride Free_Base α-H: ~3.5-3.7 ppm β-H: ~1.3-1.4 ppm Hydrochloride α-H: ~4.26 ppm β-H: ~1.73 ppm Free_Base->Hydrochloride Protonation (Downfield Shift)

Caption: Effect of Protonation on 1H NMR Chemical Shifts.

Comparison with an Alternative: Glycine Ethyl Ester Hydrochloride

To further contextualize the spectrum of ethyl 2-aminopropanoate hydrochloride, a comparison with glycine ethyl ester hydrochloride is instructive. Glycine is the simplest amino acid, lacking a side chain.

Compound α-Proton(s) δ (ppm) in D2O Multiplicity
Ethyl 2-Aminopropanoate HCl~4.03Quartet
Glycine Ethyl Ester HCl~3.93Singlet

The most striking difference is the multiplicity of the alpha-proton signal. In ethyl 2-aminopropanoate hydrochloride, the alpha-proton is a quartet due to coupling with the adjacent methyl group. In contrast, the alpha-protons of glycine ethyl ester hydrochloride appear as a singlet because there are no protons on an adjacent carbon. This highlights how 1H NMR spectroscopy can readily differentiate between even closely related amino acid esters based on their substitution patterns.

Experimental Protocol for High-Quality 1H NMR Data Acquisition

Achieving a high-resolution and artifact-free 1H NMR spectrum requires careful sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of ethyl 2-aminopropanoate hydrochloride into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or D2O). The choice of solvent is critical; CDCl3 is suitable for many organic salts, while D2O can be used for highly polar compounds and will exchange with the labile NH3+ protons, causing their signal to disappear.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filtering (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using a standard single-pulse experiment.

    • Ensure a sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak to its known value (e.g., CHCl3 at 7.26 ppm).

NMR_Workflow A 1. Weigh Sample (5-10 mg) B 2. Add Deuterated Solvent (0.6-0.7 mL) A->B C 3. Dissolve Sample B->C D 4. Filter into NMR Tube C->D E 5. Spectrometer Setup (Lock & Shim) D->E F 6. Acquire 1H Spectrum E->F G 7. Process Data (FT, Phase, Baseline, Calibrate) F->G

Caption: Experimental Workflow for 1H NMR Spectroscopy.

Conclusion

The 1H NMR spectrum of ethyl 2-aminopropanoate hydrochloride provides a wealth of structural information that is readily interpretable with a foundational understanding of chemical shifts and spin-spin coupling. By comparing its spectrum to that of its free base and other amino acid esters like glycine ethyl ester hydrochloride, researchers can gain valuable insights into the effects of protonation and substitution on the chemical environment of protons. Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data, which is the bedrock of accurate structural elucidation in chemical research and drug development.

References

Sources

A Comparative Guide to HPLC Method Validation for Aminopropionate Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis (assay) of methyl 3-aminopropanoate hydrochloride, also known as β-alanine methyl ester hydrochloride. As a crucial building block in pharmaceutical synthesis, the accurate and precise quantification of this compound is paramount for quality control and reaction monitoring.[1]

We will explore the analytical challenges posed by this small, polar molecule and compare two primary chromatographic strategies: traditional Reversed-Phase (RP-HPLC) and modern Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step protocols but also the fundamental rationale behind methodological choices. All validation procedures are grounded in the internationally recognized ICH Q2(R1) guidelines to ensure scientific rigor and data integrity.[2][3][4]

Chapter 1: Selecting the Optimal Chromatographic Strategy

The physicochemical properties of aminopropionate hydrochloride—high polarity, low molecular weight, and the absence of a strong UV chromophore—present a significant challenge for conventional HPLC methods.[1] The primary obstacle in RP-HPLC is achieving adequate retention on nonpolar stationary phases like C18.[5][6]

Method A: The Reversed-Phase (RP-HPLC) Approach

RP-HPLC separates molecules based on their hydrophobicity.[5] Highly polar analytes like aminopropionate hydrochloride have a strong affinity for the polar mobile phase and weak interaction with the nonpolar C18 stationary phase, often resulting in elution at or near the void volume.

  • Mechanistic Approach: To overcome poor retention, one might employ highly aqueous mobile phases (e.g., >95% water). However, this can lead to "phase dewetting" or collapse in traditional C18 columns, causing dramatic loss of retention. Modern solutions involve using columns with polar-embedded or polar-endcapped functionalities, which are designed to maintain a hydrated surface and prevent phase collapse.[6][7] Another strategy is the use of ion-pairing agents (e.g., trifluoroacetic acid, TFA) to form a more hydrophobic complex with the analyte, thereby increasing retention.

  • Limitations: Ion-pairing agents are often not compatible with mass spectrometry (MS) due to ion suppression and can be difficult to wash out of the column, leading to long equilibration times and method inflexibility.[8]

Method B: The Hydrophilic Interaction (HILIC) Approach

HILIC is a powerful alternative specifically designed for the analysis of highly polar compounds.[9] It utilizes a polar stationary phase (e.g., amide, diol, or unmodified silica) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile.

  • Mechanistic Approach: In HILIC, the mobile phase water forms a stagnant, enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water concentration).[9] This mechanism provides excellent retention for polar compounds like amino acids without the need for derivatization or ion-pairing agents.[10][11][12]

  • Advantages: HILIC offers superior retention, often leading to better resolution and peak shape for polar analytes. Furthermore, the high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS), often resulting in enhanced sensitivity compared to RP-HPLC conditions.

Head-to-Head Comparison

The choice between RP-HPLC and HILIC has significant implications for method performance and complexity.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Chromatography (HILIC)
Retention Mechanism Hydrophobic InteractionsPartitioning into an adsorbed aqueous layer[9]
Analyte Retention Poor for aminopropionate hydrochloride without modificationExcellent for aminopropionate hydrochloride[10]
Method Complexity Moderate; may require ion-pairing agents or specialized columns.Can be more complex to develop due to multiple interaction modes.
MS Compatibility Poor with ion-pairing agents; fair with volatile buffers.Excellent; high organic mobile phase enhances ESI efficiency.
Robustness Generally high, but sensitive to buffer concentration.Sensitive to mobile phase water content and buffer salts.
Recommendation Not ideal; a workaround for labs without HILIC capabilities.Highly Recommended for this analyte.

Based on this comparison, a HILIC-based method is the scientifically superior choice for the assay of aminopropionate hydrochloride, offering better retention, sensitivity, and compatibility with modern detectors.

Chapter 2: The Validation Framework According to ICH Q2(R1)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4] The ICH Q2(R1) guideline is the global standard for this process.[2][3][13]

HPLC Method Validation Workflow

The following diagram outlines the logical flow of activities in a typical validation project.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting plan Define Validation Protocol & Acceptance Criteria specificity Specificity (Stress Studies) plan->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile & Analyze Data robustness->report final_report Write Final Validation Report report->final_report

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).

Key Validation Parameters & Protocols
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4]

    • Protocol: Perform forced degradation studies by exposing the sample to acid, base, oxidative, thermal, and photolytic stress. Inject the stressed samples to demonstrate that degradation peaks do not interfere with the main analyte peak.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[14]

    • Protocol: Prepare a series of at least five standard solutions of aminopropionate hydrochloride at different concentrations, typically spanning 50% to 150% of the target assay concentration.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]

    • Protocol: Analyze a synthetic mixture (placebo) spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]

    • Repeatability (Intra-assay precision): Prepare and analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.[14]

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

    • Protocol: Typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]

    • Protocol: Introduce small changes to the method, such as mobile phase pH (±0.2 units), organic content (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: System suitability parameters must still pass, and results should not significantly deviate from the nominal method.

Chapter 3: Recommended Experimental Protocol: HILIC-UV Assay

This section provides a detailed, step-by-step protocol for the assay of aminopropionate hydrochloride using the recommended HILIC method.

Reagents and Materials
  • Aminopropionate Hydrochloride Reference Standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm, or equivalent)

Chromatographic Conditions
ParameterSetting
HPLC System UHPLC/HPLC System with UV Detector
Column BEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid, pH ~3.0
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 90% B to 60% B over 5 minutes
Column Temp. 35 °C
Injection Vol. 2 µL
UV Wavelength 210 nm
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Aminopropionate Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the same 50:50 diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to about 50 mg of aminopropionate hydrochloride into a 100 mL volumetric flask. Add approximately 50 mL of diluent, sonicate to dissolve, and dilute to volume. Further dilute 5.0 mL of this solution into a 25 mL volumetric flask with the diluent.

System Suitability

Before analysis, perform five replicate injections of the Working Standard Solution.

  • Acceptance Criteria:

    • %RSD of peak areas ≤ 2.0%

    • Tailing factor ≤ 1.5

    • Theoretical plates ≥ 2000

Analysis Procedure

Inject the standard and sample solutions into the chromatograph, record the peak areas, and calculate the amount of aminopropionate hydrochloride in the sample using the following formula:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Chapter 4: Data Summary and Method Comparison

Typical Validation Data for HILIC Method

The table below summarizes the expected results and typical acceptance criteria for the validation of the described HILIC method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte retention timePass
Linearity (R²) ≥ 0.9990.9995
Range 50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate≤ 2.0%1.2%
LOQ S/N ≥ 101 µg/mL
Robustness System suitability passes; results consistentPass
Comparison with Non-Chromatographic Alternatives

While HPLC is the preferred method for its specificity, other techniques exist. Argentometric titration, for instance, is a classic method for quantifying hydrochloride salts.[16]

G cluster_hplc HILIC-HPLC Method cluster_titration Argentometric Titration Analyte Aminopropionate HCl Parent Molecule Chloride Ion HPLC Quantifies Parent Molecule Analyte:parent->HPLC:parent Specific Titration Quantifies Chloride Ion Analyte:hcl->Titration:hcl Specific

Caption: Specificity comparison between HILIC-HPLC and Titration.

  • Argentometric Titration: This method is based on the precipitation of chloride ions with a standardized silver nitrate solution.[16] It is simple, cost-effective, and does not require sophisticated instrumentation. However, its crucial limitation is that it quantifies the chloride counter-ion, not the active aminopropionate molecule itself. It is non-specific and cannot distinguish the analyte from any other chloride-containing impurity (e.g., sodium chloride).

Conclusion

The accurate assay of aminopropionate hydrochloride requires a well-developed and validated analytical method. Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a more robust and reliable approach than traditional Reversed-Phase HPLC, offering superior retention and compatibility with mass spectrometry. By adhering to the validation framework of ICH Q2(R1), laboratories can ensure that the chosen HILIC method is specific, linear, accurate, precise, and robust, thereby generating trustworthy data suitable for regulatory submission and quality control in a scientific environment.

References

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]

  • Agilent Technologies. (n.d.). HILIC-LC/MS method for non-derivatized amino acid analysis in spent media. Available at: [Link]

  • The Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Available at: [Link]

Sources

A Comparative Guide to Glycine Receptor Antagonism: Strychnine vs. Aminopropionate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison between the classical glycine receptor antagonist, strychnine, and aminopropionate compounds, which can also modulate glycine receptor activity. We will delve into their mechanisms of action, experimental applications, and provide protocols for their characterization. Our focus is on providing researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their experimental designs.

Introduction to Glycine Receptors and Their Antagonists

The glycine receptor (GlyR) is an ionotropic receptor that is a member of the ligand-gated ion channel superfamily. Primarily found in the spinal cord and brainstem, GlyRs are crucial for mediating inhibitory neurotransmission. When activated by the amino acid glycine, these chloride-permeable channels open, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus reducing neuronal excitability. The study of GlyRs has been greatly facilitated by the use of selective antagonists, with strychnine being the most well-known and widely used tool for this purpose.

While "aminopropionate hydrochloride" is a broad chemical term, this guide will focus on derivatives such as β-alanine, which are known to interact with glycine receptors, although their mode of action and potency differ significantly from strychnine. Understanding these differences is critical for the accurate interpretation of experimental results.

Part 1: The Archetypal Antagonist: Strychnine Hydrochloride

Strychnine, an alkaloid derived from the seeds of the Strychnos nux-vomica tree, has been instrumental in the characterization of glycine receptors. Its high affinity and specificity have made it the gold standard for identifying and studying GlyR-mediated neurotransmission.

Mechanism of Action

Strychnine acts as a competitive antagonist at the glycine binding site on the GlyR. It binds to the receptor with high affinity, thereby preventing glycine from binding and activating the channel. This blockade of inhibitory signaling leads to disinhibition of motor neurons, resulting in the characteristic convulsions and muscle spasms associated with strychnine poisoning.

cluster_receptor Glycine Receptor (GlyR) cluster_ligands Ligands cluster_channel Ion Channel State GlyR GlyR ChannelOpen Channel Open Cl- Influx GlyR->ChannelOpen Activates ChannelClosed Channel Closed No Cl- Influx GlyR->ChannelClosed Inhibited by Strychnine Glycine Glycine (Agonist) Glycine->GlyR Binds Strychnine Strychnine (Antagonist) Strychnine->GlyR Binds & Blocks

Figure 1: Mechanism of Strychnine Action. Strychnine competitively binds to the glycine receptor, preventing glycine-mediated channel opening and chloride influx.

Potency and Selectivity

Strychnine is a potent antagonist of most GlyR subtypes, with reported IC50 values in the nanomolar range. Its high affinity makes it an excellent tool for definitively identifying GlyR-mediated currents in electrophysiological recordings.

Compound Target Reported IC50 / Ki Receptor Subtype(s)
Strychnine HydrochlorideGlycine Receptor5-30 nM (IC50)α1, α2, α3, α4
β-AlanineGlycine Receptor>100 µM (as an agonist)α1, α2

Note: Data compiled from various sources. Exact values can vary based on experimental conditions.

Part 2: Aminopropionate Derivatives as GlyR Modulators

The term "aminopropionate" can refer to several compounds, with β-alanine (3-aminopropionic acid) being a notable example that interacts with glycine receptors. However, its action is fundamentally different from that of strychnine.

β-Alanine: An Agonist, Not an Antagonist

Other aminopropionate derivatives have been explored, but none have emerged as a widely used, potent, and selective GlyR antagonist comparable to strychnine.

Part 3: Head-to-Head Comparison

The following table summarizes the key differences between strychnine and β-alanine in the context of glycine receptor modulation.

Feature Strychnine Hydrochloride β-Alanine
Primary Action Competitive AntagonistAgonist / Partial Agonist
Potency High (nM range)Low (µM to mM range)
Mechanism Blocks glycine binding siteActivates the glycine receptor
Primary Use To block GlyR-mediated inhibitionTo study agonist binding and channel activation
In Vivo Effect ConvulsantGenerally well-tolerated at typical experimental doses

Part 4: Experimental Protocols

Characterizing the interaction of compounds with glycine receptors is commonly achieved through electrophysiological methods. Below is a generalized protocol for using two-electrode voltage clamp (TEVC) recording in Xenopus laevis oocytes.

Protocol: Two-Electrode Voltage Clamp (TEVC) Recording

Objective: To measure the effect of a test compound (e.g., strychnine) on glycine-evoked currents in oocytes expressing glycine receptors.

Materials:

  • Xenopus laevis oocytes previously injected with GlyR subunit cRNA

  • TEVC setup (amplifier, micromanipulators, perfusion system)

  • Recording chamber

  • Glass microelectrodes (filled with 3 M KCl)

  • Recording solution (e.g., ND96)

  • Glycine stock solution

  • Test compound (strychnine) stock solution

Procedure:

  • Oocyte Preparation: Place a healthy oocyte in the recording chamber and perfuse with recording solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection).

  • Clamping: Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Glycine Application: Apply a concentration of glycine that elicits a submaximal response (e.g., EC20) to establish a baseline current.

  • Compound Application: Co-apply the test compound (strychnine) with glycine and record the change in current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage of inhibition.

  • Dose-Response: Repeat steps 4-6 with varying concentrations of the test compound to generate a dose-response curve and determine the IC50 value.

A Prepare GlyR-expressing Oocytes B Mount Oocyte in Recording Chamber A->B C Impale with Voltage and Current Electrodes B->C D Clamp Membrane Potential at -60 mV C->D E Apply Glycine (EC20) to Establish Baseline D->E F Co-apply Glycine and Test Compound E->F G Record Current Response F->G H Washout and Repeat with Different Concentrations G->H I Analyze Data and Generate Dose-Response Curve H->I

Figure 2: Workflow for TEVC characterization of a GlyR antagonist.

Conclusion and Recommendations

For researchers aiming to specifically and potently block glycine receptors to investigate the role of glycinergic inhibition, strychnine hydrochloride remains the unequivocal choice . Its high affinity and well-characterized competitive antagonism provide a reliable means to dissect glycinergic pathways.

Aminopropionate derivatives, such as β-alanine, are not suitable as antagonists. In fact, due to their agonist properties, they would produce confounding results if used for this purpose. Their utility lies in studying the agonist-binding properties of the glycine receptor.

References

  • Lynch, J. W. (2004). Molecular Structure and Function of the Glycine Receptor Chloride Channel. Physiological Reviews, 84(4), 1051–1095. [Link]

  • PubChem. (n.d.). Strychnine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). beta-Alanine. Retrieved from [Link]

  • Y-Biologics. (n.d.). Glycine Receptor. Retrieved from [Link]

Comprehensive Comparison Guide: Mass Spectrometry Characterization of Aminopropionate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Evaluating HILIC-ESI-MS/MS against GC-MS and MALDI-TOF for Small Polar Salt-Form Molecules

Executive Summary & Mechanistic Background

Aminopropionate hydrochloride derivatives (e.g., ethyl 3-aminopropionate hydrochloride) are critical building blocks in peptide synthesis, proteomics research, and pharmaceutical development[1]. However, characterizing these molecules via mass spectrometry (MS) presents a unique analytical triad of challenges:

  • High Polarity: The primary amine group prevents effective retention on standard reversed-phase (RP) C18 columns, causing the analyte to elute in the void volume where matrix salts induce severe ion suppression[2].

  • Low Molecular Weight: With a free base mass typically around 117 Da (for the ethyl ester)[1], these molecules fall into the "chemical noise" region of certain MS ionization techniques.

  • Salt-Form Stoichiometry: Traditional extraction methods often cleave the hydrochloride counterion, losing critical stoichiometric data required for pharmaceutical quality control[2].

Modality Comparison: ESI-MS vs. GC-MS vs. MALDI-TOF

The Recommended Standard: HILIC-ESI-MS/MS

HILIC operates inversely to reversed-phase chromatography. The aqueous mobile phase acts as the strong solvent, forming a water-enriched layer around a polar stationary phase. Polar analytes partition into this aqueous layer, providing excellent retention[2]. When coupled with ESI—a soft ionization technique—the intact [M+H]+ precursor ion (e.g., m/z 118.08 for ethyl 3-aminopropionate) is preserved and detected with high mass accuracy[1]. Furthermore, using a zwitterionic column allows for the simultaneous analysis of the aminopropionate cation and the chloride anion in a single run via polarity switching[2].

The Alternative: GC-MS (Derivatization Required)

GC-MS offers unparalleled chromatographic resolution and access to standardized Electron Ionization (EI) spectral libraries. However, amino acid derivatives are non-volatile and thermally labile[3]. To analyze them via GC-MS, active hydrogens on the amine must be replaced through derivatization (e.g., silylation or chloroformate alkylation) to reduce polarity and increase volatility[4]. While effective, this adds 30–60 minutes of sample preparation, introduces reaction variability, and completely strips the hydrochloride counterion from the final analysis[5][6].

The Excluded Modality: MALDI-TOF

While MALDI-TOF is exceptional for large biomolecules, it is fundamentally unsuited for aminopropionate hydrochloride. The organic matrices used in MALDI (e.g., CHCA or DHB) generate intense cluster ions in the low mass range (< 500 Da). These matrix peaks isobarically interfere with the ~118 m/z signal of the aminopropionate cation, rendering quantification impossible.

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of the three MS modalities when applied to small polar hydrochloride salts.

Performance MetricHILIC-ESI-MS/MSGC-MS (Derivatized)MALDI-TOF MS
Primary Analyte State Intact cation & counterionDerivatized free baseIntact cation
Sample Preparation Time < 5 minutes (Direct Dilution)30–60 minutes (Reaction/LLE)< 5 minutes (Matrix spotting)
Sensitivity (LOD) Low nM rangeMid nM to µM rangePoor (Matrix suppression)
Counterion Detection Yes (via Polarity switching)No (Lost during extraction)No (Matrix interference)
Thermal Stability Req. Low (Soft ionization)High (Requires vaporization)Moderate

Analytical Workflows & Decision Logic

MS_Workflow Start Aminopropionate HCl (Highly Polar, Low MW) HILIC_Path HILIC-ESI-MS/MS (Direct Analysis) Start->HILIC_Path Preferred GC_Path GC-MS (Derivatization Req.) Start->GC_Path Alternative MALDI_Path MALDI-TOF (Not Recommended) Start->MALDI_Path Matrix Interference HILIC_Prep Dilute in 90% ACN (Matches Mobile Phase) HILIC_Path->HILIC_Prep GC_Prep Ethyl Chloroformate (Increases Volatility) GC_Path->GC_Prep HILIC_Run Zwitterionic Column [M+H]+ Detection HILIC_Prep->HILIC_Run GC_Run Capillary GC EI Fragmentation GC_Prep->GC_Run

Workflow comparison for aminopropionate hydrochloride MS characterization.

Self-Validating Experimental Methodologies

To guarantee scientific integrity, the following protocols include the mechanistic causality behind each step and embedded self-validation checks.

Protocol A: Dual-Polarity HILIC-ESI-MS/MS (Recommended)

Objective: Simultaneous characterization of the aminopropionate cation and chloride anion without derivatization.

  • Sample Dilution: Dilute the aminopropionate hydrochloride stock in 90:10 Acetonitrile:Water to a final concentration of 1 µg/mL.

    • Causality: HILIC relies on a water-enriched stationary phase layer. Injecting a highly aqueous sample disrupts this layer, causing the polar analyte to elute prematurely in the void volume[2].

  • Chromatographic Separation: Inject 2 µL onto a Zwitterionic HILIC column (e.g., sulfobetaine phase). Use an isocratic flow of 80% Mobile Phase B (Acetonitrile) and 20% Mobile Phase A (10 mM Ammonium Formate, pH 3.0).

    • Causality: The zwitterionic surface allows simultaneous retention of cations and anions[2]. Ammonium formate provides essential ionic strength to prevent secondary electrostatic interactions without causing ESI ion suppression.

  • MS Detection: Utilize rapid polarity switching. Monitor positive mode for the [M+H]+ ion (e.g., m/z 118.08)[1] and negative mode for the chloride isotope cluster (m/z 35/37).

    • Self-Validation Check: Monitor the column void volume ( t0​ ). If the analyte elutes at t0​ , the sample diluent is too aqueous. Increase the organic fraction of the sample diluent to >90% ACN to restore retention.

Protocol B: Alkyl Chloroformate Derivatization for GC-MS (Alternative)

Objective: Volatilization of the polar amine for gas-phase EI-MS analysis.

  • Reaction: To 100 µL of an aqueous sample solution, add 100 µL of ethanol, 20 µL of pyridine, and 20 µL of ethyl chloroformate (ECF). Vortex for 1 minute at room temperature.

    • Causality: Unlike moisture-sensitive silylation reagents (e.g., MTBSTFA)[3], ECF reacts rapidly with primary amines in aqueous media to form volatile carbamates[5]. Pyridine acts as an acid scavenger to drive the reaction forward.

  • Liquid-Liquid Extraction (LLE): Add 200 µL of hexane/chloroform (4:1 v/v) to extract the derivatized product. Centrifuge and transfer the upper organic layer to a GC vial.

    • Causality: GC columns are highly sensitive to water and non-volatile salts. LLE isolates the volatile derivative while leaving the chloride salt and pyridine byproducts in the aqueous phase.

  • GC-MS Analysis: Inject 1 µL onto a 5% phenyl polysiloxane capillary column. Use Electron Ionization (EI) at 70 eV.

    • Self-Validation Check: Run a procedural blank (water + derivatization reagents). ECF can form artifact peaks (e.g., diethyl carbonate). The blank ensures these artifacts do not co-elute with or mask the target mass spectrum of the derivatized aminopropionate.

Sources

Validating the purity of aminopropionate hydrochloride with chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth purity validation of low-molecular-weight, highly polar pharmaceutical intermediates like aminopropionate hydrochloride (e.g., ethyl 3-aminopropionate hydrochloride) presents a classic analytical trilemma. First, the molecule lacks a conjugated π -electron system, rendering standard UV-Vis detection nearly blind to it. Second, its extreme hydrophilicity results in zero retention on traditional Reversed-Phase (RP) C18 columns. Third, as a hydrochloride salt, it requires careful mobile phase buffering to prevent peak tailing and irreproducibility[1].

As a Senior Application Scientist, I have evaluated multiple chromatographic strategies to overcome these hurdles. This guide objectively compares the two most robust approaches for validating the purity of aminopropionate hydrochloride: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) and Reversed-Phase HPLC with Pre-column Derivatization (RP-HPLC-UV) .

By understanding the causality behind these methods, you can implement a self-validating analytical workflow that guarantees scientific integrity and regulatory compliance.

Chromatographic Strategies: The Mechanistic Comparison

To accurately quantify aminopropionate hydrochloride and its degradation products (such as hydrolyzed 3-aminopropanoic acid), the analytical method must establish both retention and detectability.

Approach A: HILIC-CAD (The Modern Gold Standard)

HILIC operates via orthogonal retention mechanisms compared to RP-HPLC. It utilizes a polar stationary phase (e.g., zwitterionic or amide-bonded silica) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase[2].

  • The Causality of Detection: Because aminopropionate lacks a chromophore, we couple HILIC with a Charged Aerosol Detector (CAD). CAD is a mass-flow dependent device that measures any non-volatile analyte independent of its optical properties[3].

  • The Advantage: It allows for the direct analysis of the underivatized salt, eliminating sample preparation artifacts and significantly improving throughput[4]. Furthermore, HILIC-CAD has been proven to yield a signal-to-noise (S/N) ratio approximately 3 times higher and a Limit of Quantitation (LOQ) 2 times lower than traditional Ion-Pairing Chromatography (IPC)[3].

Approach B: Pre-column Derivatization RP-HPLC-UV (The Traditional Alternative)

If CAD or Evaporative Light Scattering Detectors (ELSD) are unavailable, the analyte must be chemically modified.

  • The Causality of Derivatization: Reagents like 9-Fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine of the aminopropionate. This covalently attaches a massive, hydrophobic, and highly UV-active/fluorescent fluorenyl group to the molecule.

  • The Advantage: This instantly solves both the retention problem (the molecule is now hydrophobic enough for a standard C18 column) and the detection problem (detectable at 265 nm UV)[1]. However, it introduces the risk of derivatization artifacts and requires complex validation to ensure 100% reaction efficiency.

Decision Matrix & Workflow

Below is the logical workflow for selecting and validating your chromatographic method.

G Start Aminopropionate HCl Sample Prep Decision Detector Availability? Start->Decision HILIC HILIC-CAD Method (Direct Analysis) Decision->HILIC CAD/ELSD Available Deriv Pre-column Derivatization RP-HPLC-UV Decision->Deriv UV/Vis Only SST_H SST: Resolution Check (Analyte vs. Impurities) HILIC->SST_H SST_D SST: Reagent Blank (Check Artifacts) Deriv->SST_D Valid_H Quantification via Mass-Flow Response SST_H->Valid_H Valid_D Quantification via UV Absorbance SST_D->Valid_D

Fig 1. Decision matrix and self-validating workflow for aminopropionate HCl chromatography.

Comparative Performance Data

The following table synthesizes experimental performance metrics comparing direct HILIC-CAD analysis against Ion-Pairing Chromatography (IPC) and Derivatization RP-HPLC based on established pharmaceutical profiling standards[3][5].

Performance MetricHILIC-CAD (Direct)IPC-CAD (Ion-Pairing)RP-HPLC-UV (FMOC Deriv.)
Retention Mechanism Hydrophilic PartitioningHydrophobic + Ion ExchangeHydrophobic (C18)
Sample Prep Time < 5 minutes (Dilute & Shoot)< 5 minutes30–45 minutes (Reaction)
Estimated LOQ ~10–20 ng on column~40–50 ng on column~5 ng on column (Highly sensitive)
Linearity ( R2 ) > 0.998 (2nd order regression)> 0.990> 0.999 (Linear)
Artifact Risk None Baseline noise from IP reagentHigh (Excess reagent peaks)
Column Equilibration Fast (10-15 column volumes)Slow (Requires heavy flushing)Fast (Standard RP conditions)

Data Interpretation: While derivatization offers excellent sensitivity, HILIC-CAD provides the highest operational robustness and throughput by eliminating the chemical reaction step, making it superior for routine purity profiling[5].

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system . This means the method inherently proves its own accuracy during every run via built-in System Suitability Tests (SST).

Protocol 1: Direct Analysis via HILIC-CAD

Causality Check: We use a pH 3.2 ammonium formate buffer. Why? At pH 3.2, the primary amine of aminopropionate is fully protonated, ensuring strong electrostatic interaction with the zwitterionic stationary phase. Furthermore, ammonium formate is highly volatile, which is an absolute requirement to prevent CAD capillary clogging[4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN).

Step 2: Chromatographic Conditions

  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 80% B. Ramp to 50% B over 10 minutes to elute tightly bound polar impurities.

  • CAD Settings: Evaporation temperature set to 35°C; data collection rate at 10 Hz.

Step 3: Self-Validating System Suitability Test (SST)

  • Blank Injection: Inject 70:30 ACN:Water to prove the baseline is free of ghost peaks.

  • Resolution Mix: Inject a mixture of ethyl 3-aminopropionate and 3-aminopropanoic acid (its primary hydrolysis degradation product). Validation criteria: Resolution ( Rs​ ) must be > 2.0.

  • Calibration: Because CAD response is non-linear over wide ranges, apply a 2nd-order polynomial regression for the calibration curve[4].

Protocol 2: Pre-column Derivatization via RP-HPLC-UV

Causality Check: FMOC-Cl reacts with primary amines in alkaline conditions. However, excess FMOC-Cl hydrolyzes into FMOC-OH, which is also highly UV active and can co-elute with your target peak. Therefore, a quenching agent (like adamantanamine) is required to remove excess reagent.

Step 1: Derivatization Reaction

  • Dissolve 1 mg/mL of aminopropionate HCl in 0.1 M borate buffer (pH 9.0).

  • Add an equal volume of 5 mM FMOC-Cl in acetonitrile.

  • Vortex and incubate at room temperature for 10 minutes.

  • Add a quenching agent (e.g., 10 mM adamantanamine) to neutralize excess FMOC-Cl.

Step 2: Chromatographic Conditions

  • Column: C18 Reversed-Phase (4.6 x 150 mm, 3 µm).

  • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection: UV at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm).

Step 3: Self-Validating System Suitability Test (SST)

  • Reagent Blank: Perform the exact derivatization steps using water instead of the sample. Validation criteria: The chromatogram must show the FMOC-OH peak, but the retention time window for the derivatized aminopropionate must be 100% flat (no artifact co-elution).

  • Recovery Check: Spike a known concentration of aminopropionate into a matrix blank to ensure derivatization efficiency is >98%.

Conclusion

For the purity validation of aminopropionate hydrochloride, HILIC-CAD is the superior methodology . It respects the native chemical state of the molecule, avoids the kinetic uncertainties of chemical derivatization, and provides a universal mass-based response capable of detecting non-UV active impurities[3][6]. While RP-HPLC-UV via FMOC derivatization remains a viable alternative for labs lacking aerosol detectors, it requires rigorous self-validating blank controls to prevent false-positive impurity reporting.

References

  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. PubMed (NIH). Available at:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. LCMS.cz. Available at:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review. MDPI. Available at:[Link]

  • Technique: HILIC. Diduco. Available at: [Link]

  • Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. ResearchGate. Available at:[Link]

Sources

Functional comparison of aminopropionate hydrochloride and its analogues

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced structural and functional differences between amino acid derivatives is critical for rational drug design, neuropharmacology, and metabolic engineering.

This guide provides an in-depth comparative analysis of 3-aminopropionate hydrochloride (β-alanine HCl) and its primary structural analogues: the shorter-chain 2-aminoethanoate (glycine) , the longer-chain 4-aminobutanoate (GABA) , and its esterified derivative, ethyl 3-aminopropionate hydrochloride .

Structural Rationale & Chemical Properties

The pharmacological behavior of aminopropionate and its analogues is strictly dictated by their carbon chain length and functional group modifications. These structural variations alter the molecule's pKa, steric flexibility, and lipophilicity, directly dictating receptor affinity and cellular uptake.

  • 2-Aminoethanoate (Glycine - 2 Carbons): The shortest and most flexible analogue. Its compact size allows it to perfectly occupy the narrow binding cleft of the [1], acting as the primary inhibitory neurotransmitter in the spinal cord and brainstem.

  • 3-Aminopropionate (β-Alanine - 3 Carbons): The addition of a single methylene group creates an intermediate chain length. This allows β-alanine to act as a structural bridge. It maintains[2], comparable to glycine itself, while the extended backbone allows it to simultaneously exhibit partial agonist activity at the GABA_A receptor.

  • 4-Aminobutanoate (GABA - 4 Carbons): The 4-carbon backbone is optimized for the GABA_A receptor binding pocket. The increased distance between the amino and carboxylate groups prevents it from efficiently activating the GlyR, making it highly selective for brain inhibitory neurotransmission.

  • Ethyl 3-aminopropionate hydrochloride: This is a synthetic esterified analogue. By masking the negative charge of the carboxylate group at physiological pH, the ethyl ester significantly increases the molecule's lipophilicity. This modification transforms it into a highly efficient prodrug that easily permeates lipid bilayers before being [3] to yield free β-alanine.

Pharmacological & Cellular Functions

Neuromodulation & Receptor Cross-Talk

Unlike GABA and glycine, which are highly selective, β-alanine is a unique neuromodulator because it[4]. While it acts as a dual-activator, electrophysiological studies indicate that its potency at the GlyR is significantly higher than at the GABA_A receptor. Therefore, if β-alanine functions as an endogenous neurotransmitter, its effects are primarily [2].

Metabolic Buffering (Carnosine Synthesis)

Beyond neurotransmission, β-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a critical intracellular pH buffer in skeletal muscle. Because free β-alanine has poor membrane permeability, [3] in research to bypass transport bottlenecks, driving more efficient intracellular carnosine accumulation.

Quantitative Data Comparison

The following table summarizes the structure-function relationship of these analogues.

Compound NameCarbon ChainPrimary TargetGlyR EfficacyLipophilicity (LogP Trend)Primary Biological Role
2-Aminoethanoate (Glycine)C2GlyRHigh (Endogenous)LowestSpinal inhibitory neurotransmission
3-Aminopropionate (β-Alanine)C3GlyR / GABA_AHighLowNeuromodulation & Carnosine precursor
4-Aminobutanoate (GABA)C4GABA_ANoneLowBrain inhibitory neurotransmission
Ethyl 3-aminopropionate HCl C5 (Ester)IntracellularN/A (Prodrug)ModerateEnhanced carnosine synthesis

Experimental Methodologies

To objectively evaluate the functional differences between these analogues, the following self-validating experimental workflows are recommended.

Protocol 1: Electrophysiological Patch-Clamp Recording for Receptor Affinity

Objective: Differentiate the binding efficacy and cross-desensitization of β-alanine vs. GABA and Glycine. Causality: Whole-cell patch-clamp is utilized to measure macroscopic chloride (Cl⁻) currents, providing a direct, real-time readout of ion channel gating kinetics. Xenopus oocytes are used as the expression system because they lack endogenous confounding receptors, ensuring recorded currents are exclusively from the injected mRNA.

  • Preparation: Microinject Xenopus oocytes with poly(A)+ RNA extracted from murine brain tissue to express functional GABA_A and GlyR populations. Incubate for 48-72 hours.

  • Perfusion & Clamping: Clamp the membrane potential at -60 mV using a two-electrode voltage clamp. Perfuse continuously with a standard ND96 extracellular solution.

  • Agonist Application: Apply 100 μM of Glycine, GABA, and β-alanine in separate sweeps, allowing a 3-minute washout period between applications to prevent receptor desensitization.

  • Self-Validation (Antagonist Blockade): Co-apply β-alanine with 1 μM strychnine (competitive GlyR antagonist) and 10 μM bicuculline (competitive GABA_A antagonist).

    • Validation Check: If the inward Cl⁻ current is completely abolished by the combination of both antagonists, it validates that β-alanine's effect is exclusively mediated through these two specific receptor populations. Any residual current indicates a non-specific membrane leak, invalidating the sweep.

Protocol 2: Intracellular pH Buffering Capacity Assay

Objective: Compare the carnosine-synthesizing efficiency of free β-alanine vs. the prodrug ethyl 3-aminopropionate hydrochloride. Causality: Ethyl esterification masks the carboxylate charge, facilitating passive lipid bilayer diffusion. To measure the resulting buffering capacity, we induce lactic acidosis and measure pH using BCECF-AM.

  • Cell Culture: Differentiate C2C12 murine myoblasts into multinucleated myotubes in 96-well plates.

  • Treatment: Incubate parallel cultures with equimolar concentrations (1 mM) of β-alanine and ethyl 3-aminopropionate hydrochloride for 48 hours.

  • Acidification Challenge: Replace media with a high-glucose, hypoxic buffer to stimulate anaerobic glycolysis and endogenous lactic acid production.

  • Measurement & Self-Validation: Load cells with 5 μM BCECF-AM (a fluorescent intracellular pH indicator) for 30 minutes. Measure fluorescence at dual excitation wavelengths (490 nm and 440 nm) with emission at 535 nm.

    • Validation Check: BCECF is a ratiometric dye. By calculating the 490/440 nm ratio, the assay self-corrects for artifacts caused by uneven dye loading, photobleaching, or varying cell thickness, ensuring the signal strictly reflects intracellular pH changes.

Pathway Visualization

The following diagram maps the dual neuropharmacological and metabolic pathways of 3-aminopropionate and its esterified analogue.

Pathway EthylBeta Ethyl 3-aminopropionate HCl (Prodrug/Ester) BetaAlanine 3-Aminopropionate (β-Alanine) EthylBeta->BetaAlanine Esterase Hydrolysis GlyR Glycine Receptor (Spinal Cord/Brainstem) BetaAlanine->GlyR High Efficacy Agonist GABAR GABA_A Receptor (Brain) BetaAlanine->GABAR Partial Agonist/ Co-agonist Carnosine Carnosine Synthesis (+ L-Histidine) BetaAlanine->Carnosine Carnosine Synthase ClInflux Chloride (Cl-) Influx Hyperpolarization GlyR->ClInflux GABAR->ClInflux pHBuffer Intracellular pH Buffering (Muscle Tissue) Carnosine->pHBuffer

Figure 1: Dual neuropharmacological and metabolic pathways of 3-aminopropionate and its ethyl ester analogue.

References

  • Horikoshi, T., Asanuma, A., Yanagisawa, K., Anzai, K., & Goto, S. (1988). Taurine and beta-alanine act on both GABA and glycine receptors in Xenopus oocyte injected with mouse brain messenger RNA. PubMed (NIH). Available at:[Link]

  • Wu, F. S., Gibbs, T. T., & Farb, D. H. (1993). Dual activation of GABAA and glycine receptors by β-alanine: inverse modulation by progesterone and 5α-pregnan-3α-ol-20-one. ResearchGate. Available at:[Link]

  • Lynch, J. W. (2004). Molecular Structure and Function of the Glycine Receptor Chloride Channel. Physiological Reviews. Available at:[Link]

Sources

Comparative Efficacy Guide: Aminopropionate Hydrochloride vs. Alternative β-Alanine Derivatives in Pharmacokinetics and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

β-Alanine is a critical non-essential amino acid, serving as the rate-limiting precursor to intracellular carnosine synthesis and acting as a highly versatile scaffold in medicinal chemistry. However, in drug development, formulating free β-alanine presents significant pharmacokinetic hurdles: it exhibits low lipophilicity, relies entirely on saturable active transporters, and is prone to rapid renal clearance.

To bypass these limitations, structural derivatization is required. This guide objectively compares the efficacy, transport kinetics, and synthetic utility of Aminopropionate Hydrochlorides (e.g., Ethyl 3-aminopropionate hydrochloride) against other advanced β-alanine derivatives, including dipeptides and N-substituted glucagon receptor (GCGR) antagonists.

Mechanistic Causality: The Pharmacokinetic Superiority of Esterification

Understanding the efficacy of aminopropionate hydrochloride requires analyzing the causality behind its structural modifications: the ester group and the hydrochloride salt.

  • The Causality of Esterification (Bypassing Saturable Transport): Free β-alanine relies on active transport via the TauT (SLC6A6) and PAT1 (SLC36A1) transporters. At therapeutic doses, these transporters rapidly saturate, capping bioavailability and leaving unabsorbed amino acids in the plasma, which can trigger paresthesia via MrgprD receptor binding. By masking the polar carboxyl group with an alkyl ester (forming ethyl or methyl 3-aminopropionate), the molecule's partition coefficient (LogP) significantly increases. This shifts the absorption mechanism from saturable active transport to concentration-gradient-driven passive transcellular diffusion .

  • The Causality of the Hydrochloride Salt (Preventing Polymerization): Free amino esters are notoriously unstable in isolation. The nucleophilic primary amine can attack the electrophilic ester of a neighboring molecule, leading to spontaneous intermolecular amidation (forming diketopiperazines or linear polyamides). Formulating the ester as a hydrochloride salt protonates the amine ( NH3+​ ), rendering it non-nucleophilic. This guarantees solid-state stability and rapid aqueous dissolution for formulation.

  • Intracellular Activation: Once the lipophilic prodrug crosses the cell membrane, ubiquitous intracellular carboxylesterases cleave the ester bond, liberating free β-alanine directly into the cytosol for immediate utilization[1].

Quantitative Efficacy Comparison

The following table synthesizes the pharmacokinetic and functional differences between standard β-alanine and its primary derivative classes.

Derivative ClassRepresentative CompoundPrimary Transport MechanismRelative BioavailabilityHalf-Life (Plasma)Primary Application
Free Amino Acid β-AlanineActive (TauT / PAT1)Low-Moderate~25 minsBaseline Supplementation
Ester Hydrochloride Ethyl 3-aminopropionate HClPassive TranscellularHighProdrug DependentIntracellular Prodrug / Ergogenic Aid
Dipeptide L-CarnosineActive (PEPT1)Moderate< 15 mins (Rapid Hydrolysis)Antioxidant / Anti-aging
N-Substituted Compound 25 (GCGR Antagonist)Passive TranscellularHigh> 4 hoursType 2 Diabetes Therapy

Pathway Visualization: Cellular Uptake & Metabolic Fate

The diagram below illustrates the divergent cellular uptake pathways of free β-alanine versus its esterified hydrochloride prodrug.

Pathway FreeBA Free β-Alanine TauT TauT / PAT1 Active Transporters FreeBA->TauT Saturable Uptake EsterHCl Aminopropionate HCl (Ester Prodrug) Passive Passive Transcellular Diffusion EsterHCl->Passive High LogP Diffusion Cytosol Intracellular Cytosol TauT->Cytosol Carnosine Carnosine Synthesis (CARNS1) TauT->Carnosine Direct Utilization Passive->Cytosol Esterase Intracellular Esterases Cytosol->Esterase Enzymatic Cleavage Esterase->Carnosine Releases Free β-Ala

Fig 1. Mechanistic uptake and intracellular conversion of Aminopropionate HCl vs. Free β-Alanine.

Therapeutic Utilities & Drug Development Applications

Beyond basic supplementation, β-alanine derivatives serve critical roles in advanced pharmacology and synthetic chemistry:

  • Ergogenic and Muscle Carnosine Loading: Amino acid derivatives like ethyl 3-aminopropionate hydrochloride are utilized as highly bioavailable precursors to influence the supply of fuel during exercise and prevent exercise-induced muscle damage[1]. By acting as a prodrug, it prevents the paresthesia associated with plasma spikes of free β-alanine.

  • Type 2 Diabetes Therapeutics (GCGR Antagonists): N-substituted β-alanine derivatives have been extensively developed as orally available glucagon receptor antagonists. By modifying the β-alanine core, these compounds effectively terminate GCGR action, suppressing glucagon-induced glucose production and lowering blood glucose in diabetic models[2].

  • Synthetic Building Blocks for Heterocycles: Ethyl 3-aminopropionate hydrochloride is a foundational reagent in the synthesis of complex bioactive molecules. For example, it is reacted with aromatic aldehydes and thioglycolic acid to synthesize novel 1,3-thiazolidine-4-one derivatives, which exhibit potent antioxidant and anti-inflammatory properties[3][4].

Experimental Methodology: Self-Validating Permeability Protocol

To objectively prove the enhanced bioavailability of aminopropionate hydrochloride over free β-alanine, a standard permeability assay is scientifically insufficient. Disappearance of a prodrug from the apical chamber does not guarantee basolateral appearance—it could simply indicate non-specific binding or degradation.

Therefore, we utilize a Mass-Balance Confirmed Caco-2 Permeability & Esterase Cleavage Assay . This protocol is a self-validating system because it enforces a strict mass-balance equation ( MassTotal​=MassApical​+MassBasolateral​+MassIntracellular​ ). If the ester is cleaved, the appearance of free β-alanine perfectly offsets the "lost" mass of the ester, validating the prodrug conversion mechanism.

Step-by-Step Protocol:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², ensuring a polarized, tight monolayer.

  • Equimolar Dosing: Apply 100 µM of Ethyl 3-aminopropionate HCl to the apical chamber (A) in HBSS buffer (pH 7.4). In a parallel control well, apply 100 µM of free β-alanine.

  • Bidirectional Sampling: Collect 50 µL aliquots from both the Apical (A) and Basolateral (B) chambers at 30, 60, 90, and 120 minutes. Replace sampled volume with fresh buffer.

  • Intracellular Lysis: At 120 minutes, wash the cell monolayer with ice-cold PBS. Lyse the cells using 80% cold methanol to halt enzymatic activity and extract intracellular contents.

  • LC-MS/MS Quantification: Quantify both the parent ester and the liberated free β-alanine metabolite across all three compartments (Apical, Basolateral, Lysate) using liquid chromatography-tandem mass spectrometry.

  • Validation Calculation: Calculate the Apparent Permeability ( Papp​ ) and verify that the sum of the ester and free β-alanine across all compartments equals the initial 100 µM dose (±5%).

Workflow Step1 1. Apical Dosing (100 µM Prodrug) Step2 2. Caco-2 Monolayer (Transwell Insert) Step1->Step2 Step3 3. Compartment Sampling (Apical, Basal, Lysate) Step2->Step3 Step4 4. LC-MS/MS (Parent & Metabolite) Step3->Step4 Step5 5. Mass Balance & Papp Calculation Step4->Step5

Fig 2. Self-validating Caco-2 permeability workflow with strict mass-balance confirmation.

References

  • Title: New β-Alanine Derivatives Are Orally Available Glucagon Receptor Antagonists Source: ResearchGate (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold Source: National Institutes of Health (PMC) URL: [Link]

Sources

Cross-reactivity of aminopropionate hydrochloride with other receptors

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Receptor Cross-Reactivity of β-Alanine

Abstract

This guide provides an in-depth comparison of the receptor interaction profile of β-alanine (3-aminopropionic acid), a representative aminopropionate hydrochloride. While β-alanine is an endogenous agonist for strychnine-sensitive glycine receptors, it exhibits significant cross-reactivity with GABAA receptors.[1][2][3] This document synthesizes experimental data to objectively compare its binding affinity and functional potency across these primary and secondary targets. Furthermore, we detail the established experimental workflows for quantifying these interactions, providing researchers with the foundational knowledge to design and execute their own receptor screening assays.

Introduction: The Challenge of Ligand Specificity

In neuroscience research and drug development, the specificity of a ligand for its intended receptor is a critical determinant of its utility and safety profile. Off-target interactions can lead to confounding experimental results or undesirable side effects. Aminopropionates are a class of small molecules structurally related to endogenous amino acid neurotransmitters, making them prime candidates for receptor cross-reactivity.

This guide focuses on β-alanine (3-aminopropionic acid) , an endogenous aminopropionate that serves as an excellent model for exploring receptor promiscuity.[4][5] It is structurally intermediate between the α-amino acid neurotransmitter glycine and the γ-amino acid neurotransmitter GABA, which provides a clear structural basis for its observed cross-reactivity with both glycine and GABAA receptors.[4] Understanding the nuances of β-alanine's interactions is crucial for interpreting its physiological roles and for designing more selective therapeutic agents targeting the inhibitory neurotransmitter systems.

Primary and Secondary Receptor Targets of β-Alanine

β-alanine acts as an agonist at multiple inhibitory ligand-gated ion channels, primarily the glycine receptor (GlyR) and the GABAA receptor (GABAAR).[6] However, its potency and efficacy differ significantly between these targets.

  • Primary Target: Glycine Receptors (GlyR) : β-alanine is a well-established agonist at strychnine-sensitive glycine receptors.[7] It mimics the action of glycine, opening the chloride channel and causing hyperpolarization of the neuron, leading to an inhibitory effect. Several studies indicate that β-alanine has a greater potency at glycine receptors compared to GABAA receptors, suggesting GlyRs are its primary physiological target.[1][2] The order of agonist potency at the GlyR α1 subunit is generally glycine > β-alanine > taurine.[8]

  • Secondary Target: GABAA Receptors (GABAAR) : β-alanine also directly activates GABAA receptors, the principal mediators of fast synaptic inhibition in the brain.[5][9] Its action at GABAARs is comparable to that of GABA itself in terms of efficacy, but it binds with a much lower affinity.[1][9] This interaction is competitively antagonized by GABAAR-selective antagonists like SR-95531, confirming its binding to the orthosteric GABA site.[2] Cross-desensitization experiments have shown that β-alanine can partially reduce GABA-evoked currents, indicating it is a partial agonist at GABAA receptors.[3]

  • Other Potential Targets : Some evidence suggests β-alanine may also interact with GABAC receptors and Mas-related G protein-coupled receptors (MRGPRD).[4][10][11] Activation of MRGPRD in sensory neurons is thought to be responsible for the paresthesia (tingling sensation) sometimes associated with high-dose β-alanine supplementation.[11]

Comparative Analysis of Receptor Affinity and Potency

The distinction between a primary and secondary target is best illustrated by quantitative measures of binding affinity (Ki or KD) and functional potency (EC50). Lower values indicate a stronger interaction.

LigandReceptor TargetPotency (EC50)ParameterSource
β-Alanine Glycine Receptor (α1) 0.7 mM (700 µM)Half-maximal response in Xenopus oocytes[12]
β-Alanine GABAA Receptor 5.9 mM (5900 µM)Apparent affinity (KH) from whole-cell recordings[9]
Glycine Glycine Receptor High AffinityEndogenous Agonist[7]
GABA GABAA Receptor 15.4 µMApparent affinity (KH) from whole-cell recordings[9]

Note: Direct Ki values for β-alanine are less commonly reported than functional EC50 values. The data clearly shows that β-alanine is significantly more potent at glycine receptors than at GABAA receptors, requiring a much lower concentration to elicit a half-maximal response at GlyRs.

Mechanisms of Cross-Reactivity

The ability of β-alanine to activate both GlyR and GABAAR stems from the structural homology between the ligand-binding domains of these Cys-loop receptors. Both receptors possess a binding pocket that accommodates a small amino acid with a positively charged amino group and a negatively charged carboxyl group, separated by a flexible carbon backbone. The slight difference in the length of this backbone between glycine (α-amino acid) and GABA (γ-amino acid) is a key determinant of selectivity. β-alanine, as a β-amino acid, represents an intermediate structure, allowing it to fit, albeit with different affinities, into both binding sites.

Caption: Receptor interaction profile of β-alanine.

Experimental Methodologies for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of a compound like β-alanine, a combination of binding and functional assays is required.

Workflow: Competitive Radioligand Binding Assay

This assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a known radiolabeled ligand from its receptor.

G prep Prepare Membranes (Expressing Receptor) incubate Incubate: Membranes + Radioligand (e.g., [3H]Strychnine) + β-Alanine (Varying Conc.) prep->incubate Step 1 separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate Step 2 quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify Step 3 analyze Data Analysis (IC50 -> Ki Conversion) quantify->analyze Step 4

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Binding Assay for Glycine Receptors

  • Membrane Preparation: Homogenize cells or tissue known to express the target receptor (e.g., HEK293 cells transfected with GlyR subunits or rat spinal cord tissue) in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]strychnine for GlyRs).

    • A range of concentrations of the unlabeled test compound (β-alanine).

    • Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled glycine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters quickly with an ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Plot the percentage of specific binding against the log concentration of the competitor (β-alanine) to generate a competition curve. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This functional assay measures the electrophysiological response (ion current) generated by receptor activation in a living cell, allowing for the determination of a compound's potency (EC₅₀) and efficacy.

Protocol: TEVC for Receptor Characterization

  • Oocyte Preparation: Surgically harvest oocytes from a Xenopus laevis frog. Prepare and inject the oocytes with cRNA encoding the subunits of the desired receptor (e.g., GlyR α1 or GABAAR α1, β2, γ2). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution). Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the oocyte's membrane potential at a fixed voltage (e.g., -60 mV).

  • Compound Application: Apply the agonist (β-alanine) at various concentrations to the oocyte by switching the perfusion solution. Apply each concentration until the current response reaches a steady-state peak.

  • Data Acquisition: Record the peak inward current (carried by Cl⁻ ions) elicited by each concentration of β-alanine.

  • Data Analysis: Normalize the current responses to the maximum response observed. Plot the normalized current versus the log concentration of β-alanine. Fit the data to a sigmoidal dose-response curve (e.g., Hill equation) to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Hill slope.

Implications for Research and Drug Development

The cross-reactivity of β-alanine has important implications:

  • For Researchers: When using β-alanine as a tool to probe glycinergic systems, researchers must be aware of its potential confounding effects on GABAA receptors, especially at higher concentrations.[3] Proper controls, including the use of specific antagonists for both receptor types (strychnine for GlyR, bicuculline or SR-95531 for GABAAR), are essential for dissecting its specific effects.[2]

  • For Drug Development: The β-alanine scaffold provides a starting point for designing more selective ligands. By modifying its structure, it may be possible to enhance its affinity for one receptor while diminishing it for another. For example, a mutation in the glycine receptor can dramatically increase its affinity for β-alanine by over 100-fold, demonstrating that subtle changes in the binding pocket can significantly alter ligand selectivity.[12] This knowledge can guide the rational design of novel therapeutics targeting inhibitory systems with improved side-effect profiles.

Conclusion

β-alanine hydrochloride serves as a classic example of a promiscuous ligand, exhibiting clear, concentration-dependent activity at both glycine and GABAA receptors. Its higher potency at glycine receptors designates them as its primary target, while its interaction with GABAA receptors represents significant cross-reactivity. A thorough understanding of this profile, quantified through robust experimental methods like radioligand binding assays and electrophysiology, is paramount for its effective use as a research tool and for the broader field of inhibitory neurotransmitter pharmacology.

References

  • Jones, M. V., & Westbrook, G. L. (1998). Defining Affinity with the GABA A Receptor. Journal of Neuroscience, 18(22), 9273-9280. [Link]

  • Schmieden, V., Kuhse, J., & Betz, H. (1993). Mutation of glycine receptor subunit creates beta-alanine receptor responsive to GABA. Science, 262(5131), 256-258. [Link]

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Sources

A Researcher's Guide to Isobolographic Analysis of Aminopropionate Hydrochloride Combinations

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of isobolographic analysis to evaluate the pharmacological interactions of aminopropionate hydrochloride combinations. We will delve into the core principles of this robust methodology, provide detailed, self-validating experimental protocols, and interpret hypothetical data to illustrate synergistic, additive, and antagonistic interactions.

Introduction: The Rationale for Combination Studies

In the quest for enhanced therapeutic efficacy and reduced toxicity, combination therapy has become a cornerstone of modern drug development.[1] Aminopropionate derivatives, such as beta-alanine, are of growing interest due to their roles as precursors to vital intramuscular buffers like carnosine and their potential neuroprotective effects.[2][3][4] Beta-alanine, for instance, has been shown to increase muscle carnosine concentrations, which helps buffer against exercise-induced acidosis.[[“]][6] By combining aminopropionate hydrochloride with other agents, we hypothesize that it may be possible to achieve synergistic outcomes—an effect greater than the sum of the individual components.[7]

To rigorously quantify these interactions, isobolographic analysis, particularly the method developed by Chou and Talalay, stands as the gold standard.[7][8] This method provides a quantitative definition for synergy (Combination Index, CI < 1), additivity (CI = 1), and antagonism (CI > 1).[9][10]

Part 1: The Principle of Isobolographic Analysis

Isobolographic analysis is a powerful tool used to evaluate the interactions between two or more drugs.[11][12] The fundamental concept is based on the Loewe additivity model, which assumes that when two drugs have similar mechanisms of action, their combined effect can be predicted by considering one drug as a diluted version of the other.[13][14]

The analysis is visualized through an isobologram, a graph that plots the concentrations of two drugs that produce a specific, constant effect (e.g., 50% inhibition of cell growth, or IC50). A straight line connecting the IC50 values of each drug on the x and y axes represents the line of additivity.[14]

  • Synergy: Combinations that produce the effect at concentrations falling below this line are considered synergistic.

  • Additivity: Combinations that fall on the line are additive.

  • Antagonism: Combinations that fall above the line are antagonistic.

Diagram: Conceptual Isobologram

G Conceptual Isobologram cluster_0 cluster_1 Conceptual Isobologram Dose of Drug B Dose of Drug B y_axis_point Dose of Drug B->y_axis_point Dose of Drug A Dose of Drug A x_axis_point Dose of Drug A->x_axis_point y_axis IC50_B x_axis IC50_A y_axis_point->x_axis_point  Line of Additivity (CI = 1) Synergy Synergy (CI < 1) Synergy_point Additivity Additivity (CI = 1) Additivity_point Antagonism Antagonism (CI > 1) Antagonism_point

Caption: A diagram illustrating the principles of an isobologram.

Part 2: Experimental Workflow: A Self-Validating Protocol

To ensure the generation of robust and reproducible data, a systematic experimental workflow is essential. Here, we outline a protocol using a hypothetical neuroblastoma cell line to assess the neuroprotective effects of Aminopropionate Hydrochloride (APH) in combination with a known neuroprotective agent, "Compound X."

Step 1: Single-Agent Dose-Response Assessment

Causality: Before evaluating combinations, the potency of each agent must be determined individually. This provides the IC50 values that are foundational for constructing the isobologram and calculating the Combination Index.[7]

Protocol:

  • Cell Culture: Seed neuroblastoma cells (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]

  • Induce Cytotoxicity: Introduce a neurotoxic stimulus (e.g., glutamate or H2O2) to all wells except the negative control.

  • Drug Treatment: Treat the cells with a serial dilution of APH (Drug A) and Compound X (Drug B) in separate wells, ranging from concentrations well below to well above the expected IC50. Include a vehicle control.

  • Incubation: Incubate for a predetermined time (e.g., 24-48 hours).

  • Viability Assay: Assess cell viability using a standard method like the MTT assay.[16][17] This colorimetric assay measures the metabolic activity of living cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]

  • Data Analysis: Measure the absorbance at 570 nm.[18] Plot the percentage of cell viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 for each compound.

Step 2: Combination Study Design (Checkerboard Assay)

Causality: A checkerboard (matrix) design allows for the systematic evaluation of multiple dose combinations, providing a comprehensive view of the drug interaction across a range of concentrations.[9] This is crucial for identifying synergistic "hotspots."

Protocol:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of APH along the rows and serial dilutions of Compound X along the columns. This creates a matrix of unique concentration combinations.

  • Cell Treatment: Seed and induce cytotoxicity as in Step 1. Apply the drug combinations to the respective wells.

  • Incubation and Viability Assay: Follow the same incubation and MTT assay procedures as outlined in Step 1.[16]

Diagram: Experimental Workflow

G cluster_single Single-Agent Analysis cluster_combo Combination Analysis cluster_analysis Data Interpretation start Start: Seed Cells in 96-well Plates induce Induce Cytotoxicity (e.g., with Glutamate) start->induce dose_a Dose-Response for Aminopropionate HCl (APH) induce->dose_a dose_b Dose-Response for Compound X induce->dose_b checkerboard Checkerboard Assay: APH + Compound X induce->checkerboard ic50_calc Calculate IC50 for APH and Compound X dose_a->ic50_calc dose_b->ic50_calc ci_calc Calculate Combination Index (CI) ic50_calc->ci_calc mtt_assay MTT Viability Assay checkerboard->mtt_assay mtt_assay->ci_calc isobologram Generate Isobologram ci_calc->isobologram conclusion Determine Synergy, Additivity, or Antagonism isobologram->conclusion

Caption: A flowchart of the experimental workflow for isobolographic analysis.

Part 3: Data Analysis and Interpretation

The Chou-Talalay method utilizes the Combination Index (CI) to quantify the nature of the drug interaction.[8] The CI is calculated using the following equation:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where:

  • (Dₓ)₁ and (Dₓ)₂ are the doses of Drug 1 and Drug 2 alone that are required to produce a given effect (e.g., IC50).

  • (D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that produce the same effect.

Hypothetical Case Study: APH and Compound X

Let's assume the following results from our experiments:

  • IC50 of APH alone: 20 µM

  • IC50 of Compound X alone: 5 µM

Now, we analyze the data from our checkerboard assay to find combinations that also result in 50% cell viability.

APH (µM)Compound X (µM)% ViabilityCombination Index (CI)Interpretation
102.550%(10/20) + (2.5/5) = 1.0Additive
52.050%(5/20) + (2.0/5) = 0.65Synergistic
153.050%(15/20) + (3.0/5) = 1.35Antagonistic

Interpretation of Results:

The combination of 5 µM APH and 2.0 µM Compound X demonstrates clear synergy (CI = 0.65).[19] This suggests that these two compounds may be acting on complementary pathways to produce a neuroprotective effect that is greater than their individual actions would predict. For example, APH might enhance the cellular uptake of Compound X, or they might inhibit two different, but related, cell death pathways. In contrast, the 15 µM APH and 3.0 µM Compound X combination is antagonistic, indicating a potential for interference between the two agents at these concentrations.

Part 4: Comparison with Alternative Methodologies

While isobolographic analysis based on the Loewe additivity model is widely used, it's important to be aware of other models, such as the Bliss independence model.[13][20]

  • Loewe Additivity: Best suited for drugs that have similar mechanisms of action.[13]

  • Bliss Independence: Assumes that the two drugs act through independent mechanisms.[13][21] The expected combined effect is calculated based on the probabilities of each drug acting alone.

The choice of model can influence the interpretation of the results.[22] For initial screening and mechanistic studies, the Loewe additivity model and the corresponding isobolographic analysis provide a more conservative and mechanistically informative assessment of synergy.[13]

Conclusion

Isobolographic analysis is an indispensable tool in preclinical drug development for rigorously evaluating combination therapies.[1][23] By following a well-structured experimental protocol and using quantitative measures like the Combination Index, researchers can confidently identify and characterize synergistic, additive, and antagonistic interactions. The hypothetical data presented for aminopropionate hydrochloride and Compound X illustrates how this methodology can guide the selection of promising drug combinations for further investigation. Regulatory bodies often require robust preclinical data on combination products, and isobolographic analysis provides a strong foundation for these submissions.[24][25][26][27]

References

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Safety Operating Guide

Personal protective equipment for handling Aminopropionate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Safety and Operational Protocol for Handling Aminopropionate Hydrochloride

Executive Summary As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a system of interconnected, self-validating protocols. Aminopropionate hydrochloride—frequently utilized in its esterified forms such as ethyl 3-aminopropionate hydrochloride or methyl 3-aminopropionate hydrochloride—is a critical building block in peptide synthesis, chemical biology, and proteomics[1]. However, because it is a hydrochloride salt, it presents unique operational challenges. The fine, hygroscopic powder can easily aerosolize, and upon contact with ambient moisture (including sweat or basal tears), it dissociates to cause localized acidic irritation. This guide provides a comprehensive, causality-driven framework for the safe handling, storage, and disposal of this compound.

Physicochemical & Hazard Profile Before handling any chemical, it is imperative to understand its physical properties and hazard classifications. The following table summarizes the quantitative and qualitative data for aminopropionate hydrochloride derivatives to inform your risk assessment.

Property / ClassificationValue / Description
Molecular Weight ~153.61 g/mol (Ethyl ester derivative)[2]
Appearance White to off-white solid/powder[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate[3]
Storage Conditions 4°C, sealed storage, away from ambient moisture[2]
GHS Hazard H302 Acute toxicity, oral (Category 4): Harmful if swallowed[4]
GHS Hazard H315 Skin corrosion/irritation (Category 2): Causes skin irritation[4]
GHS Hazard H319 Serious eye damage/irritation (Category 2A): Causes serious eye irritation[4]
GHS Hazard H335 STOT, single exposure (Category 3): May cause respiratory irritation[4]

Personal Protective Equipment (PPE) Matrix Safety is achieved when the operator understands the why behind the equipment. The following PPE is mandatory[4][5], governed by the specific physicochemical threats of the compound:

  • Hand Protection (Nitrile Gloves):

    • Protocol: Double-glove using powder-free nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides a robust chemical barrier against solid hydrochloride salts. Double-gloving acts as a self-validating safety measure: if the outer glove becomes contaminated with the fine powder, it can be safely doffed inside the fume hood, preventing cross-contamination of laboratory doorknobs or instrumentation.

  • Eye Protection (Tight-Fitting Safety Goggles):

    • Protocol: Wear ANSI Z87.1 certified, unvented or indirectly vented safety goggles.

    • Causality: Standard safety glasses leave peripheral gaps. Because this compound causes serious eye irritation (H319)[4], airborne dust generated during weighing can easily bypass standard glasses and dissolve in the basal tears of the eye, forming a highly localized acidic solution.

  • Body Protection (Lab Coat & Closed-Toe Shoes):

    • Protocol: Wear a fully buttoned, 100% cotton or flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Prevents direct skin contact, mitigating the risk of skin irritation (H315)[4]. Knit cuffs specifically prevent the sleeves from dragging across the benchtop and inadvertently knocking over vials of the powdered salt.

  • Respiratory Protection:

    • Protocol: Handle exclusively inside a certified chemical fume hood or Class II biological safety cabinet. If external handling is unavoidable, an N95 or P100 particulate respirator is required[4][5].

    • Causality: The fine particulate nature of the powder makes it highly susceptible to aerosolization. Inhalation leads to respiratory tract irritation (H335)[4]. Local exhaust ventilation physically removes the hazard from the operator's breathing zone.

Standard Operating Procedure: Handling & Stock Solution Preparation This step-by-step methodology ensures that the preparation of aminopropionate hydrochloride stock solutions is conducted with maximum safety and precision.

  • Environmental Preparation: Verify that the chemical fume hood is operational with an adequate face velocity. Gather all necessary PPE, anti-static weigh boats, and micro-spatulas.

    • Causality: Conducting open-container operations under local exhaust ventilation is the primary defense against dust and aerosol formation[4].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance draft shield with an anti-static wipe. Place a static-dissipative weigh boat on the balance and tare.

    • Causality: Hydrochloride salts are highly prone to static cling. Minimizing static prevents sudden aerosolization of the powder, ensuring both precise molarity and operator respiratory safety.

  • Weighing & Transfer: Using a clean stainless-steel micro-spatula, carefully transfer the desired mass of the white solid[2] into the weigh boat. Transfer the weighed solid immediately into a sterile glass vial.

  • Dissolution: Slowly add the chosen solvent (e.g., DMSO or Dichloromethane[3]) down the inner wall of the vial. Gently swirl to achieve a clear solution.

    • Causality: Adding the solvent slowly prevents the displacement of air from forcefully ejecting un-dissolved particulates into the atmosphere.

  • Storage & Sealing: Seal the vial tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store the stock solution at 4°C (or -20°C for long-term storage of up to 1 month)[1][2].

    • Causality: Aminopropionate hydrochloride must be kept away from moisture[2]. Ambient moisture ingress will hydrolyze the ester and degrade the compound's integrity for downstream proteomics or peptide synthesis applications[1].

Emergency Response & Spill Management In the event of an exposure or spill, immediate and systematic action is required. The following workflow illustrates the logical progression of emergency response based on the route of exposure.

SpillResponse A Exposure/Spill Detected B Identify Route of Exposure A->B C Eye: Flush >15 mins B->C D Skin: Wash w/ Soap B->D E Inhale: Move to Fresh Air B->E F Ingest: Rinse Mouth B->F G Seek Medical Attention C->G D->G E->G F->G H Decontaminate Area G->H

Emergency Response Workflow for Aminopropionate Hydrochloride Exposure.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do[4].

  • Skin Contact: Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing immediately before reuse[4][5].

  • Inhalation: Relocate the casualty to fresh air. If breathing is difficult, provide supportive care and keep at rest in a position comfortable for breathing[4].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting[4].

  • Fire Hazard Note: If the compound is involved in a laboratory fire, be aware that combustion generates highly toxic hydrogen chloride (HCl) gas and nitrogen oxides[5]. Responders must wear self-contained breathing apparatus[5].

Disposal & Environmental Logistics Proper waste management is a critical component of laboratory stewardship.

  • Protocol: Never dispose of aminopropionate hydrochloride powder or its solutions down the sink. Collect all solid waste, contaminated gloves, and empty vials in a designated, sealed hazardous waste container[4].

  • Causality: Disposal must be undertaken by qualified personnel in accordance with federal, state, and local regulations[4][5]. Because combustion releases toxic HCl gas[5], institutional incineration must be performed at an approved facility equipped with appropriate chemical gas scrubbers.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.